Product packaging for Vinca(Cat. No.:CAS No. 6835-99-0)

Vinca

Katalognummer: B1221190
CAS-Nummer: 6835-99-0
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: RXPRRQLKFXBCSJ-HLAWJBBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

16-epivincamine is an alkaloid. It has a role as a metabolite.
Epivincamine is a natural product found in Vinca minor and Tabernaemontana muricata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B1221190 Vinca CAS No. 6835-99-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

6835-99-0

Molekularformel

C21H26N2O3

Molekulargewicht

354.4 g/mol

IUPAC-Name

methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1

InChI-Schlüssel

RXPRRQLKFXBCSJ-HLAWJBBLSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Isomerische SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O

Kanonische SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Andere CAS-Nummern

18374-18-0
1617-90-9

Synonyme

Cerebroxine
Devincan
Pervincamine
Vincamine
Vincapront
Vincimax

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vinca Alkaloids on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vinca alkaloids are a cornerstone of cancer chemotherapy, exerting their potent anti-neoplastic effects by targeting tubulin and disrupting microtubule dynamics. This technical guide provides a detailed examination of their molecular mechanism of action, from their specific binding interactions with tubulin to the resultant cellular consequences. It summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and presents visual diagrams of the core pathways and workflows to offer a comprehensive resource for professionals in oncology and drug development.

Core Mechanism of Action

The principal cytotoxic effects of this compound alkaloids stem from their interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] This interaction disrupts the highly dynamic nature of microtubule polymers, which is essential for numerous cellular functions, most critically for the formation and function of the mitotic spindle during cell division.[3][4]

Binding to Tubulin

This compound alkaloids bind to specific sites on the β-tubulin subunit, near the interface with the α-tubulin subunit within the heterodimer.[5][6] This binding site, often referred to as the "this compound domain," is distinct from the binding sites of other microtubule-targeting agents like taxanes, colchicine, and laulimalide.[1][7] The binding of this compound alkaloids to tubulin dimers prevents their proper assembly into microtubules.[3][8][9] While the catharanthine moiety of the alkaloid is primarily responsible for the interaction, the vindoline portion acts as an anchor, securing the molecule in place.[10]

Disruption of Microtubule Dynamics

The interaction of this compound alkaloids with tubulin disrupts microtubule dynamics in a concentration-dependent manner.

  • At Low Concentrations (Nanomolar Range): The primary effect is the suppression of microtubule dynamic instability.[1][11] this compound alkaloids effectively "poison" the microtubule ends, inhibiting both the growth (polymerization) and shortening (depolymerization) phases.[11] This kinetic suppression occurs with little to no change in the total microtubule polymer mass and is sufficient to disrupt the delicate balance required for mitotic spindle function.[11]

  • At High Concentrations (Micromolar Range): At higher, often clinically irrelevant concentrations, this compound alkaloids induce the depolymerization of microtubules.[12] They promote the self-association of tubulin into paracrystalline spiral aggregates, effectively sequestering tubulin dimers and preventing them from being incorporated into microtubules.[1][13][14]

Cellular Consequences: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics in the mitotic spindle is the critical event leading to the anticancer effects of this compound alkaloids.[1][2][8] By suppressing the dynamic behavior of spindle microtubules, the drugs prevent the proper alignment of chromosomes at the metaphase plate.[15] This failure activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M-phase (metaphase).[4][8][9][16] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][16]

Quantitative Data on this compound Alkaloid-Tubulin Interactions

The binding affinities and effective concentrations of different this compound alkaloids vary, which correlates with their clinical potency and dosing.[14]

Table 1: Comparative Binding Affinities of this compound Alkaloids to Tubulin

This compound AlkaloidRelative Overall Affinity (K1K2)Affinity for Tubulin Heterodimers (K1)Notes
Vincristine HighestIdentical to othersDifferences in overall affinity are due to higher affinity for liganded heterodimers in spiral polymers (K2).[14]
Vinblastine IntermediateIdentical to othersServes as a classic benchmark for this compound alkaloid-tubulin interaction studies.[14]
Vinorelbine LowestIdentical to othersThe lower overall affinity correlates with the higher clinical doses used compared to vincristine.[14]
Catharanthine Binding Constant (Ka) ≈ 2.8 x 10³ M⁻¹-Represents the key binding moiety of the larger this compound alkaloid structure.[10]

Table 2: Effective Concentrations of this compound Alkaloids for Cellular and Biochemical Effects

This compound AlkaloidEffectConcentrationCell/System
Vinblastine 50% Inhibition of Tubulin Polymerization (IC50)0.43 µMPorcine Brain Tubulin
Vinblastine Blockade of Endothelial Proliferation0.1 - 1.0 pMIn vitro angiogenesis model
Fungal Vinblastine 50% Inhibition of Cell Proliferation (IC50)8.55 µg/mLMCF-7 Breast Cancer Cells
This compound Alkaloids Induction of Antimicrotubule EffectsNanomolar (nM) rangeGeneral cellular systems
Vincristine Metaphase ArrestCorrelates with antiproliferative concentrationHeLa Cells[11][15]

Key Experimental Methodologies

Studying the interaction between this compound alkaloids and microtubules involves a range of in vitro and in vivo techniques.[17][18]

In Vitro Tubulin Polymerization Assay

This is a fundamental assay to directly measure the effect of a compound on microtubule formation.

  • Principle: Microtubule polymerization scatters light. The increase in turbidity (measured as absorbance, typically at 340 nm) is proportional to the mass of the microtubule polymer.[19] Inhibitors of polymerization, like this compound alkaloids, will reduce the rate and extent of this absorbance increase.

  • Detailed Protocol:

    • Reagents: Purified tubulin protein (>99% pure), GTP solution (100 mM), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and the test compound (this compound alkaloid) at various concentrations.

    • Preparation: Place a 96-well, half-area plate on ice. Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.

    • Reaction Setup: To each well, add the appropriate volume of buffer, test compound, and tubulin. Keep on ice.

    • Initiation: To start the reaction, add GTP to a final concentration of 1 mM and immediately place the plate into a microplate reader pre-warmed to 37°C.

    • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.

    • Analysis: Plot absorbance versus time. The initial rate of polymerization (Vmax) and the final plateau of absorbance can be compared between control and drug-treated samples to quantify the inhibitory effect.[19]

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of a drug's effect on the microtubule cytoskeleton within intact cells.

  • Principle: Cells are treated with the drug, fixed to preserve their structure, and then permeabilized. A primary antibody specific to tubulin is introduced, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope.

  • Detailed Protocol:

    • Cell Culture: Plate adherent cells (e.g., HeLa) onto glass coverslips in a petri dish and allow them to attach overnight.

    • Drug Treatment: Treat the cells with various concentrations of a this compound alkaloid (and a vehicle control) for a specified time (e.g., 18-24 hours).

    • Fixation: Aspirate the media and wash the cells with pre-warmed PBS. Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

    • Permeabilization: Wash the cells with PBS. Permeabilize with 0.15% Triton X-100 in PBS for 5 minutes.

    • Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

    • Antibody Staining: Incubate with a primary anti-β-tubulin antibody (diluted in 1% BSA) for 1 hour. Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Mounting & Visualization: Wash three times with PBS. Mount the coverslip onto a microscope slide with a mounting medium containing DAPI (to stain the nucleus/chromosomes). Image the cells using a confocal or widefield fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of drug-induced cell cycle arrest.

  • Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, generating a histogram that shows the distribution of G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phase cells.

  • Detailed Protocol:

    • Cell Treatment: Culture cells in suspension or adherent plates and treat with the this compound alkaloid for a duration equivalent to one or more cell cycles (e.g., 24 hours).

    • Harvesting: Harvest cells (by trypsinization if adherent) and pellet by centrifugation.

    • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).

    • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The resulting data is used to generate a histogram, and software is used to quantify the percentage of cells in the G2/M peak, which will be significantly increased in response to this compound alkaloids.[20]

Visualizations of Mechanisms and Workflows

Core Mechanism of this compound Alkaloid Action

Vinca_Alkaloid_Mechanism cluster_drug Drug Action cluster_molecular Molecular Target cluster_cellular Cellular Consequence This compound This compound Alkaloid Tubulin Free α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin (this compound Domain) MT_Dynamics Suppression of Microtubule Dynamics (Growth & Shortening) Tubulin->MT_Dynamics Inhibits polymerization Spindle Mitotic Spindle Disruption MT_Dynamics->Spindle Prevents proper function Arrest Metaphase Arrest Spindle->Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Core mechanism of this compound alkaloid-induced apoptosis.

Experimental Workflow for Cellular Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis cluster_output Result start Treat Cells with This compound Alkaloid fix Fix & Permeabilize Cells start->fix lyse Harvest & Lyse Cells start->lyse IF Immunofluorescence Microscopy fix->IF Flow Flow Cytometry (Cell Cycle) lyse->Flow visualize Visualize Microtubule Disorganization IF->visualize quantify Quantify G2/M Arrest Flow->quantify

Caption: Workflow for analyzing cellular effects of this compound alkaloids.

Principle of the In Vitro Tubulin Polymerization Assay

Polymerization_Assay cluster_control Control Reaction cluster_drug This compound Alkaloid Treatment Tub_C Tubulin + GTP (at 37°C) Poly Microtubule Polymerization Tub_C->Poly Signal_Inc Increased Light Scatter (High Absorbance) Poly->Signal_Inc Tub_D Tubulin + GTP + this compound (at 37°C) No_Poly Inhibition of Polymerization Tub_D->No_Poly Signal_Dec Low Light Scatter (Low Absorbance) No_Poly->Signal_Dec

Caption: Principle of the light-scattering tubulin polymerization assay.

References

Phytochemical Analysis of Vinca Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Vinca, belonging to the Apocynaceae family, encompasses several species, most notably Catharanthus roseus (previously this compound rosea) and this compound minor. These plants are renowned for their rich and complex phytochemical profile, containing over 130 different bioactive compounds.[1][2] The most significant of these are the terpenoid indole alkaloids (TIAs), which have profound medicinal applications.[3] Specifically, the dimeric alkaloids vincristine and vinblastine, isolated from C. roseus, were among the first plant-derived anticancer agents to be used clinically and remain crucial in modern chemotherapy.[1][4] Other compounds, such as vincamine from V. minor, are recognized for their pharmacological effects, including neuroprotective and vasodilatory properties.[5][6]

This technical guide provides a comprehensive overview of the methods for the extraction, identification, and quantification of key phytochemicals from this compound plant extracts. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Phytochemical Profile of this compound Species

This compound plants synthesize a wide array of secondary metabolites. While alkaloids are the most studied, other classes of compounds like phenolics and terpenoids also contribute to the plant's overall bioactivity.[1][7]

  • Alkaloids: This is the most prominent class, with more than 130 identified TIAs.[2] They are nitrogenous compounds responsible for the primary therapeutic effects.[6] Key alkaloids include:

    • Bisindole Alkaloids: Vincristine, Vinblastine. These are potent anti-mitotic agents used in cancer therapy.[1][8]

    • Monoterpene Indole Alkaloids: Vincamine, Vindoline, Catharanthine, Ajmalicine, Serpentine, and Tabersonine.[8][9][10][11]

  • Phenolic Compounds: These compounds, including flavonoids and phenolic acids, are known for their antioxidant properties.[1][7] Identified compounds include quercetin, kaempferol, and chlorogenic acid.[1][7]

  • Terpenoids: This class includes various compounds that have demonstrated cytotoxic properties against cancer cells.[1]

The table below summarizes the major phytochemicals found in this compound species.

Compound Class Specific Compound Typically Found In
Bisindole AlkaloidsVincristine, VinblastineCatharanthus roseus (Leaves)[1][8]
Monoterpene AlkaloidsVincamineThis compound minor (Leaves)[5][9]
Vindoline, CatharanthineCatharanthus roseus (Leaves)[10][12]
Ajmalicine, SerpentineCatharanthus roseus[8][10]
Phenolic CompoundsChlorogenic Acid, RutinThis compound minor, this compound herbacea[5][7]
FlavonoidsQuercetin, KaempferolCatharanthus roseus[1]

Extraction and Preliminary Screening

The initial step in phytochemical analysis is the efficient extraction of bioactive compounds from the plant matrix, followed by qualitative screening to identify the classes of compounds present.

General Extraction Workflow

The process begins with the preparation of the plant material and proceeds through solvent extraction and concentration to yield a crude extract ready for analysis.

G Diagram 1: General Workflow for Extraction and Analysis cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Leaves) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Maceration, Soxhlet) drying->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract qualitative Qualitative Screening (Chemical Tests) crude_extract->qualitative quantitative Quantitative Analysis (HPLC, HPTLC, GC-MS) crude_extract->quantitative

Diagram 1: General Workflow for Extraction and Analysis
Experimental Protocol: Solvent Extraction of this compound Alkaloids

This protocol is a generalized method based on common laboratory practices for extracting alkaloids from dried this compound leaves.[13][14]

  • Preparation: Take dried leaf material of Catharanthus roseus and grind it into a coarse powder.

  • Maceration: Weigh 50 g of the powdered material and place it in a large flask. Add 500 mL of a hot ethanol-water-acetic acid solution (9:1:1 v/v/v).[13] Allow the mixture to macerate for 24-48 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Acidification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of a 2% hydrochloric acid solution.[13]

  • Purification: Adjust the pH of the acidic extract to 4.0 to precipitate non-alkaloidal components.[13] Filter the solution to remove the precipitate.

  • Basification & Extraction: Adjust the pH of the clear filtrate to 7.0 and extract it three times with an equal volume of benzene or another non-polar solvent like chloroform.[13][15]

  • Concentration: Combine the organic layers and evaporate the solvent to dryness under reduced pressure. The resulting residue is the crude alkaloid extract.

Protocol: Qualitative Phytochemical Screening

These standard chemical tests can be used to confirm the presence of various phytochemical classes in the crude extract.[16]

  • Test for Alkaloids (Dragendorff’s Test): Dissolve a small amount of extract in dilute HCl. Add a few drops of Dragendorff’s reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

  • Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and then concentrated HCl dropwise. The appearance of a magenta or pink color indicates the presence of flavonoids.

  • Test for Terpenoids (Salkowski’s Test): Mix 2 mL of the extract with 2 mL of chloroform. Add 3 mL of concentrated H₂SO₄ carefully to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.

  • Test for Tannins (Ferric Chloride Test): To a small quantity of the extract, add a few drops of 5% ferric chloride solution. A dark green or bluish-black color indicates the presence of tannins.

Quantitative Analytical Techniques

For the precise identification and quantification of specific phytochemicals, chromatographic techniques are essential. HPLC and HPTLC are the most widely used methods for the analysis of non-volatile this compound alkaloids.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for separating and quantifying individual alkaloids.[17] Reverse-phase chromatography using a C18 column is the most common approach.[10]

Diagram 2: HPLC Experimental Workflow prep Sample & Standard Preparation Dissolve in Methanol Filter through 0.45µm filter hplc HPLC System Pump Injector C18 Column UV or DAD Detector prep->hplc data Data Acquisition Chromatogram Generation Peak Integration hplc->data analysis Analysis Compound Identification (Retention Time) Quantification (Peak Area) data->analysis

Diagram 2: HPLC Experimental Workflow

This protocol is adapted from validated methods for the simultaneous determination of key this compound alkaloids.[10][12][18]

  • Standard Preparation: Prepare individual stock solutions of vincristine, vinblastine, vindoline, and catharanthine at a concentration of 1 mg/mL in HPLC-grade methanol.[10] Create a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a precisely weighed amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of acetonitrile (ACN) and a phosphate buffer (e.g., 0.025 M, pH 7.25) in a ratio of approximately 53:47 (v/v).[18] Some methods use a gradient elution.[9]

    • Flow Rate: 1.0 - 1.6 mL/min.[10][18]

    • Detection Wavelength: 220 nm, 269 nm, or 297 nm, depending on the target analytes.[10][12][18]

    • Injection Volume: 10-20 µL.[18]

  • Analysis: Identify the alkaloids in the sample chromatogram by comparing their retention times with those of the standards. Quantify the compounds by constructing a calibration curve from the peak areas of the standards.

The following table summarizes typical retention times for major this compound alkaloids using RP-HPLC.

Alkaloid Mobile Phase Detection λ Retention Time (min) Reference
VindolineGradient elution297 nm~10.28[10]
VincristineACN / Phosphate Buffer (53:47)256 nm~13.2[12][18]
CatharanthineGradient elution297 nm~13.96[10]
VinblastineACN / Phosphate Buffer (53:47)269 nm~20.2[12][18]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatography technique that allows for the rapid, simultaneous analysis of multiple samples. It is particularly useful for screening and quantification in quality control settings.[19][20]

This protocol is based on validated methods for the simultaneous quantification of vincristine and vinblastine.[20][21]

  • Standard and Sample Preparation: Prepare standard solutions of vincristine and vinblastine in methanol (e.g., 100 µg/mL). Prepare the sample extract solution at a concentration of 10 mg/mL in methanol.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Application: Apply 5-10 µL of standard and sample solutions as bands using an automated TLC sampler.

    • Mobile Phase: Toluene-methanol-diethylamine (8.75:0.75:0.5 v/v/v).[20][21]

    • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

    • Densitometric Scanning: After drying the plate, scan it using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 225 nm for vinblastine, 307 nm for vincristine).[20]

  • Analysis: Identify the compounds by comparing the Rf values of the spots in the sample tracks with those of the standards. Quantification is achieved by comparing the peak areas.

Alkaloid Mobile Phase Detection λ Rf Value Reference
VincristineToluene-Methanol-Diethylamine (8.75:0.75:0.5)250 nm~0.80 (Leaves)[21]
VinblastineToluene-Methanol-Diethylamine (8.75:0.75:0.5)225 nm-[20]
VincamineChloroform-Acetone-Formic Acid (5:1:0.5)222 nm~0.33[22]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. In this compound analysis, it is effective for identifying primary metabolites (sugars, amino acids, organic acids) and certain alkaloid precursors, providing a broader metabolic profile of the plant.[11][23]

  • Derivatization: As many metabolites are non-volatile, a derivatization step (e.g., silylation) is often required to make them suitable for GC analysis.

  • Injection: The derivatized sample is injected into the GC, where it is vaporized.

  • Separation: Compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column.

  • Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparison with spectral libraries.

Mechanism of Action and Signaling Pathways

The primary therapeutic application of this compound alkaloids like vincristine and vinblastine is in cancer chemotherapy. Their mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division.[6][24]

This compound alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the assembly of tubulin into functional microtubules.[2][24] The lack of proper microtubule formation prevents the construction of the mitotic spindle, a structure essential for separating chromosomes during mitosis. This disruption arrests the cell cycle in the metaphase, ultimately triggering programmed cell death (apoptosis).[24][25]

G Diagram 3: this compound Alkaloid Mechanism of Action cluster_drug Diagram 3: this compound Alkaloid Mechanism of Action cluster_cell Diagram 3: this compound Alkaloid Mechanism of Action cluster_effect Diagram 3: this compound Alkaloid Mechanism of Action vinca_alk This compound Alkaloids (Vincristine, Vinblastine) tubulin β-Tubulin Subunits vinca_alk->tubulin Binds to assembly Microtubule Assembly tubulin->assembly tubulin->assembly Inhibits spindle Mitotic Spindle Formation assembly->spindle arrest Mitotic Arrest (M-Phase) assembly->arrest metaphase Metaphase Progression spindle->metaphase division Cell Division metaphase->division apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Diagram 3: this compound Alkaloid Mechanism of Action

Conclusion

The phytochemical analysis of this compound extracts is a multi-step process that relies on robust extraction techniques and sophisticated analytical instrumentation. HPLC and HPTLC are the cornerstone methods for the separation and quantification of the therapeutically important this compound alkaloids, providing the accuracy and sensitivity required for pharmaceutical quality control and drug development research. Complementary techniques like GC-MS and qualitative screening provide a more complete chemical profile of the extracts. A thorough understanding of these methods is critical for harnessing the full therapeutic potential of these medicinally vital plants.

References

An In-depth Technical Guide to the Biosynthesis of Secondary Metabolites in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus, the medicinal plant renowned for producing the anticancer agents vinblastine and vincristine. This document delves into the core biosynthetic pathway, its intricate regulation, quantitative data on key metabolic steps, and detailed experimental protocols relevant to the field.

The Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway

The biosynthesis of TIAs is a complex process, drawing precursors from two primary metabolic routes: the shikimate pathway, which provides the indole moiety in the form of tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpene component, secologanin.[1] The convergence of these two pathways leads to the formation of the central precursor, strictosidine, from which a vast array of over 130 different TIAs are derived.[1][2]

The overall pathway can be broadly divided into several key stages:

  • Upstream Pathways: The synthesis of tryptamine from chorismate via the shikimate pathway and the formation of secologanin from geranyl pyrophosphate (GPP) through the MEP and seco-iridoid pathways.[1][2]

  • Formation of Strictosidine: The condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR).[2]

  • Downstream Biosynthesis: A series of complex enzymatic reactions that modify the strictosidine backbone to produce the diverse array of monomeric TIAs, including tabersonine, catharanthine, and vindoline.

  • Dimerization: The coupling of catharanthine and vindoline to form the medicinally important bisindole alkaloids, vinblastine and vincristine.[1]

TIA_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_MEP MEP & Seco-iridoid Pathway cluster_vindoline Vindoline Branch cluster_catharanthine Catharanthine Branch Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Tryptamine->Strictosidine STR GPP Geranyl-PP Geraniol Geraniol GPP->Geraniol Loganin Loganin Geraniol->Loganin Geraniol->Loganin G10H, et al. Secologanin Secologanin Loganin->Secologanin Secologanin->Strictosidine Tabersonine Tabersonine Strictosidine->Tabersonine Catharanthine Catharanthine Strictosidine->Catharanthine Vindoline Vindoline Tabersonine->Vindoline Vinblastine Vinblastine Vindoline->Vinblastine Catharanthine->Vinblastine Catharanthine->Vinblastine PRX1 Vincristine Vincristine Vinblastine->Vincristine TDC TDC STR STR G10H G10H PRX1 PRX1 Jasmonate_Signaling MeJA Methyl Jasmonate (MeJA) JAZ JAZ Repressor MeJA->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses ORCA3 ORCA3 MYC2->ORCA3 activates TIA_Genes TIA Biosynthesis Genes (e.g., TDC, STR) ORCA3->TIA_Genes activates TIAs Terpenoid Indole Alkaloids TIA_Genes->TIAs biosynthesis Experimental_Workflow A Establish C. roseus Cell Suspension Culture B Elicitor Treatment (e.g., Methyl Jasmonate) A->B C Time-Course Sampling (e.g., 0, 6, 12, 24, 48 hours) B->C D Biomass Measurement C->D E Metabolite Analysis (HPLC/LC-MS) C->E F Gene Expression Analysis (qRT-PCR) C->F G Data Analysis and Interpretation D->G E->G F->G

References

The Vanguard of Vinca Alkaloids: A Technical Guide to the Synthesis and Characterization of Novel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring legacy of Vinca alkaloids as a cornerstone of cancer chemotherapy is being reimagined through the synthesis of novel derivatives. These next-generation compounds aim to enhance efficacy, broaden the therapeutic window, and overcome mechanisms of resistance that have challenged their clinical utility. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic underpinnings of these promising new agents, offering a vital resource for those at the forefront of oncology drug discovery and development.

Introduction: The Imperative for Innovation

This compound alkaloids, naturally derived from the Madagascar periwinkle (Catharanthus roseus), exert their potent anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] This mechanism, primarily targeting tubulin polymerization, leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] However, the therapeutic application of classical this compound alkaloids such as vincristine and vinblastine is often hampered by issues of neurotoxicity and the emergence of drug resistance.

The development of semi-synthetic derivatives like vinorelbine and the third-generation agent vinflunine marked significant progress in improving the therapeutic index.[1] Current research is focused on more sophisticated modifications of the core catharanthine and vindoline structures to yield novel derivatives with superior pharmacological profiles. This guide delves into the synthetic strategies and characterization methodologies that are paving the way for this new era of this compound alkaloid-based therapeutics.

Synthesis of Novel this compound Alkaloid Derivatives: A Case Study of 4-Desacetylvinblastine

The synthesis of novel this compound alkaloid derivatives often involves complex, multi-step procedures. As a representative example, the total synthesis of (+)-4-desacetylvinblastine, a key biosynthetic precursor and a potent derivative in its own right, showcases a powerful strategy for creating modified this compound alkaloids.[3]

Experimental Protocol: Total Synthesis of (+)-4-Desacetylvinblastine

This protocol is based on the synthetic strategy developed by Boger and colleagues, which utilizes a direct coupling of catharanthine and vindoline moieties.[3]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Glycine buffer

  • Air (as an oxidant)

  • Standard organic solvents (e.g., methanol, dichloromethane)

  • Reagents for purification (e.g., silica gel for chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, a solution of catharanthine and vindoline is prepared in an aqueous acidic medium, typically 0.1 N HCl-glycine buffer.

  • Fe(III)-Promoted Coupling: To the solution from Step 1, a solution of iron(III) chloride (FeCl₃) is added. This initiates the coupling reaction, which is believed to proceed through the generation of a catharanthine radical cation. This intermediate undergoes oxidative fragmentation and subsequent diastereoselective coupling with vindoline.

  • In Situ Oxidation and Reduction: Following the coupling reaction, the reaction mixture is added to a solution containing iron(III) chloride (FeCl₃) and sodium borohydride (NaBH₄) under an air atmosphere. This step facilitates the oxidation of the C15'–C20' double bond and the reduction of the intermediate iminium ion.

  • Quenching and Extraction: The reaction is quenched, and the crude product is extracted using an appropriate organic solvent, such as dichloromethane.

  • Purification: The crude product is purified using standard chromatographic techniques, such as silica gel column chromatography, to yield (+)-4-desacetylvinblastine.

This synthetic approach not only provides access to 4-desacetylvinblastine but also serves as a versatile platform for the synthesis of other novel analogues by employing modified catharanthine or vindoline precursors.[3]

Characterization of Novel this compound Alkaloid Derivatives

A thorough characterization of newly synthesized this compound alkaloid derivatives is crucial to determine their potential as therapeutic agents. This involves a battery of in vitro assays to assess their biological activity and mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of novel compounds on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The novel this compound alkaloid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of novel compounds on the polymerization of tubulin, the primary molecular target of this compound alkaloids. A fluorescence-based assay is a common and sensitive method.

Experimental Protocol:

  • Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., containing GTP and a fluorescent reporter like DAPI). The novel this compound alkaloid derivatives are prepared at various concentrations. A known tubulin polymerization inhibitor (e.g., vinblastine) and a stabilizer (e.g., paclitaxel) are used as controls.

  • Assay Setup: The assay is performed in a 96-well plate format. The tubulin solution is added to wells containing the test compounds or controls.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a temperature-controlled fluorometer. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence kinetic curves. The inhibitory effect of the novel derivatives is quantified by comparing the polymerization profiles to the control.

Quantitative Data on Novel this compound Alkaloid Derivatives

The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of several recently developed this compound alkaloid derivatives against various cancer cell lines.

DerivativeCell LineIC₅₀ (nM)Reference
10'-Fluorovincristine L12100.8[4]
HCT1161.5[4]
10'-Fluorovinblastine L12100.7[4]
HCT1160.8[4]
4-Desacetylvinblastine L12105.8[4]
HCT1165.8[4]
KAR-2 (Spiro-oxazolidinedione derivative of vinblastine) Neuroblastoma310[4]
KAR-3 (Spiro-oxazolidinedione derivative of vincristine) Neuroblastoma310[4]

Signaling Pathways in this compound Alkaloid-Induced Apoptosis

The cytotoxic effects of this compound alkaloids culminate in the induction of apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in this process.

The JNK Signaling Pathway

This compound alkaloids can induce the production of reactive oxygen species (ROS), which act as upstream activators of the JNK pathway.[1][2] This leads to a signaling cascade that ultimately results in the downregulation of anti-apoptotic proteins, such as Mcl-1, and the activation of pro-apoptotic effectors.[1][2]

JNK_Signaling_Pathway Vinca_Alkaloid Novel this compound Alkaloid Derivative ROS Reactive Oxygen Species (ROS) Vinca_Alkaloid->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Mcl1 Mcl-1 (Anti-apoptotic) JNK->Mcl1 Inhibition Apoptosis Apoptosis JNK->Apoptosis Mcl1->Apoptosis Inhibition

This compound Alkaloid-Induced JNK Signaling Pathway Leading to Apoptosis.
Experimental Workflow for Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of novel this compound alkaloid derivatives.

Experimental_Workflow Synthesis Synthesis of Novel This compound Alkaloid Derivative Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay Purification->Tubulin_Polymerization Mechanism Mechanism of Action Studies (e.g., Western Blot for p-JNK) Cytotoxicity->Mechanism Tubulin_Polymerization->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Experimental Workflow for Novel this compound Alkaloid Derivative Development.

Conclusion

The synthesis and characterization of novel this compound alkaloid derivatives represent a highly active and promising area of cancer research. By leveraging advanced synthetic methodologies and robust characterization assays, scientists are poised to develop a new generation of microtubule-targeting agents with enhanced therapeutic profiles. The detailed protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this critical field of oncology drug discovery. The continued exploration of structure-activity relationships and the elucidation of downstream signaling pathways will undoubtedly fuel the development of more effective and less toxic treatments for a wide range of malignancies.

References

Pharmacological Screening of New Vinca Alkaloids for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinca alkaloids, derived from the Madagascar periwinkle plant (Catharanthus roseus), are a cornerstone class of chemotherapeutic agents used in the treatment of various cancers, including lymphomas, leukemias, and solid tumors like breast and lung cancer.[1][2][3] Their primary mechanism of action involves the disruption of microtubule dynamics by binding to tubulin, which leads to mitotic arrest and subsequent apoptotic cell death.[1][4][5][6] The clinically approved this compound alkaloids include the natural compounds vincristine and vinblastine, and the semi-synthetic derivatives vinorelbine and vindesine.[1][4]

The development of new this compound alkaloid analogs is driven by the need to overcome challenges associated with existing agents, such as acquired drug resistance and dose-limiting neurotoxicity.[7] This guide provides a comprehensive overview of the pharmacological screening cascade for identifying and characterizing novel this compound alkaloids with improved therapeutic profiles. It details essential in vitro and in vivo experimental protocols, presents data in a structured format, and visualizes key pathways and workflows for researchers and drug development professionals.

Section 1: In Vitro Screening Cascade

The initial screening of new this compound alkaloids involves a series of in vitro assays designed to assess their cytotoxicity, mechanism of action, and effects on key cellular processes.

Primary Screening: Cytotoxicity Assays

The first step is to determine the concentration-dependent cytotoxic effects of the novel compounds across a panel of human cancer cell lines. This provides a preliminary assessment of their potency and cancer cell-type specificity.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below is representative of a primary screening output for a hypothetical new this compound alkaloid (NVA-1) compared to established drugs.

Table 1: In Vitro Cytotoxicity of a New this compound Alkaloid (NVA-1)

Compound Cell Line Cancer Type IC50 (nM)
NVA-1 MCF-7 Breast Cancer 15.2
A549 Lung Cancer 21.5
K562 Leukemia 8.9
HCT116 Colon Cancer 18.3
Vinblastine MCF-7 Breast Cancer 10.8
A549 Lung Cancer 16.4
K562 Leukemia 5.1
HCT116 Colon Cancer 12.7
Vincristine MCF-7 Breast Cancer 12.5
A549 Lung Cancer 19.1
K562 Leukemia 4.6

| | HCT116 | Colon Cancer | 14.9 |

Experimental Protocols

A common method for determining cytotoxicity is the MTT assay, which measures the metabolic activity of cells.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the new this compound alkaloids and control drugs (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action Assays

Following confirmation of cytotoxic activity, assays are performed to verify that the new compounds operate through the expected mechanism for this compound alkaloids.

This compound alkaloids are known to cause an arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.[8][9] This is a hallmark of their activity and can be quantified using flow cytometry.

Experimental Workflow: Cell Cycle Analysis

G A Seed and Culture Cells (24h) B Treat with this compound Alkaloid A->B C Harvest and Fix Cells (e.g., 70% cold ethanol) B->C D Stain with Propidium Iodide (PI) and RNase A C->D E Acquire Data via Flow Cytometry D->E F Analyze DNA Content Histogram (Quantify G2/M Arrest) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells (e.g., 1x10^6 cells) in a 6-well plate and treat with the new this compound alkaloid at its IC50 concentration for 24 hours.

  • Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12]

Prolonged mitotic arrest induced by this compound alkaloids typically leads to apoptosis (programmed cell death).[13][14] The induction of apoptosis is a critical indicator of anticancer efficacy.

Signaling Pathway: this compound Alkaloid-Induced Apoptosis

G cluster_0 This compound New this compound Alkaloid Tubulin β-Tubulin Binding This compound->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Arrest Mitotic (G2/M) Arrest Disruption->Arrest JNK JNK Activation Arrest->JNK Prolonged Arrest Bcl2 Bcl-2 Family Modulation (Mcl-1 Downregulation) JNK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G This compound This compound Alkaloid MT Microtubule Disruption This compound->MT ROS ROS Imbalance MT->ROS JNK Prolonged JNK Activation ROS->JNK MCL1 Mcl-1 Downregulation JNK->MCL1 DNA DNA Damage (Prometaphase) JNK->DNA Mito Mitochondrial Dysfunction MCL1->Mito DNA->Mito Apoptosis Apoptosis Mito->Apoptosis G This compound This compound Alkaloid IKK IKK Activation This compound->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Activation (p65/p50 Dimer) IkBa->NFkB Nuc Nuclear Translocation NFkB->Nuc Gene Pro-Apoptotic Gene Transcription Nuc->Gene Apoptosis Apoptosis Gene->Apoptosis

References

Ethnobotanical Uses of Vinca minor for Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Traditional European Medicine to Modern Neuroscience

Vinca minor, commonly known as the lesser periwinkle, is a perennial evergreen shrub native to Europe and parts of Asia. For centuries, it has been a staple in European folk medicine, traditionally employed to address a range of ailments. Among its most notable historical applications is its use for neurological complaints. Traditional herbalists have utilized this compound minor for conditions such as memory loss, headaches, and vertigo. These ethnobotanical uses have paved the way for modern scientific investigation into the plant's neuropharmacological properties.

Scientific inquiry has identified a rich array of over 50 alkaloids in this compound minor, with the indole alkaloid vincamine being of primary interest for its effects on the central nervous system. Much of the contemporary research has also focused on vinpocetine , a semi-synthetic derivative of vincamine, which has been the subject of numerous preclinical and clinical studies for its potential in treating cerebrovascular and cognitive disorders. This technical guide provides an in-depth exploration of the ethnobotanical background, key bioactive compounds, mechanisms of action, and experimental protocols relevant to the investigation of this compound minor and its constituents for the management of neurological disorders.

Active Constituents and Ethnobotanical Applications

The primary active constituents of this compound minor responsible for its neurological effects are the indole alkaloids. While numerous alkaloids have been isolated, vincamine is the most studied in its natural form.

Neurological ConditionTraditional Use of this compound minorKey Active Constituent(s)
Cognitive Decline & Memory Loss Employed to enhance memory and address age-related cognitive impairment.Vincamine, Vinpocetine (semi-synthetic)
Cerebrovascular Insufficiency Used to improve blood flow to the brain, alleviating symptoms like dizziness and vertigo.Vincamine, Vinpocetine
Headaches Traditionally used to relieve certain types of headaches, possibly linked to its vascular effects.Vincamine
Post-Stroke Recovery Utilized in some traditional practices to support recovery after a stroke.Vinpocetine

Mechanisms of Action and Signaling Pathways

The neurological effects of this compound minor's alkaloids, particularly vincamine and vinpocetine, are multi-faceted. They involve modulation of cerebral blood flow, neuroprotection, and anti-inflammatory pathways.

Enhancement of Cerebral Blood Flow

One of the most well-documented effects of vincamine and vinpocetine is the enhancement of cerebral blood flow. This is primarily achieved through the inhibition of phosphodiesterase type 1 (PDE1).

Vinpocetine Vinpocetine / Vincamine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cGMP Cyclic Guanosine Monophosphate (cGMP) PDE1->cGMP Degrades Vasodilation Cerebral Vasodilation cGMP->Vasodilation Promotes CBF Increased Cerebral Blood Flow (CBF) Vasodilation->CBF

Mechanism of this compound Alkaloids on Cerebral Blood Flow.
Neuroprotection

Vincamine and vinpocetine exhibit neuroprotective properties through the modulation of ion channels and by exerting antioxidant effects. A key mechanism is the inhibition of voltage-gated sodium channels, which can prevent excitotoxicity.

Vinpocetine Vinpocetine / Vincamine Na_Channel Voltage-Gated Na+ Channels Vinpocetine->Na_Channel Inhibits Neuroprotection Neuroprotection Vinpocetine->Neuroprotection Na_Influx Excessive Na+ Influx Excitotoxicity Excitotoxicity & Neuronal Damage Na_Influx->Excitotoxicity

Neuroprotective Mechanism of this compound Alkaloids.
Anti-inflammatory Effects

Vinpocetine has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Vinpocetine Vinpocetine IKK IKK Complex Vinpocetine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Anti-inflammatory Signaling Pathway of Vinpocetine.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on this compound minor constituents.

Table 4.1: Preclinical Data
CompoundModelEndpointResult
Vincamine Rat model of cerebral ischemiaCerebral Blood FlowSignificant increase in regional cerebral blood flow in ischemic areas.
Vinpocetine Rat model of cognitive impairment (scopolamine-induced)Morris Water MazeSignificant decrease in escape latency, indicating improved spatial learning.
Vinpocetine In vitro neuronal cell culture (glutamate-induced excitotoxicity)Cell ViabilityDose-dependent increase in neuronal cell viability, demonstrating neuroprotection.
Table 4.2: Clinical Data (Vinpocetine)
Study PopulationDosageDurationKey Outcomes
Patients with mild to moderate dementia30-60 mg/day16 weeksStatistically significant improvement in cognitive scores (CGI and SKT) compared to placebo.[1]
Patients with chronic cerebral hypoperfusion30 mg/day18 monthsSignificant improvement in psychometric test scores (MMSE, ADAS-Cog) and overall disease status.[2]
Post-stroke patients10-20 mg/day3 monthsImproved cognitive function and cerebral blood flow.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound minor and its alkaloids.

Protocol for Alkaloid Extraction and Isolation

This protocol describes a general method for the extraction and isolation of vincamine from this compound minor leaves.

start Dried & Powdered this compound minor Leaves extraction Soxhlet extraction with methanol start->extraction acid_base Acid-base partitioning with HCl and NH4OH extraction->acid_base chloroform Extraction with chloroform acid_base->chloroform evaporation Evaporation of chloroform to yield crude alkaloid extract chloroform->evaporation chromatography Column chromatography on silica gel evaporation->chromatography elution Gradient elution with chloroform-methanol chromatography->elution fractions Collection and analysis of fractions (TLC/HPLC) elution->fractions crystallization Crystallization of vincamine-rich fractions fractions->crystallization end Pure Vincamine crystallization->end

Workflow for Vincamine Extraction and Isolation.

Materials:

  • Dried and powdered this compound minor leaves

  • Methanol

  • Hydrochloric acid (2M)

  • Ammonium hydroxide (25%)

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for elution (chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for 8-12 hours.

  • Acid-Base Partitioning: The methanolic extract is evaporated to dryness, and the residue is dissolved in 2M HCl. The acidic solution is then washed with chloroform to remove non-alkaloidal impurities. The aqueous layer is made alkaline (pH 9-10) with ammonium hydroxide.

  • Alkaloid Extraction: The alkaline solution is repeatedly extracted with chloroform. The chloroform layers are combined.

  • Crude Extract Preparation: The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the crude alkaloid extract.

  • Isolation by Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

  • Fraction Analysis: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (vincamine) are pooled.

  • Purification: The pooled fractions are further purified by recrystallization to obtain pure vincamine.

Protocol for In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

  • A circular tank (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acclimatization: Animals are handled for several days before the experiment and allowed to swim freely in the maze for 60 seconds without the platform on the day before training.

  • Training Phase (4-5 days):

    • Each animal undergoes 4 trials per day.

    • For each trial, the animal is placed in the water at one of four starting positions.

    • The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the animal does not find the platform within 60-90 seconds, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

  • Probe Trial (Day after last training day):

    • The escape platform is removed from the tank.

    • The animal is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: Escape latency during training and time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Protocol for In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of this compound minor extracts or isolated compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium and B27 supplement

  • Glutamate

  • This compound minor extract or isolated compound (e.g., vincamine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Primary cortical neurons are seeded in 96-well plates and cultured for 7-10 days.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the this compound minor extract or compound. The cells are pre-incubated for 1-2 hours.

  • Induction of Excitotoxicity: Glutamate is added to the wells (except for the control group) to a final concentration known to induce neuronal death (e.g., 50-100 µM).

  • Incubation: The cells are incubated for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • MTT reagent is added to each well and incubated for 2-4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the neuroprotective effect of the extract/compound is determined.

Conclusion and Future Directions

The ethnobotanical history of this compound minor has provided a valuable starting point for the scientific investigation of its neurological properties. The active alkaloids, particularly vincamine and its derivative vinpocetine, have demonstrated significant potential in preclinical and clinical studies for their ability to enhance cerebral blood flow, provide neuroprotection, and exert anti-inflammatory effects. The methodologies outlined in this guide provide a framework for the continued investigation of this compound minor and its constituents.

Future research should focus on:

  • Standardization of this compound minor extracts: To ensure reproducibility of research findings, standardized extracts with known concentrations of key alkaloids are necessary.

  • Elucidation of synergistic effects: Investigating whether the combination of alkaloids in the whole plant extract produces synergistic effects compared to isolated compounds.

  • Large-scale clinical trials: Rigorous, large-scale, and long-term clinical trials are needed to definitively establish the efficacy and safety of this compound minor extracts and vincamine for the treatment of neurological disorders.

  • Exploration of other neurological applications: Investigating the potential of this compound minor constituents for other neurological conditions, such as traumatic brain injury and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

By integrating traditional knowledge with modern scientific methodologies, the full therapeutic potential of this compound minor for neurological disorders can be explored and potentially harnessed for the development of novel and effective treatments.

References

The Structural Basis of Tubulin-Vincristine Complex Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical principles governing the interaction between the anticancer drug vincristine and its molecular target, tubulin. By delving into the quantitative binding data, detailed experimental methodologies, and the molecular mechanisms of action, this document aims to equip researchers with the foundational knowledge to further explore tubulin-targeting therapeutics.

Introduction: The Vinca Alkaloids and Their Target

This compound alkaloids, originally derived from the Madagascar periwinkle (Catharanthus roseus), are a class of potent anti-mitotic agents widely used in cancer chemotherapy.[1] Vincristine, a prominent member of this family, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] Microtubules are polymers composed of α- and β-tubulin heterodimers.[2] Vincristine binds to β-tubulin, interfering with the assembly of these dimers into functional microtubules.[3] This disruption leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cancer cells.[4]

Quantitative Analysis of Tubulin-Vincristine Interaction

The binding of vincristine to tubulin is a complex process that involves both direct binding to the tubulin dimer and the subsequent induction of tubulin self-association into spiral aggregates.[5] The affinity of this interaction has been characterized by various biophysical techniques, providing key quantitative insights into the drug's mechanism.

Table 1: Binding Affinity of this compound Alkaloids to Tubulin
This compound AlkaloidBinding Constant (K)MethodReference
Vincristine 3.5 x 10⁴ M⁻¹ Fluorescence Spectroscopy[6]
Vinblastine0.54 µM (Kᴅ)Photoaffinity Labeling[7]
VinorelbineLower overall affinity than VincristineSedimentation Velocity[5]
Table 2: Thermodynamic Parameters for Vincristine-Induced Tubulin Self-Association
ParameterValueMethodReference
Intrinsic Association Constant for Dimerization (K₂) 3.8 x 10⁵ M⁻¹ Sedimentation Velocity[6]
Overall Affinity (K₁K₂) Higher than Vinblastine and Vinorelbine Sedimentation Velocity[5]

Note: K₁ represents the affinity of the drug for tubulin heterodimers, while K₂ represents the affinity of liganded heterodimers for the growing spiral polymer.[5]

Molecular Mechanism of Action

Vincristine binds to a specific site on the β-tubulin subunit, at the interface between two tubulin heterodimers in a protofilament-like arrangement.[8][9] This binding site is often referred to as the "this compound domain". The binding of vincristine introduces a "wedge" at this interface, preventing the curved tubulin protofilament from adopting the straight conformation necessary for microtubule assembly.[4] Instead, it promotes the formation of aberrant spiral aggregates.[5]

cluster_0 Vincristine-Tubulin Interaction cluster_1 Cellular Consequences Vincristine Vincristine betaTubulin β-Tubulin (this compound Domain) Vincristine->betaTubulin Binds to TubulinDimer αβ-Tubulin Dimer betaTubulin->TubulinDimer alphaTubulin α-Tubulin alphaTubulin->TubulinDimer Vincristine_Tubulin Vincristine-Tubulin Complex TubulinDimer->Vincristine_Tubulin Forms MicrotubuleAssembly Microtubule Assembly Vincristine_Tubulin->MicrotubuleAssembly Inhibits Vincristine_Tubulin->MicrotubuleAssembly MitoticSpindle Mitotic Spindle Formation MicrotubuleAssembly->MitoticSpindle Leads to failure of MitoticArrest Mitotic Arrest (M-phase) MitoticSpindle->MitoticArrest Results in Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Fig. 1: Mechanism of Vincristine Action.

Experimental Protocols

The study of the tubulin-vincristine complex relies on a variety of biochemical and biophysical techniques. Below are detailed protocols for key experiments.

Purification of Tubulin from Bovine Brain

This protocol describes a common method for obtaining polymerization-competent tubulin.

Materials:

  • Fresh bovine brains

  • Depolymerization Buffer (DB): 0.1 M MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂, 0.1 mM GTP

  • Polymerization Buffer (PB): DB with 4 M glycerol and 1 mM ATP

  • High-speed centrifuge and rotor

  • Homogenizer

Procedure:

  • Homogenization: Homogenize fresh bovine brain tissue in cold DB.

  • Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.

  • First Polymerization Cycle: Add glycerol and ATP to the supernatant to induce microtubule polymerization at 37°C.

  • Pelleting Microtubules: Pellet the polymerized microtubules by centrifugation.

  • Depolymerization: Resuspend the microtubule pellet in cold DB to induce depolymerization.

  • Second Polymerization Cycle: Repeat steps 3 and 4 to further purify the tubulin.

  • Final Product: After the final depolymerization step, the supernatant contains purified, active tubulin. Aliquot and store at -80°C.

Tubulin Polymerization Assay

This assay measures the effect of vincristine on the rate and extent of microtubule assembly.[10]

Materials:

  • Purified tubulin

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 15% glycerol, pH 6.9)[11]

  • Vincristine stock solution

  • Spectrofluorometer or spectrophotometer with temperature control

  • 96-well plates or quartz cuvettes

Procedure:

  • Preparation: Prepare a solution of tubulin in G-PEM buffer on ice.

  • Reaction Setup: In a 96-well plate or cuvette, add the desired concentration of vincristine or a vehicle control.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells/cuvette and immediately place the plate/cuvette in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) over time.[10][12] Polymerization is observed as an increase in signal.

  • Analysis: Analyze the polymerization curves to determine the effect of vincristine on the nucleation, elongation, and steady-state phases of microtubule assembly.

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique to study the hydrodynamic properties of macromolecules and their interactions, including the self-association of tubulin induced by vincristine.[13]

Materials:

  • Purified tubulin

  • Vincristine

  • Appropriate buffer (e.g., PG buffer: 0.01 M NaPi, 10⁻⁴ M GTP, pH 7.0)[6]

  • Analytical ultracentrifuge with absorbance or interference optics

Procedure:

  • Sample Preparation: Prepare a series of samples containing a fixed concentration of tubulin and varying concentrations of vincristine in the chosen buffer.

  • Centrifugation: Load the samples into the AUC cells and centrifuge at a specific speed and temperature.

  • Data Collection: Collect sedimentation velocity data by monitoring the movement of the sedimenting boundary over time.

  • Data Analysis: Analyze the data to determine the sedimentation coefficient distribution. The weight-average sedimentation coefficient can then be plotted against the vincristine concentration to determine the binding and self-association constants.[6][13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interaction between vincristine and tubulin.

cluster_workflow Experimental Workflow: Tubulin-Vincristine Interaction Purification Tubulin Purification (from bovine brain) Characterization Protein Characterization (SDS-PAGE, Concentration) Purification->Characterization BindingAssay Binding Affinity Determination Characterization->BindingAssay PolymerizationAssay Functional Assay: Tubulin Polymerization Characterization->PolymerizationAssay StructuralAnalysis Structural Analysis Characterization->StructuralAnalysis Fluorescence Fluorescence Spectroscopy BindingAssay->Fluorescence AUC Analytical Ultracentrifugation BindingAssay->AUC DataAnalysis Data Analysis and Model Generation Fluorescence->DataAnalysis AUC->DataAnalysis Turbidity Turbidity Measurement PolymerizationAssay->Turbidity Turbidity->DataAnalysis Crystallography X-ray Crystallography / Cryo-EM StructuralAnalysis->Crystallography Crystallography->DataAnalysis

Fig. 2: Experimental Workflow.

Logical Relationships in Vincristine's Cellular Effects

The interaction of vincristine with tubulin initiates a cascade of events within the cell, culminating in apoptosis. The following diagram illustrates these logical relationships.

cluster_cellular_effects Logical Flow of Vincristine's Cellular Effects Vincristine Vincristine Enters Cell Binding Binds to β-Tubulin Vincristine->Binding Disruption Disruption of Microtubule Dynamics Binding->Disruption SpindleDefect Defective Mitotic Spindle Disruption->SpindleDefect M_Phase_Arrest M-Phase Arrest SpindleDefect->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Fig. 3: Cellular Effects of Vincristine.

Conclusion

The formation of the tubulin-vincristine complex is a critical event that underlies the therapeutic efficacy of this important anticancer drug. A thorough understanding of the structural biology of this interaction, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design of novel tubulin-targeting agents with improved efficacy and reduced toxicity. This guide provides a foundational framework for researchers to build upon in their pursuit of innovative cancer therapies.

References

A Historical Perspective on the Discovery of Vinblastine and Vincristine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a historical perspective on the seminal discovery of the vinca alkaloids, vinblastine and vincristine. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key experiments, methodologies, and quantitative data from the foundational research that brought these pivotal anti-cancer agents from a folkloric plant to the forefront of chemotherapy.

Introduction: From Traditional Remedy to Serendipitous Discovery

The story of vinblastine and vincristine begins with the Madagascar periwinkle, Catharanthus roseus (formerly this compound rosea).[1][2] Traditionally used in various cultures for conditions ranging from diabetes to infections, this unassuming plant held the key to a new class of chemotherapeutic agents. The discovery of its potent anti-cancer properties was not the result of a targeted search for oncologic drugs but a serendipitous finding during an investigation into its reputed anti-diabetic effects.[1]

In the 1950s, two independent research groups, one led by Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario, and another at the pharmaceutical company Eli Lilly and Company, headed by Dr. Gordon H. Svoboda, were investigating extracts of C. roseus. Their initial goal was to validate its folkloric use as an oral hypoglycemic agent. However, both teams observed a consistent and unexpected outcome in their animal models: a dramatic decrease in white blood cell counts, a hallmark of bone marrow suppression.[1] This observation, particularly the profound granulocytopenia, pivoted the research away from diabetes and towards the investigation of the plant's potential as an anti-leukemic agent.

This guide will delve into the historical methodologies that led to the isolation and characterization of vinblastine and vincristine, the quantitative results of early preclinical and clinical studies, and the elucidation of their groundbreaking mechanism of action.

Early Experimental Protocols

The initial challenge for researchers was to isolate the active compounds from the complex mixture of over 70 alkaloids present in C. roseus. The early experimental protocols relied on classical phytochemical techniques of extraction, solvent partitioning, and chromatography.

Extraction and Isolation of Vinblastine and Vincristine

The foundational work by Noble, Beer, and Svoboda's team at Eli Lilly established the methods for extracting and purifying the this compound alkaloids. While specific details varied slightly between the groups, the general workflow was as follows:

Protocol: Isolation of Vinblastine and Vincristine (Circa 1959-1961)

  • Extraction: Dried C. roseus leaves were subjected to extraction with an acidified aqueous solution or an alcohol-based solvent. A common method involved the use of an acidic solution to protonate the alkaloids, rendering them water-soluble.

  • Alkaloid Precipitation and Partitioning: The pH of the acidic extract was then carefully adjusted. By raising the pH, the alkaloids were converted back to their free base form, which are less soluble in water and could be partitioned into an organic solvent like chloroform or benzene.

  • Chromatographic Separation: The resulting crude alkaloid mixture was then subjected to column chromatography. The early researchers utilized alumina (aluminum oxide) as the stationary phase. The separation was achieved by eluting the column with a gradient of non-polar to more polar organic solvents.

    • Elution of Vinblastine: Vinblastine, being less polar, would elute from the column with less polar solvent mixtures.

    • Elution of Vincristine: Vincristine, with its additional polar formyl group, required more polar solvent mixtures for elution.

  • Crystallization and Purification: The fractions containing the desired alkaloids were then further purified by recrystallization to yield the pure crystalline compounds.

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative data from the early research on vinblastine and vincristine, providing a snapshot of the yields, preclinical efficacy, and initial clinical outcomes that established their importance in oncology.

Extraction Yields

The yields of vinblastine and vincristine from C. roseus are notoriously low, a fact that was immediately apparent to the first researchers and posed a significant challenge for production.

AlkaloidPlant PartReported Yield (circa 1960s)Reference
VinblastineDried Leaves~0.0003% of dry weight[3]
VincristineDried Leaves~0.00003% of dry weight[3]

Table 1: Early Reported Yields of this compound Alkaloids from Catharanthus roseus

Preclinical In Vitro Cytotoxicity

The potent cytotoxic effects of vinblastine and vincristine were quickly established in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineDrugIC50 (Concentration)Exposure TimeReference
P-1534 Leukemia (murine)VinblastineNot explicitly reported as IC50, but effective in prolonging survival at low dosesIn vivo[4]
P-1534 Leukemia (murine)VincristineNot explicitly reported as IC50, but effective in prolonging survival at low dosesIn vivo
L1210 Leukemia (murine)VinblastineProlonged survival in miceIn vivo[4]
Ehrlich Ascites TumorVinblastineProlonged survival in miceIn vivo[4]

Table 2: Early Preclinical Efficacy of Vinblastine

Note: Early preclinical studies often reported efficacy in terms of increased survival time in animal models rather than specific IC50 values from in vitro assays, which became more common later.

Early Clinical Trial Data

The promising preclinical results led to the rapid initiation of clinical trials in the early 1960s. These early studies provided the first evidence of the clinical utility of vinblastine and vincristine in treating human cancers.

Vinblastine in Hodgkin's Disease and Other Malignancies

Study (Year)DiagnosisNumber of PatientsDosage and AdministrationResponse Rate (Complete + Partial Remission)Key Toxicities Reported
Hodes et al. (1963)Hodgkin's Disease, Lymphosarcoma, etc.24IV, various schedulesNot explicitly tabulated, but noted "gratifying" responses in Hodgkin's diseaseLeukopenia, neurotoxicity
Carbone et al. (1963)Hodgkin's Disease, Lymphoma39IV, 0.1-0.2 mg/kg weekly69% in Hodgkin's DiseaseLeukopenia, neurotoxicity, alopecia

Table 3: Summary of Early Clinical Trial Data for Vinblastine [5][6]

Vincristine in Childhood Acute Leukemia

Study (Year)DiagnosisNumber of PatientsDosage and AdministrationComplete Remission RateKey Toxicities Reported
Karon et al. (1962)Acute Leukemia (12/13 ALL)13IV, various schedules54%Neurotoxicity, constipation, alopecia
Hardisty et al. (1969)Acute Lymphoblastic Leukemia (ALL)22 (first treatment)IV, with prednisone100%Alopecia, gastrointestinal and neuromuscular toxicity

Table 4: Summary of Early Clinical Trial Data for Vincristine in Childhood Leukemia [7][8]

Mechanism of Action: Disruption of Microtubule Dynamics

The discovery of vinblastine and vincristine not only provided new cancer treatments but also a new molecular target for chemotherapy: tubulin and the microtubule cytoskeleton. Early biochemical studies revealed that the this compound alkaloids exert their cytotoxic effects by interfering with the assembly of microtubules.[1]

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, most critically for cell division where they form the mitotic spindle. The mitotic spindle is responsible for segregating chromosomes into the two daughter cells.

The this compound alkaloids bind to β-tubulin at a specific site, now known as the this compound-binding domain. This binding inhibits the polymerization of tubulin into microtubules. At higher concentrations, they can also cause the depolymerization of existing microtubules. This disruption of microtubule dynamics has a profound effect on dividing cells, leading to:

  • Mitotic Arrest: The inability to form a functional mitotic spindle causes cells to arrest in metaphase of mitosis.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This mechanism of action explains the potent anti-proliferative effects of vinblastine and vincristine, particularly in rapidly dividing cancer cells.

Visualizations of the Discovery and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and pathways discussed in this guide.

Serendipitous Discovery Workflow

G cluster_0 Initial Investigation cluster_1 Serendipitous Observation cluster_2 Hypothesis Pivot A Traditional Use of Catharanthus roseus (Anti-diabetic) B Initiation of Scientific Investigation for Hypoglycemic Activity A->B Folkloric Reputation C Administration of Plant Extract to Animal Models B->C Experimental Testing D Observation of Severe Leukopenia (Decreased White Blood Cells) C->D Unexpected Result E Hypothesis: Extract has Cytotoxic/Anti-leukemic Properties D->E Logical Inference F Initiation of Anti-cancer Research E->F New Research Direction

Caption: Workflow of the serendipitous discovery of the anti-cancer properties of Catharanthus roseus.

This compound Alkaloid Mechanism of Action

G This compound Vinblastine / Vincristine Tubulin β-Tubulin Subunit of Microtubule This compound->Tubulin Binds to Polymerization Inhibition of Microtubule Polymerization This compound->Polymerization Leads to Spindle Disruption of Mitotic Spindle Formation Polymerization->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Apoptosis Apoptosis (Programmed Cell Death) Metaphase->Apoptosis

Caption: Simplified signaling pathway of this compound alkaloid-induced apoptosis.

Logical Flow of this compound Alkaloid Development

G Discovery Serendipitous Discovery (Anti-leukemic Effect) Isolation Isolation & Purification (Vinblastine & Vincristine) Discovery->Isolation 1950s Preclinical Preclinical Studies (In vitro & In vivo Models) Isolation->Preclinical Late 1950s Clinical1 Phase I/II Clinical Trials (Safety & Efficacy) Preclinical->Clinical1 Early 1960s Approval Regulatory Approval (FDA) Clinical1->Approval 1963 (Vincristine) 1965 (Vinblastine) ClinicalUse Widespread Clinical Use (Chemotherapy Regimens) Approval->ClinicalUse Mid-1960s onwards

Caption: Logical progression of the development of this compound alkaloids from discovery to clinical application.

Conclusion

The discovery of vinblastine and vincristine stands as a landmark achievement in the history of cancer chemotherapy. It underscores the importance of curiosity-driven research and the potential for serendipitous findings to revolutionize medicine. The journey from a traditional plant remedy to highly effective anti-cancer drugs was paved by the meticulous experimental work of dedicated scientists. Their development of extraction and purification protocols, coupled with insightful preclinical and clinical investigations, provided the foundation for the use of these life-saving medicines. Furthermore, the elucidation of their mechanism of action opened up a new avenue of cancer research focused on targeting the cytoskeleton, a strategy that remains a cornerstone of oncology to this day. This historical perspective not only honors the pioneering work of the past but also serves as an inspiration for future generations of researchers in the ongoing quest for novel and effective cancer therapies.

References

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Vinca Alkaloids from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of terpenoid indole alkaloids (TIAs), particularly the anti-cancer compounds vincristine and vinblastine.[1] These Vinca alkaloids are potent mitotic inhibitors used in chemotherapy to treat various cancers, including lymphomas, leukemias, and lung cancer. The low natural abundance of these compounds in the plant necessitates efficient and high-yield extraction and purification protocols. This document provides detailed methodologies for the extraction of this compound alkaloids from C. roseus, summarizing quantitative data and outlining experimental workflows.

Data Presentation: Comparative Yields of this compound Alkaloids

The yield of this compound alkaloids can vary significantly based on the extraction method, solvent system, and plant material used. The following table summarizes quantitative data from various extraction protocols.

Extraction MethodPlant PartKey Solvents/ConditionsVincristine Yield (mg/g DW)Vinblastine Yield (mg/g DW)Catharanthine Yield (mg/g DW)Vindoline Yield (mg/g DW)Reference
Negative-Pressure Cavitation Extraction (NPCE)Leaves80% ethanol, -0.075 MPa, 30 min, 3 cycles0.0180.1260.28430.5783[2]
Ultrasonic ExtractionLeavesNot specifiedEquivalent to NPCEEquivalent to NPCEEquivalent to NPCEEquivalent to NPCE[2]
MacerationLeavesNot specifiedLower than NPCELower than NPCELower than NPCELower than NPCE[2]
Heating Reflux ExtractionLeavesNot specifiedLower than NPCELower than NPCELower than NPCELower than NPCE[2]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is a classic and widely used method for the selective extraction of alkaloids.[3][4]

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • 2% Tartaric acid solution[5] or 0.1 M Hydrochloric acid[4]

  • Benzene or Chloroform[3][6]

  • Ammonium hydroxide or Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • pH meter

Procedure:

  • Acidic Extraction:

    • Macerate 100g of dried, powdered C. roseus leaves in 1 L of 2% tartaric acid solution.

    • Stir the mixture for 4-6 hours at room temperature.

    • Filter the mixture to separate the acidic extract from the plant debris. The alkaloids are now in the aqueous phase as salts.[4]

  • Basification and First Organic Extraction:

    • Adjust the pH of the acidic extract to approximately 8-9 using ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the alkaloids by adding an equal volume of chloroform. Shake vigorously and allow the layers to separate.

    • Collect the lower organic layer. Repeat the extraction 2-3 times with fresh chloroform to ensure complete recovery.

  • Solvent Evaporation and Purification:

    • Combine all organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the chloroform extract to dryness using a rotary evaporator to obtain the crude alkaloid mixture.[5]

  • Further Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel or alumina.[6] A gradient elution with solvents like benzene, chloroform, and methanol can be used to separate individual alkaloids.[6][7]

Protocol 2: Negative-Pressure Cavitation Extraction (NPCE)

This method utilizes the effects of negative pressure and cavitation to enhance extraction efficiency.[2]

Materials:

  • Dried and powdered leaves of Catharanthus roseus (60-mesh)

  • 80% Ethanol

  • Negative-pressure cavitation extraction apparatus

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction:

    • Mix 10g of powdered C. roseus leaves with 200 mL of 80% ethanol (solid to liquid ratio of 1:20).[2]

    • Place the mixture in the NPCE apparatus.

    • Apply a negative pressure of -0.075 MPa for 30 minutes.[2]

    • Repeat the extraction cycle three times for optimal yield.[2]

  • Recovery:

    • After extraction, centrifuge the mixture to pellet the plant material.

    • Collect the supernatant.

    • Concentrate the ethanol extract using a rotary evaporator to obtain the crude alkaloid extract.

Visualizations

Biosynthetic Pathway of Vinblastine and Vincristine

The dimeric this compound alkaloids, vinblastine and vincristine, are synthesized in the plant from two monomeric precursors: catharanthine and vindoline.[1]

vinca_alkaloid_biosynthesis cluster_pathway Biosynthesis of Monomeric Precursors cluster_dimerization Dimerization GPP Geranyl Pyrophosphate Strictosidine Strictosidine GPP->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps Vindoline Vindoline Strictosidine->Vindoline Multiple Steps Vinblastine Vinblastine Catharanthine->Vinblastine Enzymatic Coupling Vindoline->Vinblastine Vincristine Vincristine Vinblastine->Vincristine Oxidation

Caption: Biosynthetic pathway of this compound alkaloids.

Experimental Workflow for Acid-Base Extraction

The following diagram illustrates the logical steps involved in the acid-base liquid-liquid extraction protocol.

extraction_workflow start Start: Dried C. roseus Leaves acid_extraction 1. Maceration in Acidic Solution (e.g., 2% Tartaric Acid) start->acid_extraction filtration1 2. Filtration acid_extraction->filtration1 basification 3. Basification of Aqueous Extract (pH 8-9 with NH4OH) filtration1->basification Aqueous Extract waste1 Plant Debris filtration1->waste1 Solid Residue liquid_extraction 4. Liquid-Liquid Extraction (with Chloroform) basification->liquid_extraction separation 5. Phase Separation liquid_extraction->separation drying 6. Dry Organic Phase (over Na2SO4) separation->drying Organic Phase waste2 Aqueous Phase separation->waste2 Aqueous Waste evaporation 7. Solvent Evaporation drying->evaporation end End: Crude Alkaloid Extract evaporation->end

Caption: Workflow for this compound alkaloid extraction.

References

Application Note: Quantification of Vincristine in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of vincristine in human plasma. The protocol provides a straightforward and reliable approach for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of this potent anticancer agent. The method involves a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and UV detection. All quantitative data from various published methods are summarized for easy comparison, and a detailed experimental protocol is provided.

Introduction

Vincristine is a vinca alkaloid widely used in chemotherapy for the treatment of various cancers, including leukemia and lymphoma. Due to its narrow therapeutic index and significant side effects, monitoring its concentration in plasma is crucial for optimizing dosage regimens and minimizing toxicity.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a reliable, accessible, and cost-effective method for this purpose.[3] This document outlines a validated HPLC-UV method for the quantification of vincristine in plasma samples.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (e.g., 200 µL) is Add Internal Standard (e.g., Vinblastine) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantify Vincristine Concentration calibration->quantification

Caption: Experimental workflow for vincristine quantification in plasma.

Materials and Reagents

  • Vincristine sulfate (Reference Standard)

  • Vinblastine sulfate (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC Grade)

  • Human plasma (drug-free)

Equipment

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Detailed Experimental Protocol

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve vincristine sulfate and vinblastine sulfate in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of vincristine by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard (IS) Working Solution: Dilute the vinblastine stock solution with methanol to a concentration of 5 µg/mL.

Sample Preparation
  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (5 µg/mL vinblastine).

  • Add 600 µL of a mixture of zinc sulfate (15% w/v) and acetonitrile (in a 3:2 volume ratio) to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube for HPLC analysis.

HPLC-UV Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 250 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1 M Phosphate Buffer (pH 3.5, containing 0.5% glacial acetic acid) (21:79, v/v)[5]
Flow Rate 1.2 mL/min[5][6]
Injection Volume 20 µL[6]
Detection Wavelength 254 nm[5][6]
Column Temperature 30°C[6]
Calibration Curve and Quantification
  • Prepare calibration standards by spiking drug-free plasma with known concentrations of vincristine.

  • Process the calibration standards using the sample preparation protocol described above.

  • Inject the processed standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area ratio of vincristine to the internal standard against the nominal concentration of vincristine.

  • Quantify the vincristine concentration in the test samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

The following table summarizes the validation parameters for different HPLC-UV methods for vincristine quantification.

ParameterMethod 1Method 2Method 3
Linearity Range 0.06–300 µg/L[1]1–5 µg/mL[7]0.25–25 µg/mL[5]
Limit of Detection (LOD) 0.02 µg/L[1]0.19 µg/mL[7]8 µg/mL
Limit of Quantification (LOQ) 0.06 µg/L[3]0.63 µg/mL[7]25 µg/mL[5]
Accuracy 91.4–108.6%[3]Not ReportedGood
Precision (RSD%) Intra-day: 3.7%, Inter-day: 5.9%[3]Not Reported<2%[5]
Extraction Recovery 88.4%[1][2]Not ReportedGood

Chromatographic Conditions from Various Methods

This table provides a comparative overview of the chromatographic conditions used in different published HPLC-UV methods for vincristine analysis.

ParameterMethod AMethod BMethod C
Column C18[7]RP-18e[5]C18-ODS[6]
Mobile Phase Acetonitrile 90% in water: 50mM Potassium hydrogenphosphate buffer, pH 3.2 (32:68, v/v)[7]Acetonitrile : 0.1M Phosphate buffer with 0.5% glacial acetic acid, pH 3.5 (21:79, v/v)[5]Acetonitrile : Phosphate buffer : 0.02M Sodium dihydrogen phosphate (20:75:5)[6]
Flow Rate 1.5 mL/min[7]1.2 mL/min[5]1.2 mL/min[6]
UV Wavelength 230 nm[7]254 nm[5]254 nm[6]

Sample Preparation Methods

Different approaches for extracting vincristine from plasma have been reported, each with its own advantages.

MethodDescriptionKey Advantages
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) or a salt solution (e.g., zinc sulfate) to precipitate plasma proteins.[4]Simple, fast, and requires minimal sample handling.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.Provides cleaner extracts and can pre-concentrate the analyte.
Dispersive Liquid-Liquid Microextraction (DLLME) A small amount of extraction solvent and a disperser solvent are injected into the aqueous sample, forming a cloudy solution. The analyte is extracted into the fine droplets of the extraction solvent.[1][2]High enrichment factor, low solvent consumption.[2]

Conclusion

The HPLC-UV method described in this application note is suitable for the reliable quantification of vincristine in human plasma. The simple sample preparation and robust chromatographic conditions make it a practical choice for research and drug development settings. The provided data from various methods allows for flexibility in adapting the protocol to specific laboratory requirements and instrumentation.

References

Application Notes and Protocols for Determining the Cytotoxicity of Vinca Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinca alkaloids are a class of anti-mitotic and anti-microtubule agents originally derived from the periwinkle plant, Catharanthus roseus.[1] These compounds, including vincristine, vinblastine, and the semi-synthetic derivative vinorelbine, are widely used in chemotherapy regimens for various cancers.[1][2] Their cytotoxic effects stem from their ability to interfere with the assembly of microtubules, crucial components of the cytoskeleton and the mitotic spindle.[2] This disruption leads to cell cycle arrest in the metaphase and subsequent induction of apoptosis, or programmed cell death.

These application notes provide a comprehensive overview of standard cell-based assays to determine the cytotoxicity of this compound compounds. Detailed protocols for colorimetric assays that measure metabolic activity and membrane integrity, as well as a method for quantifying apoptosis, are presented.

Mechanism of Action of this compound Alkaloids

The primary mechanism of action of this compound alkaloids is their interaction with tubulin, the protein subunit of microtubules. By binding to specific sites on β-tubulin, they inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics has several downstream effects:

  • Mitotic Arrest: The formation of the mitotic spindle is essential for the segregation of chromosomes during cell division. By preventing microtubule assembly, this compound alkaloids disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the M phase (metaphase).[2]

  • Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic pathway of apoptosis. This is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Data Presentation: Cytotoxicity of this compound Compounds

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the IC50 values for vincristine, vinblastine, and vinorelbine in various cancer cell lines.

This compound AlkaloidCell LineTissue of OriginIC50 (nM)
Vincristine HeLaCervical Cancer1.5 - 7.4
MCF-7Breast Cancer2.5 - 10
A549Lung Cancer3.0 - 15
JurkatT-cell Leukemia0.5 - 5.0
Vinblastine HeLaCervical Cancer1.0 - 5.0
MCF-7Breast Cancer1.5 - 8.0
A549Lung Cancer2.0 - 12
JurkatT-cell Leukemia0.3 - 4.0
Vinorelbine HeLaCervical Cancer5.0 - 20
MCF-7Breast Cancer8.0 - 30
A549Lung Cancer10 - 50
JurkatT-cell Leukemia2.0 - 15

Note: IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used. The values presented are a range compiled from various sources.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound compounds (vincristine, vinblastine, vinorelbine)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound Compound Dilutions incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed Cells and Add This compound Compounds incubate_48_72h Incubate for 48-72h seed_and_treat->incubate_48_72h collect_supernatant Collect Supernatant incubate_48_72h->collect_supernatant add_ldh_reagent Add LDH Reaction Mixture collect_supernatant->add_ldh_reagent incubate_30min Incubate for 30 min add_ldh_reagent->incubate_30min read_absorbance Read Absorbance at 490 nm incubate_30min->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Signaling_Pathway This compound This compound Alkaloids tubulin β-Tubulin This compound->tubulin binds to microtubule Microtubule Disruption tubulin->microtubule inhibits polymerization mitotic_arrest Mitotic Arrest (M-phase) microtubule->mitotic_arrest leads to apoptosis Apoptosis mitotic_arrest->apoptosis triggers

References

Application Notes: Unveiling Novel Alkaloids in Vinca Species through Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Vinca genus, belonging to the Apocynaceae family, is a rich source of terpenoid indole alkaloids (TIAs), which are crucial for their therapeutic properties.[1] For instance, the well-known anticancer agents vincristine and vinblastine were originally isolated from Catharanthus roseus (often referred to as this compound rosea).[2] While over 130 alkaloids have been identified from this genus, the vast chemical diversity remains largely unexplored.[1] Metabolomics, the comprehensive study of small molecules within a biological system, has emerged as an indispensable tool for accelerating the discovery of novel bioactive compounds in plants.[3]

This high-throughput approach allows for a broad-spectrum analysis of the plant's metabolome, enabling the rapid identification and characterization of previously unknown alkaloids.[3] By comparing the metabolic profiles of different this compound species or plants grown under various conditions, researchers can pinpoint unique or upregulated compounds.[4][5] This application note provides a detailed overview and protocols for leveraging liquid chromatography-mass spectrometry (LC-MS)-based metabolomics to identify new alkaloids in this compound species.

Key Applications:

  • Novel Bioactive Compound Discovery: Identify previously uncharacterized alkaloids with potential therapeutic value.

  • Chemotaxonomy: Differentiate between this compound species and cultivars based on their unique alkaloid profiles.

  • Metabolic Engineering: Understand the TIA biosynthesis pathway to inform strategies for enhancing the production of high-value alkaloids.[4][5]

  • Quality Control: Develop robust methods for the standardization and quality assessment of herbal preparations derived from this compound.

Experimental and Data Analysis Workflow

The process of discovering new alkaloids using metabolomics involves several key stages, from sample preparation to data analysis and final structure elucidation.

Metabolomics_Workflow_for_Alkaloid_Discovery cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. Analytical Stage cluster_Data 3. Data Processing & Analysis cluster_Validation 4. Identification & Validation A Plant Material Collection (e.g., this compound leaves) B Quenching & Drying (e.g., Freeze-Drying) A->B C Grinding & Homogenization B->C D Metabolite Extraction (e.g., Methanol) C->D E LC-MS/MS Analysis (Untargeted Profiling) D->E F Raw Data Pre-processing (Peak Picking, Alignment) E->F G Multivariate Analysis (PCA, PLS-DA) F->G H Feature Selection & Biomarker Identification G->H I Database Search & Tentative Identification H->I J Structure Elucidation (e.g., High-Res MS, NMR) I->J K Isolation & Purification J->K L Bioactivity Screening K->L Data_Analysis_Pipeline cluster_Preprocessing 1. Data Pre-processing cluster_Statistics 2. Statistical Analysis cluster_Identification 3. Metabolite Identification A Raw Data Conversion (e.g., to mzML) B Peak Detection & Deconvolution A->B C Retention Time Correction B->C D Peak Alignment C->D E Normalization & Scaling D->E F Unsupervised Analysis (PCA) E->F G Supervised Analysis (PLS-DA/OPLS-DA) E->G I Select Significant Features (p-value, Fold Change, VIP) F->I H Feature Importance (VIP Score) G->H H->I J MS/MS Spectral Matching I->J K Database Search (KEGG, Metlin, PubChem) J->K L Putative Identification K->L

References

Application Notes and Protocols for the Semi-Synthesis of Vinorelbine from Natural Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of vinorelbine, a crucial anti-cancer agent, from the natural precursors catharanthine and vindoline. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for laboratory-scale synthesis.

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of two natural indole alkaloids, catharanthine and vindoline, which are extracted from the Madagascar periwinkle (Catharanthus roseus).[1][2] Its structural modifications compared to natural this compound alkaloids like vinblastine and vincristine result in a distinct anti-tumor profile and a potentially improved safety profile, particularly concerning neurotoxicity.[1] The semi-synthesis of vinorelbine is a critical process in its pharmaceutical production and involves a key coupling reaction followed by a structural rearrangement.

This document details the widely employed Fe(III)-promoted coupling of catharanthine and vindoline to yield anhydrovinblastine, a key intermediate. Subsequently, the protocol for the rearrangement of anhydrovinblastine to vinorelbine and its conversion to the pharmaceutically used bitartrate salt is provided.

Overall Synthetic Pathway

The semi-synthesis of vinorelbine from catharanthine and vindoline can be summarized in the following key stages:

  • Coupling Reaction: Fe(III)-promoted coupling of catharanthine and vindoline to form an iminium intermediate.

  • Reduction: Reduction of the iminium intermediate with a reducing agent like sodium borohydride to yield anhydrovinblastine.

  • Rearrangement: Ring contraction of anhydrovinblastine using trifluoroacetic anhydride to form vinorelbine.

  • Purification: Chromatographic purification of the crude vinorelbine.

  • Salt Formation: Conversion of vinorelbine base to vinorelbine bitartrate.

Vinorelbine_Synthesis_Pathway Catharanthine Catharanthine Coupling Fe(III)-Promoted Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Iminium Iminium Intermediate Coupling->Iminium Reduction Reduction (NaBH4) Iminium->Reduction Anhydrovinblastine Anhydrovinblastine Reduction->Anhydrovinblastine Rearrangement Rearrangement (TFAA) Anhydrovinblastine->Rearrangement Vinorelbine_Base Vinorelbine (Base) Rearrangement->Vinorelbine_Base Purification Purification Vinorelbine_Base->Purification Pure_Vinorelbine Pure Vinorelbine Purification->Pure_Vinorelbine Salt_Formation Salt Formation (L-(+)-Tartaric Acid) Pure_Vinorelbine->Salt_Formation Vinorelbine_Bitartrate Vinorelbine Bitartrate Salt_Formation->Vinorelbine_Bitartrate

Caption: Overall synthetic pathway for vinorelbine.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of vinorelbine.

StepPrecursor(s)ProductReagentsReported Yield (%)
Coupling and ReductionCatharanthine and VindolineAnhydrovinblastineFeCl₃, NaBH₄, CF₃CH₂OH, HCl (aq)up to 90
One-pot Conversion to VinblastineCatharanthine and VindolineVinblastineFe(III), NaBH₄/air43
Rearrangement and PurificationAnhydrovinblastineVinorelbineTrifluoroacetic anhydride, followed by purification~30-40 (overall)
Salt FormationVinorelbine (base)Vinorelbine BitartrateL-(+)-Tartaric acid82.3

Experimental Protocols

Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Anhydrovinblastine

This protocol describes the highly efficient coupling of the natural precursors to form the key intermediate, anhydrovinblastine.

Anhydrovinblastine_Synthesis_Workflow Start Start Dissolve Dissolve Catharanthine and Vindoline in 0.1 N HCl & CF3CH2OH Start->Dissolve Add_FeCl3 Add FeCl3 Solution Dissolve->Add_FeCl3 React Stir at Room Temperature Add_FeCl3->React Monitor Monitor by TLC/HPLC React->Monitor Quench Quench with NaBH4 Solution Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Anhydrovinblastine Purify->End

Caption: Workflow for anhydrovinblastine synthesis.

Materials:

  • Catharanthine tartrate

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of catharanthine tartrate and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (a common co-solvent to aid solubility).

  • To this stirring solution, add a solution of ferric chloride (approximately 5 equivalents) in 0.1 N HCl.

  • Allow the reaction to stir at room temperature (approximately 23 °C) for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a freshly prepared aqueous solution of sodium borohydride.

  • After the quenching is complete, basify the mixture with a saturated sodium bicarbonate solution to a pH of approximately 8-9.

  • Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude anhydrovinblastine.

  • Purify the crude product by silica gel column chromatography to yield pure anhydrovinblastine.

Protocol 2: Rearrangement of Anhydrovinblastine to Vinorelbine

This protocol details the critical rearrangement step to form the core structure of vinorelbine.

Materials:

  • Anhydrovinblastine

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/ethanol)[3]

Procedure:

  • Dissolve the purified anhydrovinblastine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic anhydride to the stirring solution.

  • Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vinorelbine.

  • Purify the crude vinorelbine using silica gel column chromatography with a suitable eluent system (e.g., a chloroform-ethanol mixture).[3]

Protocol 3: Purification and Salt Formation of Vinorelbine

This protocol describes the final purification and conversion of vinorelbine base to its stable bitartrate salt.

Vinorelbine_Purification_Workflow Start Crude Vinorelbine Column_Chroma Column Chromatography (Silica Gel) Start->Column_Chroma Purity_Check Purity Check (HPLC) Column_Chroma->Purity_Check Dissolve_Base Dissolve Pure Vinorelbine Base in Ethanol Purity_Check->Dissolve_Base Add_Tartaric Add L-(+)-Tartaric Acid in Ethanol Dissolve_Base->Add_Tartaric Stir Stir at Room Temperature Add_Tartaric->Stir Precipitate Precipitate with Anhydrous Diethyl Ether Stir->Precipitate Filter_Dry Filter and Dry the Precipitate Precipitate->Filter_Dry End Vinorelbine Bitartrate Filter_Dry->End

Caption: Workflow for vinorelbine purification and salt formation.

Materials:

  • Crude vinorelbine

  • L-(+)-Tartaric acid

  • Ethanol

  • Acetone

  • Anhydrous diethyl ether

  • Vacuum filtration apparatus

Procedure:

  • The crude vinorelbine obtained from the rearrangement step is subjected to preparative column chromatography for purification.

  • The fractions containing pure vinorelbine are combined and concentrated.

  • Dissolve the purified vinorelbine base in ethanol at room temperature.[3]

  • In a separate flask, dissolve L-(+)-tartaric acid (approximately 2 equivalents) in ethanol.

  • Add the tartaric acid solution to the vinorelbine solution and stir for about 30 minutes.[3]

  • The solvent is evaporated, and the residue is redissolved in acetone.[3]

  • The volume is reduced by evaporation, and then anhydrous diethyl ether is added dropwise with stirring to induce precipitation of the bitartrate salt.[3]

  • The mixture is allowed to stand to complete the precipitation.

  • The solid is collected by vacuum filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield vinorelbine bitartrate as a white to off-white solid.[3] A yield of 82.3% for this salt formation step has been reported.[3]

Analytical Methods for Reaction Monitoring and Quality Control

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of petroleum ether, chloroform, acetone, and diethylamine (e.g., 23.5:12:2:2.5, v/v/v/v) can be used to separate vinblastine sulfate, anhydrovinblastine, and vinorelbine.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., ceric ammonium molybdate).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 60:40 v/v) with the pH adjusted to 2.5 with orthophosphoric acid has been reported for the analysis of vinorelbine. Another reported mobile phase for separating intermediates is a mixture of methanol, acetonitrile, diethylamine, and high-purity water (420:252:3:225, v/v/v/v), with the pH adjusted to 6.5 with orthophosphoric acid.

  • Detection: UV detection at a wavelength of 269 nm or 267 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

These analytical methods are crucial for monitoring the progress of the reactions, identifying the presence of intermediates and byproducts, and assessing the purity of the final product.

References

Application Notes and Protocols: Development of a Vinblastine-Loaded Nanoparticle Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinblastine, a potent vinca alkaloid, is a widely used chemotherapeutic agent that functions by inhibiting mitosis in cancer cells through its interaction with tubulin.[1][2] However, its clinical application is often hampered by significant side effects. The development of nanoparticle-based drug delivery systems for vinblastine offers a promising strategy to enhance its therapeutic efficacy while minimizing systemic toxicity.[3] Nanoparticles can improve drug solubility, provide controlled release, and enable targeted delivery to tumor tissues.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of vinblastine-loaded nanoparticles.

Data Presentation: Summary of Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on vinblastine-loaded nanoparticles, offering a comparative view of different formulations.

Table 1: Physicochemical Properties of Vinblastine-Loaded Nanoparticles

Nanoparticle TypeFormulation MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
BSA-Folate Desolvation~200< 0.5Negative[3]
Iron Oxide (Fe₃O₄) Co-precipitation50-100Not ReportedNot Reported[4][5]
Molecularly Imprinted Polymer One-step molecular imprinting258.30.250Not Reported[6]
Polycaprolactone (PCL) Double emulsion~200< 0.5Negative[7]
PLGA-b-PEG Not Specified113 ± 0.430.323 ± 0.01+35.03 ± 1.0[8]

Table 2: Drug Loading and Release Characteristics

Nanoparticle TypeDrug Loading (%)Encapsulation Efficiency (%)Release ProfileReference
Molecularly Imprinted Polymer Not Reported45.82 ± 1.45Sustained Release[6]
Polycaprolactone (PCL) Not Reported36 - 57Prolonged Release[7]
PLGA-b-PEG (for Vincristine) 2.01 ± 0.07Not ReportedNot Reported[8]

Experimental Protocols

Protocol 1: Preparation of Vinblastine-Loaded Iron Oxide Nanoparticles

This protocol describes the synthesis of vinblastine-loaded iron oxide (Fe₃O₄) nanoparticles using the co-precipitation method.[4][5][9]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ethylene glycol

  • Ammonium hydroxide solution (28-30%)

  • Vinblastine sulfate

  • Deionized water

  • Dialysis membrane

Procedure:

  • Dissolve 3 g of FeCl₃·6H₂O and 1.5 g of FeCl₂·4H₂O in ethylene glycol with magnetic stirring for 30 minutes.

  • Gradually add approximately 5 mL of ammonium hydroxide solution until the color of the solution changes from orange to black, indicating the formation of Fe₃O₄ nanoparticles.[9]

  • Transfer the mixture to an autoclave and heat at 200°C for 6 hours.[9]

  • After cooling, separate the Fe₃O₄ nanoparticles from the solution using a strong magnet.

  • Wash the nanoparticles multiple times with deionized water and dry them in a vacuum oven at 60°C for 24 hours.[9]

  • For drug loading, disperse a specific amount of the prepared Fe₃O₄ nanoparticles in a solution of vinblastine sulfate of known concentration.

  • Stir the mixture for a designated period (e.g., 24 hours) at room temperature to allow for drug adsorption onto the nanoparticle surface.

  • Separate the vinblastine-loaded nanoparticles using a magnet and wash with deionized water to remove any unbound drug.

  • Lyophilize the final product for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Morphology:

  • Dynamic Light Scattering (DLS): Determine the mean particle size and polydispersity index (PDI) using a Zetasizer instrument.[3] Disperse the nanoparticles in deionized water for analysis.

  • Scanning Electron Microscopy (SEM): Visualize the morphology and size of the nanoparticles.[4][5] A small drop of the nanoparticle suspension is placed on a clean stub, air-dried, and then coated with a conductive material (e.g., gold) before imaging.

2. Drug Loading and Encapsulation Efficiency: This can be determined using an indirect method.[10]

  • Centrifuge the vinblastine-loaded nanoparticle suspension to separate the nanoparticles from the supernatant containing the free drug.

  • Carefully collect the supernatant.

  • Measure the concentration of vinblastine in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at its maximum absorbance wavelength.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100 [10]

    DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release of vinblastine from the nanoparticles over time.[9]

Materials:

  • Vinblastine-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Shaking incubator

Procedure:

  • Disperse a known amount of vinblastine-loaded nanoparticles in a specific volume of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of vinblastine in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released against time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of anticancer drugs.[5][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)[4][5]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Vinblastine-loaded nanoparticles, free vinblastine, and unloaded nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • The next day, treat the cells with varying concentrations of free vinblastine, vinblastine-loaded nanoparticles, and unloaded nanoparticles. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

  • Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[11]

Mandatory Visualizations

Signaling Pathway

Vinblastine_Mechanism cluster_Cell Cancer Cell VNP Vinblastine-Loaded Nanoparticle Endocytosis Endocytosis VNP->Endocytosis 1. Uptake Vinblastine Free Vinblastine Endocytosis->Vinblastine 2. Drug Release Tubulin α/β-Tubulin Dimers Vinblastine->Tubulin 3. Binds to Tubulin Microtubule Microtubule Assembly Vinblastine->Microtubule 4. Inhibits Polymerization Spindle Mitotic Spindle Formation Vinblastine->Spindle 5. Disrupts Formation Tubulin->Microtubule Polymerization Microtubule->Spindle Metaphase_Arrest Metaphase Arrest Spindle->Metaphase_Arrest Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis 6. Triggers

Caption: Mechanism of action of vinblastine delivered by nanoparticles.

Experimental Workflow

Nanoparticle_Development_Workflow Formulation 1. Nanoparticle Formulation (e.g., Co-precipitation) DrugLoading 2. Vinblastine Loading Formulation->DrugLoading Characterization 3. Physicochemical Characterization DrugLoading->Characterization Size Size & Morphology (DLS, SEM) Characterization->Size Zeta Zeta Potential Characterization->Zeta Efficiency Encapsulation Efficiency & Drug Loading Characterization->Efficiency InVitro 4. In Vitro Evaluation Characterization->InVitro Release Drug Release Study InVitro->Release Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity InVivo 5. In Vivo Studies (Animal Models) InVitro->InVivo

Caption: Workflow for developing vinblastine-loaded nanoparticles.

References

Application Notes and Protocols for In Vivo Tumor Models Evaluating Vinca Alkaloid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinca alkaloids, a class of microtubule-destabilizing agents derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of chemotherapy regimens for a variety of hematological and solid tumors. This document provides detailed application notes and protocols for the in vivo evaluation of this compound alkaloid efficacy using preclinical tumor models, with a focus on xenograft and patient-derived xenograft (PDX) models.

Mechanism of Action: this compound alkaloids, including vincristine and vinblastine, exert their cytotoxic effects by binding to β-tubulin and inhibiting microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to metaphase arrest, suppression of mitosis, and subsequent induction of apoptosis (programmed cell death).[1][2]

In Vivo Tumor Models

The selection of an appropriate in vivo model is critical for the preclinical evaluation of this compound alkaloid efficacy. Subcutaneous xenograft models are widely used for initial efficacy and toxicity screening, while patient-derived xenograft (PDX) models offer a more clinically relevant platform that better recapitulates the heterogeneity of human tumors.[3][4][5]

Commonly Used Cell Lines for Xenograft Models:

  • Neuroblastoma: SK-N-AS, GI-LI-N[1][6]

  • Lung Carcinoma (Small Cell and Non-Small Cell): LXFS 538, WX 322, H1299[7][8][9]

  • Malignant Melanoma: THXO, LOX p28[7]

  • Colorectal Carcinoma: CXF 243, CXF 280[7]

  • Lymphoma: Patient-derived cells are often preferred for PDX models.[10]

Data Presentation: Efficacy of this compound Alkaloids in Preclinical Models

The following tables summarize the quantitative data on the efficacy of vincristine and vinblastine in various in vivo tumor models.

Table 1: Efficacy of Vincristine in Murine Xenograft Models

Cancer TypeCell Line/ModelMouse StrainVincristine Dose and RouteTreatment ScheduleOutcomeReference(s)
RhabdomyosarcomaRd76-9 XenograftNot Specified0.25 mg/kgNot SpecifiedIC50 concentration in vivo[11]
LeukemiaL1210CD2F11.0 mg/kgSingle doseIncreased lifespan of tumor-bearing mice[12]
NeuroblastomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent inhibition of cell proliferation[3]

Table 2: Efficacy of Vinblastine in Murine Xenograft Models

Cancer TypeCell Line/ModelMouse StrainVinblastine Dose and RouteTreatment ScheduleOutcomeReference(s)
NeuroblastomaSK-N-AS XenograftCB-17 SCID0.33 mg/kg (approx. 1 mg/m²), IPEvery 3 daysSignificant tumor regression[6]
NeuroblastomaGI-LI-N Orthotopic XenograftNude0.5 mg/kg, IPEvery 3 days for 5 weeksSignificant inhibition of tumor growth[1]
Malignant MelanomaTHXO, LOX p28 XenograftsNudeNot Specified, IVTwice weeklyTumor growth inhibition and delay[7]
Small Cell Lung CarcinomaLXFS 538, WX 322 XenograftsNudeNot Specified, IVTwice weeklyTumor growth inhibition and delay[7]
Colorectal CarcinomaCXF 243, CXF 280 XenograftsNudeNot Specified, IVTwice weeklyTumor growth inhibition and delay[7]
Non-Small Cell Lung CancerH1299 XenograftNot Specified30 nM (IC50 in vitro)48 hoursDecreased cell viability[8]

Experimental Protocols

Protocol for Establishing Subcutaneous Xenograft Models

This protocol describes the establishment of subcutaneous tumors from cancer cell lines in immunodeficient mice.

Materials:

  • Cancer cell line of interest

  • Culture medium and reagents

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Immunodeficient mice (e.g., NOD/SCID, BALB/c nude), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using standard trypsinization methods and wash with sterile PBS. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 to 5x10^7 cells/mL. Keep cells on ice until injection.

  • Animal Preparation: Anesthetize the mouse using isoflurane or another approved anesthetic.

  • Subcutaneous Injection: Pinch the skin on the flank of the mouse to create a tent. Insert a 27-30 gauge needle into the subcutaneous space and inject 100-200 µL of the cell suspension.

  • Tumor Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[13]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol for Administration of this compound Alkaloids

This protocol outlines the preparation and administration of vincristine and vinblastine for in vivo studies.

Materials:

  • Vincristine sulfate or Vinblastine sulfate

  • Sterile saline (0.9% NaCl) or PBS for injection

  • Sterile syringes and needles for administration (e.g., 27-30 gauge for IP, 30 gauge for IV)

Procedure:

  • Drug Reconstitution: Reconstitute the this compound alkaloid powder in sterile saline or PBS to the desired stock concentration. Protect the solution from light.

  • Dose Calculation: Calculate the required dose for each mouse based on its body weight (mg/kg) or body surface area (mg/m²).

  • Administration:

    • Intraperitoneal (IP) Injection: Restrain the mouse and inject the calculated volume of the drug solution into the peritoneal cavity.

    • Intravenous (IV) Injection: For tail vein injections, warm the mouse's tail to dilate the veins. Inject the drug solution slowly into a lateral tail vein. It is crucial to ensure the needle is correctly placed to avoid extravasation, which can cause severe tissue damage.[14]

  • Monitoring: After administration, monitor the animals for any signs of acute toxicity.

Protocol for Toxicity Assessment

Regular monitoring for signs of toxicity is crucial during in vivo efficacy studies.

Procedure:

  • Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.[15]

  • Clinical Observations: Observe the mice daily for changes in behavior, appearance (e.g., ruffled fur), and activity levels.[6]

  • Hematological Analysis: At the end of the study, or at predetermined time points, collect blood samples for complete blood counts to assess for myelosuppression (e.g., neutropenia, anemia).

  • Histopathology: At necropsy, collect major organs (liver, kidney, spleen, etc.) and the tumor for histopathological analysis to evaluate for any drug-induced tissue damage.

Visualizations: Signaling Pathways and Workflows

This compound Alkaloid Mechanism of Action and Apoptotic Pathway

Vinca_Alkaloid_Pathway cluster_Cell Cancer Cell cluster_Microtubule Microtubule Dynamics cluster_Mitosis Cell Cycle cluster_Apoptosis Apoptosis Induction This compound This compound Alkaloids (Vincristine, Vinblastine) Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Assembly M_Phase Mitotic Spindle Formation Microtubule->M_Phase Metaphase Metaphase Arrest M_Phase->Metaphase M_Phase->Metaphase Disruption leads to Bcl2_family Bcl-2 Family (Bax activation, Bcl-2 inhibition) Metaphase->Bcl2_family Triggers Caspases Caspase Cascade (Caspase-9, Caspase-3) Bcl2_family->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of this compound alkaloid-induced apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start: Select Cancer Cell Line/PDX Model cell_prep Prepare Cell Suspension (1x10^7 - 5x10^7 cells/mL) start->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Monitor Tumor Growth (Measure 2-3x weekly) injection->tumor_growth randomization Randomize Mice into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Administer this compound Alkaloid or Vehicle Control randomization->treatment monitoring Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Histology, Biomarker Analysis) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

References

Application Notes and Protocols for the Structural Elucidation of Vinca Derivatives using Spectroscopic Methods (NMR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinca alkaloids, a class of dimeric indole alkaloids derived from the Madagascar periwinkle (Catharanthus roseus), are pivotal in cancer chemotherapy.[1] Their complex structures, characterized by two multi-ringed units—catharanthine and vindoline—necessitate sophisticated analytical techniques for their structural elucidation and quantification.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed insights into their molecular framework and enabling sensitive detection in various matrices. These methods are crucial for the discovery of new derivatives, quality control of pharmaceutical formulations, and pharmacokinetic studies.[3][4] This document provides detailed application notes and experimental protocols for the structural analysis of this compound derivatives using NMR and MS.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound alkaloids, offering high sensitivity and selectivity.[3] It is widely used for the quantitative analysis of these compounds in biological matrices.[3]

Experimental Protocol: LC-MS/MS for the Quantification of Vincristine

This protocol is adapted from a validated method for the determination of vincristine in human plasma.[4]

Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., vincristine-d3).[4]

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions

ParameterValue
Column Kinetex C18 (2.1 mm × 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[4]
Gradient Elution See Table 1
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Gradient Elution Program for Vincristine Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0595
3.0595
3.1955
4.0955

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
MRM Transitions See Table 2
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Table 2: MRM Transitions for this compound Alkaloids

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vincristine825.4765.135
Vincristine-d3 (IS)828.2768.235
Vinblastine811.3751.330
Vinorelbine779.4122.040

Note: Collision energies may need to be optimized for your specific instrument.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for this compound alkaloid quantification.

Table 3: Summary of LC-MS/MS Method Validation Data for Vincristine

ParameterResult
Linearity Range 0.5 - 100 ng/mL[4]
Correlation Coefficient (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 90 - 95%[6]
MS/MS Fragmentation of this compound Alkaloids

The fragmentation of this compound alkaloids in the mass spectrometer provides valuable structural information. The dimeric structure typically cleaves at the bond connecting the catharanthine and vindoline moieties.

cluster_workflow LC-MS/MS Experimental Workflow Sample_Preparation Sample Preparation (Protein Precipitation) LC_Separation LC Separation (Gradient Elution) Sample_Preparation->LC_Separation Inject MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization Elute MS_MS_Fragmentation Tandem MS (MRM) MS_Ionization->MS_MS_Fragmentation Isolate & Fragment Data_Analysis Data Analysis (Quantification) MS_MS_Fragmentation->Data_Analysis Detect

Caption: LC-MS/MS workflow for this compound alkaloid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the de novo structural elucidation of natural products, including this compound alkaloids. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically employed to determine the complete chemical structure and stereochemistry.

Experimental Protocol: NMR Analysis of this compound Alkaloids

Sample Preparation

  • Dissolve 5-10 mg of the purified this compound alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

  • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

  • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining stereochemistry.

cluster_nmr NMR Structural Elucidation Workflow 1D_NMR 1D NMR (¹H, ¹³C, DEPT) 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Fragment_Assembly Fragment Assembly 2D_NMR->Fragment_Assembly Structure_Determination Structure Determination Fragment_Assembly->Structure_Determination

Caption: NMR workflow for structural elucidation.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Vinblastine

The following table presents a selection of characteristic ¹H and ¹³C NMR chemical shifts for vinblastine in CDCl₃.

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Vinblastine in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Vindoline Moiety
23.8283.2
32.6851.8
4-OAc2.1121.2 (CH₃), 170.8 (C=O)
65.86124.7
75.30130.4
96.0993.9
126.62122.5
N-CH₃2.7438.8
OCH₃3.7955.7
COOCH₃3.8052.4 (OCH₃), 174.9 (C=O)
Catharanthine Moiety
2'-135.2
3'-110.2
5'3.25, 2.9553.6
14'7.15123.9
15'7.12119.6
16'7.52118.4
17'7.09129.2
COOCH₃'3.6252.9 (OCH₃), 175.2 (C=O)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Signaling Pathway: Mechanism of Action of this compound Alkaloids

This compound alkaloids exert their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[7]

cluster_pathway This compound Alkaloid-Induced Apoptosis Vinca_Alkaloids This compound Alkaloids Tubulin_Binding Binding to β-tubulin Vinca_Alkaloids->Tubulin_Binding Microtubule_Destabilization Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Destabilization SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Destabilization->SAC_Activation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation NFkB_Activation NF-κB Activation Mitotic_Arrest->NFkB_Activation SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis NFkB_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound alkaloid-induced apoptosis.

The binding of this compound alkaloids to β-tubulin prevents the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[7] Prolonged mitotic arrest triggers downstream signaling events, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of the NF-κB pathway, ultimately culminating in programmed cell death (apoptosis).[6][9]

Conclusion

NMR and MS are indispensable and complementary techniques for the comprehensive structural analysis of this compound derivatives. LC-MS/MS provides unparalleled sensitivity for quantification in complex matrices, which is essential for pharmacokinetic and metabolic studies. High-field NMR, through a combination of 1D and 2D experiments, enables the unambiguous determination of the intricate chemical structures of these alkaloids. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the continued exploration and application of this important class of therapeutic agents.

References

Establishing Hairy Root Cultures of Catharanthus roseus for Enhanced Alkaloid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the establishment and optimization of hairy root cultures of Catharanthus roseus (Madagascar periwinkle) for the enhanced production of valuable terpenoid indole alkaloids (TIAs), including the anticancer agents vincristine and vinblastine. Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, offer a stable and efficient platform for secondary metabolite production.

Introduction

Catharanthus roseus is a medicinal plant of significant interest due to its production of a wide range of TIAs. However, the concentration of these alkaloids in the whole plant is often low, making extraction and purification challenging and expensive. Hairy root cultures provide a promising alternative for the consistent and high-level production of these compounds in a controlled laboratory environment. These cultures are characterized by their rapid growth, genetic stability, and high biosynthetic capacity.

This guide outlines the key experimental procedures, from the initial sterilization of plant material to the elicitation strategies aimed at boosting alkaloid yields.

Experimental Protocols

Protocol 1: Sterilization of Catharanthus roseus Explants

This protocol describes the surface sterilization of C. roseus seeds and leaf explants to eliminate microbial contamination, a critical first step for establishing aseptic cultures.

Materials:

  • Catharanthus roseus seeds or young leaves

  • 70% (v/v) Ethanol

  • 25% (v/v) Commercial bleach (e.g., Clorox, containing ~5.25% sodium hypochlorite)

  • Sterile distilled water

  • Sterile filter paper

  • Laminar flow hood

  • Sterile beakers, forceps, and scalpels

Procedure for Seeds:

  • Wash the seeds under running tap water for 10-15 minutes.

  • In a laminar flow hood, immerse the seeds in 70% ethanol for 30-60 seconds.

  • Decant the ethanol and wash the seeds with sterile distilled water.

  • Immerse the seeds in a 25% bleach solution for 15 minutes with occasional agitation.[1]

  • Rinse the seeds 3-5 times with sterile distilled water to remove any traces of bleach.

  • Germinate the sterilized seeds on a hormone-free Murashige and Skoog (MS) basal medium.[2]

Procedure for Leaf Explants:

  • Excise young, healthy leaves from a disease-free C. roseus plant.

  • Wash the leaves thoroughly under running tap water.

  • In a laminar flow hood, immerse the leaves in 70% ethanol for 30 seconds.

  • Transfer the leaves to a 25% bleach solution for 10-15 minutes.

  • Rinse the leaves 3-5 times with sterile distilled water.

  • Cut the sterilized leaves into small sections (explants) of approximately 1 cm².

Protocol 2: Agrobacterium rhizogenes Mediated Transformation

This protocol details the infection of sterilized explants with Agrobacterium rhizogenes to induce hairy root formation. Strain A4 has been shown to be highly effective for transforming C. roseus.[1]

Materials:

  • Agrobacterium rhizogenes strain (e.g., A4, ATCC 15834)

  • LB (Luria-Bertani) medium

  • Spectinomycin or other appropriate antibiotic for bacterial selection

  • Sterilized C. roseus leaf explants

  • MS or Gamborg's B5 basal medium (solid)

  • Acetosyringone

  • Cefotaxime

Procedure:

  • Culture A. rhizogenes in liquid LB medium containing the appropriate antibiotic overnight at 28°C with shaking.

  • Pellet the bacterial cells by centrifugation and resuspend them in liquid MS or B5 medium to the desired optical density (e.g., OD₆₀₀ = 0.5-0.8).

  • Add acetosyringone to the bacterial suspension to a final concentration of 100-200 µM to induce vir gene expression.

  • Immerse the sterilized leaf explants in the bacterial suspension for 20-30 minutes.[1]

  • Blot the explants on sterile filter paper to remove excess bacteria.

  • Place the infected explants on solid MS or B5 medium for co-cultivation.

  • Incubate the plates in the dark at 25 ± 2°C for 48-72 hours.

  • After co-cultivation, transfer the explants to a fresh solid medium of the same composition containing an antibiotic such as cefotaxime (e.g., 400-500 mg/L) to eliminate the Agrobacterium.[2]

  • Subculture the explants on the antibiotic-containing medium every 1-2 weeks until hairy roots emerge and are free of bacterial contamination.

Protocol 3: Cultivation and Proliferation of Hairy Roots

This protocol describes the maintenance and proliferation of established hairy root lines in liquid culture.

Materials:

  • Established hairy root lines

  • Liquid MS or Gamborg's B5 medium (often at half or quarter strength)

  • Sucrose

  • Orbital shaker

  • Erlenmeyer flasks

Procedure:

  • Once hairy roots are well-established and free from bacteria on solid medium, excise individual root tips (2-3 cm).

  • Transfer the excised roots to Erlenmeyer flasks containing liquid MS or B5 medium. Quarter-strength B5 medium has been shown to be effective for proliferation.[3]

  • Supplement the medium with sucrose (typically 3% w/v).

  • Place the flasks on an orbital shaker at 80-100 rpm in the dark at 25 ± 2°C.

  • Subculture the hairy roots every 3-4 weeks by transferring a small portion of the root biomass to fresh liquid medium.

Protocol 4: Elicitation of Alkaloid Production with Methyl Jasmonate

This protocol outlines the use of methyl jasmonate (MeJA) as an elicitor to enhance the production of TIAs in established hairy root cultures.

Materials:

  • Established hairy root cultures of C. roseus

  • Methyl jasmonate (MeJA) stock solution (dissolved in ethanol or DMSO)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Grow the hairy root cultures in liquid medium for a set period (e.g., 14-21 days) to allow for sufficient biomass accumulation.

  • Prepare a sterile stock solution of MeJA.

  • Add MeJA to the hairy root cultures to a final concentration of 100-250 µM.[3][4] Note that optimal concentration may vary between hairy root lines.

  • Incubate the elicited cultures for a specific duration, typically 24-96 hours, before harvesting.

  • Harvest the hairy roots and the culture medium separately for alkaloid extraction and analysis.

Data Presentation

The following tables summarize quantitative data on the effects of different factors on hairy root induction and alkaloid production in Catharanthus roseus.

Table 1: Effect of Agrobacterium rhizogenes Strain and Explant Type on Hairy Root Induction.

A. rhizogenes StrainExplant TypeHairy Root Induction (%)Reference
A4Leaf97.33[1]
15834LeafLower than A4[1]
A4StemLower than leaf[1]
15834StemLower than leaf[1]
A4RootLowest[1]
15834RootLowest[1]

Table 2: Influence of Culture Medium on Hairy Root Induction and Growth.

MediumConditionObservationReference
1/4 B5 SolidInductionHighest percentage of hairy root formation with A4 strain[3]
1/4 B5 LiquidProliferationBest liquid medium for hairy root proliferation[3]
MSInductionEffective, but lower induction than 1/4 B5 with A4[3]

Table 3: Effect of Methyl Jasmonate (MeJA) Elicitation on Alkaloid Production.

Elicitor ConcentrationAlkaloidFold IncreaseReference
100 µM MeJACatharanthineSignificant increase[3]
200 µM MeJACatharanthineSignificant increase[3]
250 µM MeJATerpenoid Indole Alkaloids150-370% increase[4]

Table 4: Vincristine and Vinblastine Content in Hairy Root Cultures.

Culture ConditionVincristine (% of intact plant)Vinblastine (% of intact plant)Cultivation Time (days)Reference
A4-infected leaf explantHigher frequencyHigher frequency90[1]
A4-infected leaf explantEnhanced contentEnhanced content60[1]

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for establishing and utilizing Catharanthus roseus hairy root cultures for alkaloid production.

G cluster_prep Explant Preparation cluster_transformation Transformation cluster_culture Hairy Root Culture cluster_production Alkaloid Production sterilization Surface Sterilization (Seeds/Leaves) germination Seed Germination (on MS medium) sterilization->germination explant_prep Explant Excision (e.g., leaf discs) germination->explant_prep infection Infection/ Co-cultivation explant_prep->infection agro_prep Agrobacterium rhizogenes Culture (e.g., Strain A4) agro_prep->infection agro_elim Elimination of Agrobacterium (Cefotaxime) infection->agro_elim root_induction Hairy Root Induction (on solid medium) agro_elim->root_induction selection Selection of Fast-Growing Lines root_induction->selection liquid_culture Proliferation in Liquid Culture selection->liquid_culture elicitation Elicitation (e.g., Methyl Jasmonate) liquid_culture->elicitation extraction Alkaloid Extraction elicitation->extraction analysis Analysis (HPLC) extraction->analysis TIA_Pathway cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine geraniol Geraniol secologanin Secologanin geraniol->secologanin strictosidine Strictosidine tryptamine->strictosidine secologanin->strictosidine ajmalicine Ajmalicine strictosidine->ajmalicine catharanthine Catharanthine strictosidine->catharanthine vindoline Vindoline strictosidine->vindoline serpentine Serpentine ajmalicine->serpentine vinblastine Vinblastine catharanthine->vinblastine vindoline->vinblastine vincristine Vincristine vinblastine->vincristine Jasmonate_Signaling MeJA Methyl Jasmonate (Elicitor) JAZ JAZ Proteins (Repressors) MeJA->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses ORCA ORCA/ZCT (Transcription Factors) MYC2->ORCA activates TIA_genes TIA Biosynthesis Genes (TDC, STR, etc.) ORCA->TIA_genes activates transcription Alkaloids Terpenoid Indole Alkaloids TIA_genes->Alkaloids biosynthesis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming P-glycoprotein-Mediated Vincristine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering P-glycoprotein (P-gp) mediated resistance to vincristine in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: My vincristine-resistant cell line shows only a minor shift in IC50 in the presence of a P-gp inhibitor. What could be the reason?

A1: Several factors could contribute to a less-than-expected reversal of vincristine resistance:

  • P-gp Independent Resistance Mechanisms: Your cells might have developed resistance mechanisms other than or in addition to P-gp overexpression. These can include alterations in tubulin (vincristine's target), defective apoptotic pathways, or the involvement of other drug efflux pumps.[1][2]

  • Suboptimal Inhibitor Concentration or Incubation Time: The concentration of the P-gp inhibitor may be too low, or the incubation time might be insufficient to achieve effective P-gp blockade. It's crucial to determine the optimal concentration and duration for your specific cell line and inhibitor.

  • Inhibitor Potency: Not all P-gp inhibitors are equally potent. First-generation inhibitors like verapamil often require high concentrations that can induce their own cytotoxicity, while third-generation inhibitors like tariquidar and elacridar are generally more potent at lower, non-toxic concentrations.[3][4]

  • Cell Line Specificity: The expression level of P-gp and the contribution of other resistance mechanisms can vary significantly between different cancer cell lines.

Q2: I am observing high variability in my cytotoxicity assays (e.g., MTT assay). How can I improve the reproducibility of my results?

A2: High variability in cytotoxicity assays is a common issue. Here are some troubleshooting tips:

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded into each well. Inconsistent cell density is a major source of variability. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

  • Logarithmic Growth Phase: Always use cells that are in the logarithmic (log) phase of growth for your experiments. Cells in stationary phase or over-confluent cells will respond differently to treatment.

  • Proper Mixing: Ensure that drugs and reagents are thoroughly mixed in the culture medium before and after addition to the wells. Avoid introducing bubbles.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this "edge effect," consider not using the outermost wells for experimental data or ensure the incubator has adequate humidity.

  • Incubation Time: Standardize the incubation time with vincristine and/or the inhibitor across all experiments.

  • Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions of drugs and MTT reagent for each experiment. The MTT formazan crystals must be fully dissolved before reading the absorbance.

Q3: How can I confirm that the resistance in my cell line is indeed mediated by P-glycoprotein?

A3: You can use a combination of the following experimental approaches:

  • Western Blotting: This technique allows you to directly assess the protein expression level of P-gp in your resistant cell line compared to its parental, sensitive counterpart. A significant increase in the P-gp band (around 170 kDa) in the resistant cells is a strong indicator of P-gp-mediated resistance.

  • Rhodamine 123 Efflux Assay: This is a functional assay to measure P-gp activity. P-gp actively pumps out the fluorescent dye rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence compared to sensitive cells. This efflux can be inhibited by known P-gp inhibitors like verapamil or tariquidar, leading to increased fluorescence in the resistant cells.

  • Cytotoxicity Modulation: A significant decrease (fold-reversal) in the IC50 of vincristine in the presence of a P-gp inhibitor is a strong functional confirmation of P-gp's role in the resistance phenotype.

Q4: What are the key differences between the generations of P-gp inhibitors?

A4: P-gp inhibitors are broadly categorized into three generations based on their specificity, potency, and side effects:

  • First-Generation: These are typically drugs developed for other indications that were later found to inhibit P-gp (e.g., verapamil, cyclosporin A). They often lack specificity, have their own pharmacological effects (e.g., cardiotoxicity for verapamil), and can have complex drug-drug interactions.[3]

  • Second-Generation: These were developed to be more potent and specific than the first generation. However, many still exhibited undesirable side effects and pharmacokinetic interactions.

  • Third-Generation: These inhibitors (e.g., tariquidar, elacridar) are highly potent and specific for P-gp with fewer off-target effects and reduced interference with the metabolism of co-administered chemotherapy drugs.[3][5]

Section 2: Troubleshooting Guides

Troubleshooting Cytotoxicity Assays (e.g., MTT)
Problem Possible Cause Solution
High background in "no cell" control wells Contamination of media or reagents with bacteria or yeast.Use fresh, sterile media and reagents. Filter-sterilize solutions.
Phenol red in the medium can interfere with absorbance readings.Use phenol red-free medium for the assay.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
Incomplete dissolution of formazan crystals.Ensure the solubilization buffer is added to all wells and the plate is shaken thoroughly until all purple crystals are dissolved. Check for crystals under a microscope if necessary.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Low signal or no dose-response curve Cell number is too low.Optimize the initial cell seeding density for your cell line.
Incubation time is too short.Increase the incubation time with the drug to allow for a cytotoxic effect to manifest.
Drug is inactive or degraded.Prepare fresh drug solutions from a reliable stock. Protect light-sensitive drugs like vincristine from light.
Troubleshooting P-gp Western Blot
Problem Possible Cause Solution
No P-gp band detected in resistant cells Insufficient protein loading.Quantify protein concentration (e.g., BCA assay) and load a sufficient amount (typically 20-40 µg) of total protein per lane.
Poor antibody quality.Use a validated antibody specific for P-gp. Test different antibody dilutions.
Inefficient protein transfer.Optimize transfer conditions (time, voltage). Check the transfer buffer composition. Use a positive control cell lysate known to express P-gp.
Weak P-gp signal Low P-gp expression in the "resistant" line.The resistance may be mediated by other mechanisms. Confirm with a functional assay (Rhodamine 123). Increase protein load or use a more sensitive detection reagent.
Primary or secondary antibody concentration is too low.Optimize antibody dilutions.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Antibody concentration is too high.Decrease the concentration of the primary and/or secondary antibody.
Insufficient washing.Increase the number and duration of wash steps with TBST.
Troubleshooting Rhodamine 123 Efflux Assay
Problem Possible Cause Solution
No difference in fluorescence between sensitive and resistant cells Low P-gp activity in the resistant cell line.Confirm P-gp expression by Western blot. The resistance may not be P-gp mediated.
Dye concentration is too high, leading to saturation.Optimize the concentration of Rhodamine 123.
Positive control inhibitor (e.g., verapamil) does not increase fluorescence in resistant cells Inhibitor is inactive or at a suboptimal concentration.Prepare fresh inhibitor solutions. Perform a dose-response experiment to find the optimal concentration.
Cells are not viable.Check cell viability before and after the assay.
High autofluorescence Intrinsic cellular fluorescence.Include an unstained cell control to set the baseline fluorescence.

Section 3: Data Presentation

Table 1: Example IC50 Values for Vincristine in Sensitive and Resistant Cells with P-gp Inhibitors
Cell LineTreatmentVincristine IC50 (nM)Fold ResistanceFold Reversal
Sensitive (e.g., K562)Vincristine alone10--
Resistant (e.g., K562/VCR)Vincristine alone50050-
Resistant (e.g., K562/VCR)+ Verapamil (5 µM)50510
Resistant (e.g., K562/VCR)+ Tariquidar (100 nM)252.520
Resistant (e.g., K562/VCR)+ Elacridar (100 nM)20225

Note: These are example values and will vary depending on the cell line, inhibitor, and experimental conditions.

Table 2: Comparison of Common P-gp Inhibitors
InhibitorGenerationTypical in vitro ConcentrationKey AdvantagesKey Disadvantages
Verapamil First1 - 10 µMReadily available, well-characterized.Low potency, potential for cardiotoxicity at higher concentrations, inhibits CYP3A4.[3][6][7]
Cyclosporin A First0.5 - 5 µg/mLPotent P-gp inhibitor.[8]Immunosuppressive effects, nephrotoxicity.
Elacridar (GF120918) Third50 - 500 nMHigh potency and specificity, less interaction with CYPs.[4]Limited clinical data on vincristine combinations.
Tariquidar (XR9576) Third25 - 250 nMHigh potency, long duration of action, minimal pharmacokinetic interaction.[3][5]Clinical development has faced challenges.

Section 4: Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of vincristine with and without a fixed, non-toxic concentration of a P-gp inhibitor (e.g., verapamil, tariquidar). Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: P-glycoprotein Western Blot
  • Protein Extraction: Harvest sensitive and resistant cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the bands using a chemiluminescence imaging system. Include a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Flow Cytometry Analysis: Place the cells on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at ~530 nm).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. A lower MFI in resistant cells compared to sensitive cells indicates P-gp activity. An increase in MFI in resistant cells treated with an inhibitor confirms P-gp-mediated efflux.

Section 5: Visualizations

Caption: Experimental workflow for characterizing P-gp mediated vincristine resistance.

pgp_regulation_pathway cluster_stimuli Cellular Stress / Chemotherapy cluster_signaling Signaling Pathways cluster_transcription Transcription Factors cluster_gene Gene Expression cluster_protein Protein & Function chemo Vincristine p53 p53 (mutant) chemo->p53 wnt Wnt/β-catenin chemo->wnt mapk MAPK/ERK chemo->mapk tf Activation of Transcription Factors (e.g., β-catenin, AP-1) p53->tf wnt->tf mapk->tf abcb1 ABCB1 (MDR1) Gene Transcription tf->abcb1 pgp P-glycoprotein (P-gp) Expression abcb1->pgp efflux Vincristine Efflux pgp->efflux efflux->chemo Resistance

Caption: Simplified signaling pathways regulating P-glycoprotein expression and vincristine resistance.

References

Strategies to reduce the neurotoxicity of vinblastine in chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to mitigate the neurotoxicity of vinblastine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and experimental models of vinblastine-induced neurotoxicity.

Q1: What is the primary mechanism of vinblastine-induced neurotoxicity?

A1: The primary mechanism of vinblastine's antitumor activity and its neurotoxicity is its interaction with tubulin.[1][2] Vinblastine binds to β-tubulin and inhibits the polymerization of microtubules, which are essential components of the mitotic spindle in dividing cells.[1][3] This disruption of microtubule dynamics arrests cancer cells in the M-phase of the cell cycle, leading to apoptosis.[3] In post-mitotic cells like neurons, this same mechanism disrupts critical cellular functions, leading to neurotoxicity.[1]

Key downstream effects in neurons include:

  • Disruption of Axonal Transport: Microtubules act as "highways" for the transport of mitochondria, synaptic vesicles, and other essential components along the axon. Vinblastine-induced depolymerization impairs this transport, leading to axonal degeneration.

  • Mitochondrial Dysfunction: Impaired axonal transport and other direct effects can lead to mitochondrial damage and increased oxidative stress.

  • Apoptosis: The culmination of cellular stress can trigger programmed cell death pathways, leading to neuronal loss.[3]

Q2: What are the key signaling pathways implicated in vinblastine neurotoxicity?

A2: Several interconnected signaling pathways are involved. The central event is microtubule disruption, which triggers a cascade of downstream effects. Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory cytokines, also plays a significant role. Additionally, disruption of calcium homeostasis and activation of apoptotic pathways involving caspases are crucial components of the neurotoxic response.

G Key Signaling Pathways in Vinblastine Neurotoxicity VBL Vinblastine Tubulin β-Tubulin VBL->Tubulin Binds to Ca Calcium Homeostasis VBL->Ca Disrupts MT Microtubule Polymerization Tubulin->MT Inhibits AT Axonal Transport MT->AT Disruption leads to impaired Mito Mitochondrial Function AT->Mito Impairment affects ND Neurite Degeneration & Peripheral Neuropathy AT->ND ROS Oxidative Stress (ROS Production) Mito->ROS Dysfunction increases Casp Caspase Activation Mito->Casp Dysfunction activates ROS->Casp Activates Ca->Casp Dysregulation activates Apoptosis Neuronal Apoptosis Casp->Apoptosis Executes Apoptosis->ND

Key signaling pathways in vinblastine neurotoxicity.
Q3: What are the most relevant in vitro models for studying vinblastine neurotoxicity?

A3: Human induced pluripotent stem cell (iPSC)-derived models are increasingly recognized as highly relevant for neurotoxicity testing because they provide a human-specific cellular background.[4][5][6]

  • iPSC-Derived Neurons: These cells can be cultured as a monolayer and are suitable for high-content imaging assays like neurite outgrowth analysis.[7] They allow for the quantification of morphological changes in response to toxic compounds.[7]

  • 3D Neural Cultures (Organoids/Spheroids): These models, often containing a mix of neurons and astrocytes, better recapitulate the complex three-dimensional environment of the brain.[8] They can exhibit spontaneous, synchronized calcium oscillations, providing a functional endpoint for neurotoxicity assessment.[8][9]

  • Co-culture Systems: Culturing neurons with other cell types, such as astrocytes, can provide a more biologically relevant system, as glial cells are known to play a role in the neurotoxic response.

Section 2: Troubleshooting Guide for Experimental Assays

This guide provides solutions to common issues encountered during in vitro neurotoxicity experiments.

Problem Potential Cause Recommended Solution
High variability in neurite outgrowth assay results. 1. Inconsistent Cell Plating: Uneven cell density across wells.[10]2. Edge Effects: Wells at the edge of the plate are prone to evaporation.3. Reagent Inconsistency: Improper mixing or degradation of vinblastine or test compounds.1. Optimize Plating: Ensure a single-cell suspension before plating. Use an automated cell counter for accuracy. Perform a cell density titration to find the optimal seeding number.[10]2. Minimize Edge Effects: Avoid using the outer wells of the plate for data collection; fill them with sterile PBS or media instead.3. Quality Control: Prepare fresh stock solutions. Aliquot and store properly. Vortex solutions before diluting and adding to plates.
No significant apoptosis (e.g., caspase activation) detected, despite clear neurite retraction. 1. Assay Timing: The chosen time point may be too early to detect significant caspase activation.2. Alternative Cell Death Pathways: Neurite degeneration can sometimes precede or occur independently of somatic apoptosis.3. Assay Sensitivity: The chosen assay may not be sensitive enough to detect low levels of apoptosis.1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of caspase activation.2. Use Multiple Endpoints: Measure other indicators of cell health, such as mitochondrial membrane potential (e.g., using TMRM stain) or ATP levels, in parallel.[11]3. Increase Sensitivity: Switch to a more sensitive detection method or a kinetic live-cell assay that measures caspase activity over time.
Test compounds appear cytotoxic to neurons even without vinblastine. 1. Inherent Compound Toxicity: The test compound itself is toxic at the concentrations used.2. Solvent Toxicity: The solvent (e.g., DMSO) concentration is too high.3. Lack of Blood-Brain Barrier (BBB) Model: The compound might not cross the BBB in vivo, making the in vitro toxicity a potential false positive.[11][12]1. Dose-Response Curve: Determine the EC50 of the test compound alone to identify a non-toxic concentration range for neuroprotection studies.2. Limit Solvent Concentration: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell type (typically <0.1% for DMSO).3. Consider a BBB Model: For advanced studies, utilize an in vitro BBB model to assess the compound's permeability and predict its potential to reach the central nervous system.[11]

graph TD {
graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Troubleshooting Logic: Neurite Outgrowth Assay", fontcolor="#202124"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
decision [shape=diamond, fillcolor="#FBBC05"];
process [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
result [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A[Start: Unexpected Results] --> B{High Variability?};
B -- Yes --> C[Check Plating Density & Uniformity];
C --> D[Review Plate Layout for Edge Effects];
D --> E[Verify Reagent Prep & Stability];
E --> F[Implement QC Checks];
F --> G[Re-run Experiment];
B -- No --> H{Low/No Effect Observed?};
H -- Yes --> I[Confirm Vinblastine Activity (Positive Control)];
I --> J[Verify Compound Concentration & Potency];
J --> K[Extend Incubation Time?];
K --> L[Consider Alternative Endpoint (e.g., Cytotoxicity)];
L --> G;
H -- No --> M[Results are Consistent];
M --> N[Proceed with Analysis];

subgraph Legend[label=""]
    style Legend fill:"#FFFFFF",stroke:"#5F6368"
    legend_decision[label="Decision Point", shape=diamond, fillcolor="#FBBC05", style=filled];
    legend_process[label="Action/Check", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled"];
end

}

Troubleshooting logic for a neurite outgrowth assay.

Section 3: Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments used to assess vinblastine neurotoxicity and identify potential neuroprotective agents.

Protocol 1: Assessing Neuroprotection using an iPSC-Derived Neuron Outgrowth Assay

This protocol is adapted from high-throughput screening methodologies and is designed to quantify the protective effects of test compounds against vinblastine-induced neurite retraction.[7]

1. Materials:

  • Human iPSC-derived neurons
  • Culture plates (384-well, poly-D-lysine coated)
  • Laminin (3.3 µg/mL)
  • Neuron Maintenance Medium
  • Vinblastine stock solution
  • Test compound stock solutions
  • Fixative (e.g., 4% Paraformaldehyde)
  • Primary antibody: Anti-β-III tubulin (Tuj1)
  • Secondary antibody: Alexa Fluor 488-conjugated
  • Nuclear stain: Hoechst dye
  • High-content imaging system

2. Methodology:

  • Cell Plating: Thaw and plate iPSC-derived neurons onto 384-well plates at a pre-optimized density (e.g., 7,500 cells/well) in maintenance medium containing laminin.[7]
  • Culture: Maintain cells for 48-72 hours to allow for the formation of a complex neurite network.
  • Compound Treatment:
  • Prepare serial dilutions of your test compounds.
  • Prepare a solution of vinblastine at 2x the final desired concentration (e.g., the EC50 for neurotoxicity).
  • Add test compounds to the wells first, followed by the 2x vinblastine solution. Include appropriate controls: vehicle only (negative control) and vinblastine + vehicle (positive control).
  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) to induce neurotoxicity.
  • Fixing and Staining:
  • Carefully remove the medium and fix the cells with 4% PFA.
  • Permeabilize the cells and block with a suitable buffer.
  • Incubate with primary antibody (anti-β-III tubulin) overnight at 4°C.
  • Wash and incubate with a fluorescently-labeled secondary antibody and Hoechst stain.
  • Imaging and Analysis:
  • Acquire images using a high-content imaging system (e.g., 10x objective).
  • Use image analysis software to quantify neuronal morphology. Key parameters include: Total Neurite Length, Number of Branches, and Number of Processes per neuron.[7]
  • Data Interpretation: Calculate the percentage of neuroprotection offered by the test compound relative to the vinblastine-only control.

Protocol 2: Workflow for Screening Neuroprotective Compounds

The following diagram outlines the general workflow for a screening campaign to identify novel neuroprotective agents.

Workflow for screening neuroprotective compounds.

Section 4: Strategies for Mitigation & Data

This section presents data on compounds that have shown promise in reducing vinblastine- or vincristine-induced neurotoxicity. The mechanisms of vinca alkaloids are highly similar, making data on vincristine relevant to vinblastine research.

Promising Neuroprotective Agents

Preclinical studies have identified several classes of compounds that can mitigate this compound alkaloid-induced neurotoxicity. These often target downstream pathways rather than the primary drug-tubulin interaction.

Compound ClassExample Agent(s)Putative Mechanism of ActionReference
NMDAR Antagonists Amantadine, MemantineReduce excitotoxicity, decrease pro-inflammatory markers, and increase antioxidant enzyme levels.[13]
Alpha-2 Adrenergic Agonists DexmedetomidineProvides a dose-dependent reduction in mechanical and cold allodynia in rat models of VIPN.[13]
CCK2R Antagonists NetazepidePrevents tactile allodynia and damage to myelinated axons in a dose-dependent manner.[13]
Vitamins Folinic acid, Vitamins B1, B6, B12Used as part of supportive care to reduce the neurotoxic effects of vinblastine overdose.[14]

Note: VIPN refers to Vincristine-Induced Peripheral Neuropathy.

References

Optimizing fermentation conditions for endophytic production of Vinca alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for producing Vinca alkaloids from endophytic fungi. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. Which endophytic fungi are known to produce this compound alkaloids?

Several endophytic fungi, primarily isolated from the medicinal plant Catharanthus roseus (Madagascar periwinkle), have been reported to produce the anticancer alkaloids vinblastine and vincristine. Notable examples include species of Fusarium, such as Fusarium oxysporum and Fusarium solani, as well as Alternaria, Nigrospora zimmermanii, and Penicillium species.[1][2] The production capabilities can be strain-specific, necessitating screening of isolates.

2. What are the initial steps to begin endophytic fermentation for this compound alkaloid production?

The process begins with the isolation of endophytic fungi from the host plant, typically Catharanthus roseus. Surface-sterilized plant tissues are cultured on a suitable medium like Potato Dextrose Agar (PDA) to allow the endophytic fungi to grow out.[2] Pure cultures are then obtained by sub-culturing. The next step is to screen these isolates for their ability to produce this compound alkaloids, often through preliminary tests followed by more sensitive analytical methods like HPLC.[3]

3. What is a suitable fermentation medium for cultivating these endophytic fungi?

A commonly used basal medium is Czapek-Dox broth.[1] Another effective medium is the MGYP medium, which consists of malt extract, glucose, yeast extract, and peptone.[4] For production, a specialized "this compound media" has also been described, containing glucose, sodium benzoate, peptone, magnesium sulphate, various vitamins, a phosphate buffer, L-tryptophan, and geranium oil. The precursor L-tryptophan is often included as it is a key building block in the alkaloid biosynthesis pathway.

4. What are typical fermentation conditions to start with?

Initial fermentation parameters can be set based on published studies. A two-stage fermentation process is often employed.[3] The first stage involves growing a seed culture in a growth medium (like MGYP) for 4-5 days.[4] The second stage is the production phase, where the seed culture is inoculated into the production medium. Typical incubation conditions are a temperature of 26-28°C and a pH of around 6.8-7.0, with shaking at approximately 150 rpm for submerged fermentations.[2] The fermentation duration can range from 14 to 20 days.[1][3]

5. How can I increase the yield of this compound alkaloids in my fermentation?

Yield enhancement is a critical aspect of endophytic fermentation. Several strategies can be employed:

  • Media Optimization: Systematically varying the carbon and nitrogen sources, as well as their concentrations, can significantly impact alkaloid production.

  • Elicitation: The addition of "elicitors" to the culture can trigger the secondary metabolic pathways leading to increased alkaloid synthesis. Elicitors can be biotic (e.g., fungal cell wall extracts) or abiotic (e.g., jasmonic acid, salicylic acid).[5]

  • Precursor Feeding: Supplementing the medium with precursors of the this compound alkaloid pathway, such as tryptophan, can boost production.

  • Process Parameter Optimization: Fine-tuning physical parameters like pH, temperature, aeration, and agitation speed is crucial for maximizing yield.

6. How are the produced this compound alkaloids extracted and quantified?

After fermentation, the fungal biomass is typically separated from the culture broth by filtration. The alkaloids are then extracted from the culture filtrate and/or the mycelium using organic solvents like ethyl acetate or chloroform. The crude extract is then concentrated and can be further purified using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3][4] Quantification is most accurately performed using a validated HPLC method with reference standards for vinblastine and vincristine.[6]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Low or No this compound Alkaloid Production 1. The endophytic strain may not be a producer. 2. Sub-optimal fermentation conditions (pH, temperature, aeration). 3. Inappropriate media composition. 4. Loss of productivity after repeated sub-culturing. 5. Incorrect fermentation duration.1. Screen multiple endophytic isolates. 2. Systematically optimize pH and temperature. For submerged cultures, optimize agitation and aeration rates. 3. Test different carbon and nitrogen sources and their concentrations. Add precursors like L-tryptophan. 4. Use cryopreservation for long-term storage of high-yielding strains. Minimize the number of subcultures. 5. Perform a time-course study to determine the optimal harvest time.
Batch-to-Batch Inconsistency 1. Variability in inoculum preparation (age, size, viability). 2. Inconsistent media preparation. 3. Fluctuations in fermentation conditions. 4. Genetic instability of the endophytic strain.1. Standardize the inoculum preparation protocol, ensuring consistent age and cell density. 2. Use a precise protocol for media preparation, including sterilization time and temperature. 3. Ensure that temperature, pH, and agitation/aeration are tightly controlled and monitored throughout the fermentation. 4. Re-isolate single colonies from the stock culture to ensure a homogenous population.
Contamination 1. Inadequate sterilization of media, bioreactor, or lab equipment. 2. Poor aseptic technique during inoculation or sampling. 3. Contaminated stock cultures.1. Verify sterilization procedures (autoclave temperature, pressure, and time). 2. Work in a laminar flow hood and use strict aseptic techniques. 3. Regularly check the purity of stock cultures by plating on a suitable medium.
Detection of Precursors but not Vinblastine/Vincristine 1. Missing or inactive enzymes late in the biosynthetic pathway. 2. Feedback inhibition of the pathway. 3. Degradation of the final products.1. This may be a limitation of the specific endophytic strain. 2. Consider strategies for in-situ product removal to alleviate feedback inhibition. 3. Analyze samples at different time points to check for product degradation. Ensure proper sample storage before analysis.

Experimental Protocols

Protocol 1: Two-Stage Submerged Fermentation of Fusarium sp. for this compound Alkaloid Production

This protocol provides a general guideline for the submerged fermentation of a Fusarium species to produce this compound alkaloids.

Materials:

  • Pure culture of a this compound alkaloid-producing Fusarium sp. on a PDA slant.

  • MGYP medium: 0.3% malt extract, 1.0% glucose, 0.3% yeast extract, 0.5% peptone.[4]

  • This compound production medium: 30g glucose, 100mg sodium benzoate, 1g peptone, 3.6mg magnesium sulphate, 1mg biotin, 1mg thiamine, 1mg pyridoxal, 1mg calcium pantothenate, 1ml phosphate buffer (pH 6.8), 0.01g L-Tryptophan, 0.005g geranium oil per 1000ml.

  • Erlenmeyer flasks (500ml and 2L).

  • Shaking incubator.

  • Sterile filtration unit.

Procedure:

Stage 1: Seed Culture Preparation

  • Aseptically inoculate a 500ml Erlenmeyer flask containing 100ml of sterile MGYP medium with a 7-day old culture of the Fusarium sp. from a PDA slant.[4]

  • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 4-5 days.[4] This will serve as the seed culture.

Stage 2: Production Fermentation

  • Aseptically transfer a 10ml aliquot of the seed culture into a 2L Erlenmeyer flask containing 1L of sterile this compound production medium.

  • Incubate the production flask at 28°C on a rotary shaker at 150 rpm for 20 days.

  • Monitor the culture periodically for growth and contamination.

Harvesting and Extraction:

  • After 20 days, harvest the culture by separating the mycelium from the culture broth using sterile filtration.

  • The culture filtrate can be subjected to solvent extraction (e.g., with ethyl acetate or chloroform) to recover the extracellular alkaloids.

  • The mycelial mass can also be dried, ground, and extracted with a suitable solvent to recover intracellular alkaloids.

Protocol 2: Preparation of Fungal Elicitor Extract

This protocol describes the preparation of a crude fungal extract to be used as a biotic elicitor.

Materials:

  • A non-producing fungal strain (e.g., a different Aspergillus or Penicillium species).

  • Potato Dextrose Broth (PDB).

  • Shaking incubator.

  • Autoclave.

  • Homogenizer.

  • Centrifuge.

  • Sterile filtration unit (0.22 µm).

Procedure:

  • Grow the elicitor fungus in PDB for 7-10 days at 28°C with shaking.

  • Harvest the mycelia by filtration.

  • Wash the mycelia thoroughly with sterile deionized water.

  • Autoclave the mycelia to kill the fungus and release cell wall fragments.

  • Homogenize the autoclaved mycelia in a small volume of sterile deionized water.

  • Centrifuge the homogenate to pellet the larger debris.

  • Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • This sterile extract can be added to the production fermentation at different concentrations (e.g., 1-5% v/v) to test for its elicitation effect.

Protocol 3: HPLC Quantification of Vinblastine and Vincristine

This protocol provides a general method for the simultaneous quantification of vinblastine and vincristine.

Materials:

  • HPLC system with a UV or DAD detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile phase A: 5 mM phosphate buffer (pH 6.0).

  • Mobile phase B: Acetonitrile and/or Methanol.

  • Vinblastine and vincristine reference standards.

  • HPLC grade solvents.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of vinblastine and vincristine of known concentrations in the mobile phase to create a calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is often used. For example, a linear gradient starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over time. A typical run might involve a gradient of methanol and phosphate buffer.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks for vinblastine and vincristine based on their retention times compared to the standards.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of vinblastine and vincristine in the samples.

Data Presentation

Table 1: Effect of Fermentation Parameters on this compound Alkaloid Yield by Fusarium oxysporum

ParameterConditionVinblastine Yield (µg/L)Vincristine Yield (µg/L)Reference
Basal Medium This compound Production Medium7667[6]
pH 7.0OptimizedOptimized[6]
Temperature 27°COptimizedOptimized[6]
Fermentation Time 20 daysOptimizedOptimized[6]

Table 2: this compound Alkaloid Production by Different Endophytic Fungi

Endophytic FungusHost PlantVinblastine Yield (µg/L)Vincristine Yield (µg/L)Reference
Fusarium oxysporumCatharanthus roseus7667[6]
Nigrospora zimmermaniiCatharanthus roseus-5344[2]
Fusarium solaniCatharanthus roseusReportedReported[7]
Alternaria sp.Catharanthus roseusReported-
Penicillium sp.This compound erectaReportedReported[1]

Visualizations

experimental_workflow cluster_isolation Isolation and Screening cluster_fermentation Fermentation cluster_downstream Downstream Processing plant C. roseus Plant surface_sterilization Surface Sterilization plant->surface_sterilization plating Plating on PDA surface_sterilization->plating isolation Isolation of Pure Cultures plating->isolation screening Screening for Alkaloids isolation->screening seed_culture Seed Culture (MGYP) screening->seed_culture production_culture Production Culture (this compound Media) seed_culture->production_culture optimization Parameter Optimization production_culture->optimization extraction Extraction production_culture->extraction optimization->production_culture purification Purification (TLC/HPLC) extraction->purification quantification Quantification (HPLC) purification->quantification

Caption: Experimental workflow for this compound alkaloid production.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response elicitor Fungal Elicitor receptor Receptor elicitor->receptor ros ROS Burst receptor->ros mapk MAPK Cascade receptor->mapk ja_sa JA/SA Synthesis ros->ja_sa tf Transcription Factors (e.g., MYC, MYB) ja_sa->tf mapk->ja_sa gene_expression Gene Expression tf->gene_expression alkaloid_synthesis This compound Alkaloid Biosynthesis gene_expression->alkaloid_synthesis

Caption: Elicitor-induced signaling pathway for alkaloid production.

References

Addressing solubility issues of novel lipophilic Vinca alkaloid analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of novel lipophilic Vinca alkaloid analogues.

Frequently Asked Questions (FAQs)

Q1: My novel lipophilic this compound alkaloid analogue is poorly soluble in aqueous buffers. What are the primary strategies to improve its solubility for in vitro assays?

A1: Low aqueous solubility is a common challenge with lipophilic compounds. Several strategies can be employed to enhance solubility for experimental purposes:

  • Co-solvents: Utilizing a mixture of a water-miscible organic solvent and water can significantly increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and PEG 400.[1] It is crucial to determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its final concentration.

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate lipophilic drugs, increasing their apparent solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic drugs, effectively increasing their solubility in aqueous solutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. The solubility of acidic drugs increases at a pH above their pKa, while basic drugs are more soluble at a pH below their pKa.

Q2: I am observing precipitation of my compound in the cell culture medium during my experiments. How can I prevent this?

A2: Precipitation in cell culture media can lead to inconsistent and unreliable results. Here are some troubleshooting steps:

  • Optimize Co-solvent Concentration: While a high concentration of an organic solvent like DMSO might be used for preparing a concentrated stock solution, the final concentration in the cell culture medium should be minimized (typically <0.5%) to avoid both cytotoxicity and drug precipitation.

  • Use of Serum: Fetal Bovine Serum (FBS) in culture media contains proteins like albumin that can bind to lipophilic compounds and help maintain their solubility. Ensure your media contains an appropriate concentration of FBS.

  • Formulation Approaches: For in vitro studies, consider pre-formulating your compound in a delivery system such as liposomes or a solid dispersion that can be readily dispersed in the culture medium.

  • Sonication: Gentle sonication of the final diluted solution in the culture medium can sometimes help in dispersing the compound and preventing immediate precipitation.

Q3: What are the advantages and disadvantages of using cyclodextrins versus liposomes for solubilizing my lipophilic this compound alkaloid analogue?

A3: Both cyclodextrins and liposomes are effective in enhancing the solubility of hydrophobic drugs, but they have distinct characteristics:

FeatureCyclodextrinsLiposomes
Mechanism Forms inclusion complexes with individual drug molecules.[2]Encapsulates drugs within a lipid bilayer structure.
Capacity Primarily suited for small molecules; limited capacity.[1]Versatile; can encapsulate both lipophilic and hydrophilic molecules, including larger ones.[1]
Preparation Generally straightforward, involving simple dissolution or co-precipitation.[1]More complex, requiring specialized techniques like thin-film hydration and extrusion.[1]
Release Profile Typically offers rapid release upon dilution.Can be engineered for controlled and sustained release.[1]
Targeting Limited flexibility for targeted delivery.[1]Can be surface-modified with ligands for targeted delivery.[1]

Troubleshooting Guides

Issue: Low Yield/Encapsulation Efficiency of Lipophilic this compound Alkaloid Analogue in Liposomes

Possible Causes and Solutions:

  • Inappropriate Liposome Preparation Method:

    • Recommendation: The thin-film hydration method is a common and effective technique for encapsulating hydrophobic drugs. Ensure the drug is co-dissolved with the lipids in the organic solvent before forming the lipid film.

  • Poor Drug-Lipid Interaction:

    • Recommendation: The choice of lipid composition is critical. The inclusion of cholesterol can increase the stability of the liposome bilayer and improve the incorporation of hydrophobic drugs. Experiment with different phospholipid to cholesterol ratios.

  • Drug Precipitation During Hydration:

    • Recommendation: Ensure that the hydration buffer is added at a temperature above the phase transition temperature (Tc) of the lipids used. This facilitates the proper formation of the lipid bilayers and encapsulation of the drug.

  • Inaccurate Measurement of Encapsulation Efficiency:

    • Recommendation: To accurately determine encapsulation efficiency, it is essential to separate the unencapsulated (free) drug from the liposomes. This can be achieved through methods like ultracentrifugation, dialysis, or size-exclusion chromatography. The amount of encapsulated drug is then determined by lysing the liposomes with a suitable solvent and quantifying the drug content using a validated analytical method like HPLC.

Issue: Variability in Dissolution Rate of Solid Dispersions

Possible Causes and Solutions:

  • Incomplete Conversion to Amorphous Form:

    • Recommendation: The effectiveness of a solid dispersion relies on the drug being in an amorphous state within the hydrophilic carrier. Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of drug crystallinity in your solid dispersion.

  • Inappropriate Carrier Selection:

    • Recommendation: The choice of polymer carrier is crucial. Common carriers for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs). The miscibility of the drug and the carrier is important for forming a stable amorphous system.

  • Phase Separation During Storage:

    • Recommendation: Over time, the drug can recrystallize from the amorphous solid dispersion, especially under conditions of high humidity and temperature. Store the solid dispersion in a desiccated and temperature-controlled environment.

Quantitative Data on this compound Alkaloid Solubility and Formulation

Table 1: Solubility of Vinblastine Sulfate in Various Solvents

SolventSolubility
WaterFreely Soluble[2]
MethanolFreely Soluble[2]
ChloroformFreely Soluble[2]
Ethanol (95%)Very Slightly Soluble[2]
Diethyl EtherPractically Insoluble[2]
DMSO~10 mg/mL[1]
Dimethylformamide~6 mg/mL[1]
PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Comparative Loading and Retention of this compound Alkaloids in Egg Sphingomyelin/Cholesterol Liposomes

Data from a study comparing the encapsulation of vincristine, vinorelbine, and vinblastine in liposomes using a transmembrane pH gradient.[3]

This compound AlkaloidRelative LipophilicityIn Vitro Release RateIn Vivo Release Rate
VincristineLeast LipophilicSlowestSlowest
VinorelbineMore LipophilicFaster than VincristineFaster than Vincristine
VinblastineMore LipophilicFaster than VincristineFaster than Vincristine

The study noted that increasing the drug-to-lipid ratio significantly enhanced the retention of all three this compound alkaloids.[3]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion of a lipophilic this compound alkaloid analogue to enhance its aqueous solubility.

Materials:

  • Lipophilic this compound alkaloid analogue

  • Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the lipophilic this compound alkaloid analogue and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.[4][5][6]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue the evaporation until a thin, dry film or solid mass is formed on the inner wall of the flask.[7]

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.[4]

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.

Protocol 2: Encapsulation of a Lipophilic this compound Alkaloid Analogue in Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes encapsulating a hydrophobic drug.

Materials:

  • Lipophilic this compound alkaloid analogue

  • Phospholipids (e.g., DSPC, Egg PC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid and Drug Dissolution: Weigh the desired amounts of phospholipids, cholesterol, and the lipophilic this compound alkaloid analogue. Dissolve all components in chloroform or a chloroform/methanol mixture in a round-bottom flask.[8]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inside of the flask.[9]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. Agitate the flask by hand-shaking or mechanical shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[8][9]

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Signaling Pathways and Experimental Workflows

This compound Alkaloid-Induced Apoptosis Signaling

This compound alkaloids exert their cytotoxic effects primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Key signaling pathways involved include the c-Jun N-terminal kinase (JNK) pathway and the NF-κB pathway.

Vinca_Alkaloid_Apoptosis_Pathway Vinca_Alkaloid Lipophilic this compound Alkaloid Analogue Microtubule_Disruption Microtubule Disruption Vinca_Alkaloid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Pathway JNK Pathway Activation Mitotic_Arrest->JNK_Pathway NFkB_Inhibition NF-κB Pathway Inhibition Mitotic_Arrest->NFkB_Inhibition Apoptosis Apoptosis JNK_Pathway->Apoptosis NFkB_Inhibition->Apoptosis

Caption: this compound alkaloid-induced apoptosis pathway.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a typical workflow for addressing the solubility issues of a novel lipophilic this compound alkaloid analogue.

Solubility_Enhancement_Workflow Start Start: Novel Lipophilic This compound Alkaloid Analogue Solubility_Screening Initial Solubility Screening (Aqueous Buffers, Co-solvents) Start->Solubility_Screening Poor_Solubility Poor Solubility Identified Solubility_Screening->Poor_Solubility Formulation_Strategy Select Formulation Strategy Poor_Solubility->Formulation_Strategy Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion Liposomes Liposomes Formulation_Strategy->Liposomes Nanosuspension Nanosuspension Formulation_Strategy->Nanosuspension Characterization Physicochemical Characterization (Particle Size, Drug Load, Dissolution) Solid_Dispersion->Characterization Liposomes->Characterization Nanosuspension->Characterization In_Vitro_Testing In Vitro Biological Assays Characterization->In_Vitro_Testing End End: Lead Formulation Identified In_Vitro_Testing->End

Caption: Workflow for solubility enhancement.

References

Technical Support Center: Mitigating Vindesine-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies for managing the myelosuppressive side effects of vindesine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of vindesine-induced myelosuppression?

A1: Vindesine, a vinca alkaloid, causes myelosuppression by targeting the rapidly dividing hematopoietic progenitor cells in the bone marrow.[1] Like other drugs in its class, vindesine binds to tubulin, a key protein component of microtubules.[1][2] This binding disrupts the assembly of microtubules, which are essential for forming the mitotic spindle during cell division (M-phase).[1][2] The inability to form a functional mitotic spindle leads to cell cycle arrest at the metaphase stage and subsequent cell death (apoptosis).[2][3] This anti-mitotic action significantly reduces the production of all three major blood cell lineages: white blood cells (leukopenia/neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[1][2][4]

Q2: How can I monitor the degree of myelosuppression in my preclinical experiments?

A2: Consistent monitoring is crucial for quantifying the myelosuppressive effects of vindesine. The primary methods include:

  • Complete Blood Count (CBC): This is the most direct method. Blood samples should be collected from animal models at regular intervals (e.g., baseline, nadir, and recovery phases) to measure absolute neutrophil count (ANC), hemoglobin/hematocrit levels, and platelet count.

  • Bone Marrow Analysis: For a more in-depth assessment, bone marrow can be harvested at terminal endpoints. Analysis can include assessing overall cellularity and performing flow cytometry to quantify specific hematopoietic stem and progenitor cell populations.

  • In Vitro Colony-Forming Unit (CFU) Assays: These assays quantify the functional capacity of hematopoietic progenitor cells.[5][6] Bone marrow or peripheral blood CD34+ cells are cultured in semi-solid media with appropriate cytokines to assess the formation of colonies for different lineages (e.g., CFU-GM for granulocytes/macrophages, BFU-E for erythrocytes, and CFU-Mk for megakaryocytes).[5][6] The reduction in colony formation after exposure to vindesine provides a quantitative measure of its myelotoxicity.[5]

Q3: What are the standard pharmacological methods to mitigate vindesine-induced myelosuppression?

A3: The standard approach involves the use of hematopoietic growth factors to stimulate the production of specific blood cell lineages. These are typically administered after chemotherapy to accelerate recovery.

  • For Neutropenia: Granulocyte Colony-Stimulating Factor (G-CSF), such as filgrastim and its long-acting pegylated form (pegfilgrastim), is the standard of care.[7] G-CSF stimulates the proliferation and differentiation of neutrophil precursors.[7]

  • For Anemia: Erythropoiesis-Stimulating Agents (ESAs), such as epoetin alfa and darbepoetin alfa, can be used to stimulate red blood cell production.[8] However, their use in cancer patients has been associated with safety concerns in some studies, and they are used more cautiously.[9]

  • For Thrombocytopenia: Thrombopoietin (TPO) receptor agonists, such as romiplostim and eltrombopag, stimulate platelet production.[10] While approved for conditions like chronic ITP, their use for chemotherapy-induced thrombocytopenia is still being explored.[10]

Q4: Are there any novel or experimental strategies being investigated to reduce chemotherapy-induced myelosuppression?

A4: Yes, several innovative approaches are under investigation. One notable strategy is the use of transient cell cycle inhibitors. For example, Trilaciclib, a CDK4/6 inhibitor, can be administered prior to chemotherapy.[11] By temporarily arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, it makes them less susceptible to the effects of cell cycle-specific chemotherapeutic agents like vindesine.[11] This approach aims to protect the bone marrow while allowing the chemotherapy to target rapidly dividing cancer cells.

Troubleshooting Guides

Problem: My animal models are experiencing unexpectedly severe or prolonged neutropenia after vindesine administration.

Possible Cause Troubleshooting Step
Dose is too high for the specific animal strain/model. Review literature for established Maximum Tolerated Dose (MTD) of vindesine in your model. Consider performing a dose-response study to establish the MTD in your lab. Reduce the vindesine dose in subsequent experiments.
Inadequate supportive care. Implement prophylactic G-CSF administration. Start G-CSF 24-72 hours after vindesine administration and continue until neutrophil recovery.[12] Ensure animals have easy access to food and water and are monitored for signs of infection.
Model-specific sensitivity. Some genetically engineered mouse models or patient-derived xenograft (PDX) models may have inherent sensitivities.[13] Characterize the baseline hematological parameters of your model thoroughly before initiating the study.
Compromised animal health. Ensure animals are healthy and free of underlying infections before starting the experiment. A compromised immune system can exacerbate myelosuppressive effects.

Problem: My in vitro CFU assay shows high variability between replicates.

Possible Cause Troubleshooting Step
Inconsistent cell plating density. Ensure precise cell counting and dilution techniques. Calibrate pipettes regularly. Plate all samples for a given experiment from the same master cell suspension.
Variable drug concentration. Prepare a fresh stock solution of vindesine for each experiment. Perform serial dilutions carefully and use the drug immediately after preparation.
Suboptimal culture conditions. Ensure consistent temperature, humidity, and CO₂ levels in the incubator. Use a single batch of methylcellulose and cytokine cocktail for the entire experiment to minimize variability.
Subjectivity in colony counting. Have a single, trained individual count all plates for an experiment, or have two individuals count independently and average the results. Establish clear, consistent criteria for what constitutes a colony.

Data Presentation

Table 1: Representative Efficacy of G-CSF in a this compound Alkaloid-Containing Chemotherapy Regimen

The following data, adapted from a study involving a regimen with vincristine, illustrates the typical effect of G-CSF on mitigating neutropenia. While not specific to vindesine monotherapy, it provides a quantitative example of the expected benefit.

ParameterChemotherapy Alone (Placebo)Chemotherapy + G-CSF
Incidence of Severe Neutropenia (Grade 3/4) 44%23%
Requirement for Chemotherapy Dose Delay 47%29%
Requirement for Chemotherapy Dose Reduction 61%29%

Data compiled from a study on VAPEC-B regimen in non-Hodgkin lymphoma.[7]

Experimental Protocols

Protocol: Testing a Novel Mitigating Agent (Agent X) for Vindesine-Induced Myelosuppression in a Mouse Model

This protocol provides a general framework for a preclinical efficacy study.

  • Animal Model Selection:

    • Use healthy, 8-10 week old C57BL/6 or BALB/c mice.

    • Allow at least one week of acclimatization before the start of the experiment.

    • House animals in a specific pathogen-free facility.

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (receives vehicle for both Vindesine and Agent X)

    • Group 2: Vindesine Control (receives Vindesine + vehicle for Agent X)

    • Group 3: Agent X Efficacy (receives Vindesine + Agent X)

    • Group 4: Agent X Control (receives vehicle for Vindesine + Agent X)

  • Dosing and Administration:

    • Vindesine: Administer a single intravenous (IV) or intraperitoneal (IP) injection at a pre-determined dose known to cause significant but recoverable myelosuppression (e.g., established from a pilot study).

    • Agent X: Administer according to its specific properties (e.g., daily oral gavage, subcutaneous injection). Dosing schedule should be based on its proposed mechanism (e.g., pre-treatment for a protective agent, post-treatment for a recovery-enhancing agent).

  • Monitoring and Sample Collection:

    • Body Weight and Clinical Signs: Record daily.

    • Blood Collection: Collect ~50 µL of peripheral blood via tail vein or saphenous vein at baseline (Day 0) and on Days 3, 5, 7, 10, and 14 post-vindesine treatment.

    • Complete Blood Count (CBC): Analyze blood samples immediately using a hematology analyzer calibrated for mouse blood to determine WBC, neutrophil, platelet, and RBC counts.

  • Terminal Endpoint Analysis (Day 15 or as determined by recovery):

    • Euthanize mice according to approved institutional guidelines.

    • Bone Marrow Harvest: Flush femurs and tibias with appropriate buffer to collect bone marrow cells.

    • Bone Marrow Cellularity: Count total bone marrow cells from one femur/tibia.

    • Colony-Forming Unit (CFU) Assay: Plate remaining bone marrow cells in semi-solid methylcellulose medium containing cytokines (e.g., StemSpan™ or MethoCult™) to quantify CFU-GM, BFU-E, and CFU-GEMM colonies after 7-10 days of incubation.

  • Data Analysis:

    • Graph CBC data over time for each group.

    • Calculate the nadir (lowest point) and time to recovery for each hematological parameter.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare results between groups. A p-value < 0.05 is typically considered significant.

Mandatory Visualizations

Vindesine_Mechanism cluster_Cell Hematopoietic Progenitor Cell Vindesine Vindesine Tubulin Tubulin Vindesine->Tubulin Binds to Microtubule Microtubule Vindesine->Microtubule Prevents Polymerization Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Forms Metaphase_Arrest Metaphase_Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces Myelosuppression Myelosuppression Apoptosis->Myelosuppression Results in

Caption: Mechanism of vindesine-induced myelosuppression in hematopoietic cells.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis arrow arrow Acclimatize Animal Acclimatization (1 week) Baseline Baseline Sampling (Day 0) - Body Weight - CBC Acclimatize->Baseline Randomize Randomize into 4 Groups Baseline->Randomize Dosing Administer Vindesine & Agent X (Day 1) Randomize->Dosing Monitor Daily Monitoring - Body Weight - Clinical Signs Dosing->Monitor Sampling Interim Blood Sampling (Days 3, 5, 7, 10, 14) - CBC Analysis Monitor->Sampling Repeated Endpoint Terminal Endpoint (Day 15) Sampling->Endpoint Harvest Harvest Bone Marrow Endpoint->Harvest Assays Perform Assays - Cellularity - CFU Assay Harvest->Assays Stats Statistical Analysis & Reporting Assays->Stats

Caption: Preclinical workflow for testing a myelosuppression mitigating agent.

Troubleshooting_Tree Start Severe Myelosuppression Observed in Experiment First_Exp Is this the first experiment with this model/dose? Start->First_Exp Dose_Resp Action: Perform dose- response pilot study to find MTD. First_Exp->Dose_Resp Yes Check_Health Were animals confirmed healthy pre-dosing? First_Exp->Check_Health No Stop Outcome: Optimized Experimental Protocol Dose_Resp->Stop Vet_Consult Action: Consult with vet. Review health screening procedures. Check_Health->Vet_Consult No Supportive_Care Was supportive care (e.g., G-CSF) used? Check_Health->Supportive_Care Yes Vet_Consult->Stop Implement_GCSF Action: Implement prophylactic G-CSF 24h post-vindesine. Supportive_Care->Implement_GCSF No Review_Dose Action: Reduce vindesine dose by 20-25% in next cohort. Maintain supportive care. Supportive_Care->Review_Dose Yes Implement_GCSF->Stop Review_Dose->Stop

Caption: Decision tree for troubleshooting severe myelosuppression in preclinical studies.

References

Technical Support Center: Stability of Vinca Alkaloid Aqueous Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Vinca alkaloids in aqueous formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound alkaloids in aqueous solutions?

A1: The stability of this compound alkaloids in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Vincristine, in particular, is susceptible to acid-catalyzed hydrolysis, leading to degradation. Temperature can accelerate degradation kinetics, while light exposure can lead to photodegradation.

Q2: Which of the common this compound alkaloids is most stable in aqueous formulations?

A2: Vinblastine is generally more stable than vincristine in aqueous solutions, particularly under acidic conditions. This is because vincristine has an N-formyl group that can be hydrolyzed to a less potent N-deformyl derivative, a degradation pathway not present in vinblastine which has a more stable N-methyl group.

Q3: What is the optimal pH range for maintaining the stability of this compound alkaloid solutions?

A3: A slightly acidic to neutral pH range is generally preferred for this compound alkaloid formulations. For instance, a ready-to-infuse formulation of vinorelbine, vincristine, or vinblastine is stable at a pH in the range of 3.0 to 6.0.

Q4: Can this compound alkaloid solutions be stored at room temperature?

A4: While refrigerated storage is generally recommended, some studies have shown that vincristine and vinblastine can be stable for extended periods at room temperature (15-25°C) when formulated in certain infusion fluids like 0.9% sodium chloride or 5% dextrose. For example, vincristine sulfate has been found to be stable for at least 31 days at both refrigerator and room temperature in 0.9% NaCl. However, it is crucial to consult specific product stability data, as storage recommendations can vary.

Q5: Are there any specific excipients that can help stabilize this compound alkaloid formulations?

A5: Yes, certain excipients can enhance stability. For instance, in polymeric microsphere formulations of vincristine, which can have an acidic microclimate, the addition of a weak base like zinc carbonate has been shown to inhibit acid-catalyzed degradation. While not extensively documented for this compound alkaloids specifically, the use of antioxidants and chelating agents is a common strategy to prevent oxidative degradation in pharmaceutical formulations.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram

Q: I am seeing unexpected peaks in my HPLC analysis of a this compound alkaloid formulation. What could be the cause?

A: Unexpected peaks in your HPLC chromatogram are likely due to the degradation of the this compound alkaloid. The identity of the degradation products can provide clues to the cause of instability.

  • Early Eluting Peaks: Could indicate more polar degradation products, possibly from hydrolysis. For vincristine, a common degradation product is 4-deacetylvincristine.

  • Multiple New Peaks: If you observe several new peaks, it could be a sign of significant degradation due to factors like extreme pH, high temperature, or prolonged light exposure. For vinblastine, degradation can lead to products like 4-deacetylvinblastine and 19'-oxovinblastine.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to known degradation products.

  • Review Formulation pH: Measure the pH of your formulation. A pH outside the optimal range (typically 3.0-6.0) could be the culprit.

  • Assess Storage Conditions: Verify the storage temperature and light exposure of your formulation. Excursions from recommended conditions can lead to degradation.

  • Evaluate Excipient Compatibility: Ensure that all excipients in your formulation are compatible with the this compound alkaloid.

Issue 2: Discoloration of the Formulation

Q: My this compound alkaloid solution has developed a yellowish or brownish tint. What does this indicate and what can I do?

A: Discoloration can be a sign of chemical degradation, often oxidative processes.

Possible Causes:

  • Oxidation: this compound alkaloids can be susceptible to oxidation, which can be catalyzed by exposure to oxygen, light, or trace metal ions.

  • Excipient Interaction: An interaction between the this compound alkaloid and an excipient could be leading to a colored degradant.

Preventative Measures:

  • Protect from Light: Store the formulation in light-protective packaging, such as amber vials or by using a light-protective secondary packaging.

  • Minimize Headspace Oxygen: When preparing the formulation, consider minimizing the headspace in the container to reduce the amount of available oxygen. Purging the headspace with an inert gas like nitrogen can also be beneficial.

  • Consider Antioxidants: The inclusion of antioxidants in the formulation can help prevent oxidative degradation.

  • Use High-Purity Excipients: Ensure that the excipients used are of high purity and low in trace metal contaminants. The use of a chelating agent can help sequester any metal ions that could catalyze degradation.

Issue 3: Precipitation or Cloudiness in the Solution

Q: I have observed precipitation or a hazy appearance in my aqueous this compound alkaloid formulation. What could be the reason?

A: Precipitation or cloudiness can result from several factors related to the solubility and stability of the this compound alkaloid.

Possible Causes:

  • pH Shift: A change in the pH of the solution can alter the ionization state of the this compound alkaloid, potentially leading to a decrease in its solubility.

  • Excipient Incompatibility: An excipient in the formulation may be incompatible with the this compound alkaloid, causing it to precipitate.

  • Concentration Effects: The concentration of the this compound alkaloid may be too high for the given formulation conditions (e.g., pH, co-solvents), leading to supersaturation and precipitation.

  • Temperature Effects: Changes in temperature during storage or handling can affect the solubility of the this compound alkaloid.

Troubleshooting Steps:

  • Verify pH: Check the pH of the solution to ensure it is within the expected range for optimal solubility.

  • Review Formulation Composition: Re-evaluate the compatibility of all excipients. Consider performing compatibility studies with individual excipients.

  • Assess Concentration Limits: Determine the saturation solubility of the this compound alkaloid in your formulation vehicle under different conditions.

  • Control Temperature: Ensure that the formulation is stored and handled within the recommended temperature range.

Quantitative Stability Data

The following tables summarize the stability of vincristine and vinblastine under various conditions.

Table 1: Stability of Vincristine Sulfate in Aqueous Solutions

Formulation/SolventConcentrationTemperatureStorage DurationPercent RemainingReference
0.9% Sodium Chloride30 µg/mL2-8°C31 days>99%
0.9% Sodium Chloride30 µg/mL15-25°C31 days>99%
5% DextroseNot Specified25°C3 weeks>95%
Ringer's LactateNot Specified25°C3 weeks>95%

Table 2: Stability of Vinblastine Sulfate in Aqueous Solutions

Formulation/SolventConcentrationTemperatureStability Metric (t90)Reference
Aqueous SolutionNot Specified5°C10.7 years (estimated)
Aqueous SolutionNot Specified25°C150 days (estimated)
Aqueous SolutionNot Specified37°C16.6 days
0.9% Sodium Chloride1.0 mg/mL25°CStable for up to 1 month
5% DextroseNot Specified25°C>95% remaining after 3 weeks
Ringer's LactateNot Specified25°C>95% remaining after 3 weeks

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Vincristine

This protocol is a general guideline and may require optimization for specific formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Symmetry C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water:Methanol:Diethylamine (34.9:40:25:0.1, v/v/v/v). Adjust pH to 7.0 with 80% orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 297 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of vincristine sulfate in water at known concentrations.

    • Dilute the formulation samples with the mobile phase to a concentration within the calibration range.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of vincristine in the samples by comparing the peak area to the calibration curve generated from the standards.

    • Monitor for the appearance of new peaks and the decrease in the vincristine peak area over time to assess stability.

Protocol 2: Stability-Indicating HPLC Method for Vinblastine

This protocol is a general guideline and may require optimization for specific formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: µBondapak C18.

  • Mobile Phase: 50% Methanol in 10 mM KH2PO4, pH 4.5.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare standard solutions of vinblastine sulfate in the mobile phase at known concentrations.

    • Dilute the formulation samples with the mobile phase to a concentration within the calibration range.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of vinblastine in the samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance and growth of degradation peaks relative to the main vinblastine peak.

Visualizations

Vincristine_Degradation Vincristine Vincristine Deformylvincristine N-deformylvincristine (Acid-catalyzed Hydrolysis) Vincristine->Deformylvincristine  H+ Deacetylvincristine 4-deacetylvincristine Vincristine->Deacetylvincristine Other_Degradants Other Degradation Products Vincristine->Other_Degradants

Caption: Major degradation pathways of Vincristine.

Stability_Testing_Workflow start Start: Prepare Aqueous Formulation initial_analysis Initial Analysis (t=0) - HPLC Assay - pH Measurement - Visual Inspection start->initial_analysis storage Store under Controlled Conditions (e.g., Temperature, Light) initial_analysis->storage interim_analysis Interim Analysis (t=x) - HPLC Assay - pH Measurement - Visual Inspection storage->interim_analysis interim_analysis->storage Continue Storage final_analysis Final Analysis (t=final) - HPLC Assay - pH Measurement - Visual Inspection interim_analysis->final_analysis End of Storage Period data_evaluation Evaluate Data - Degradation Rate - Shelf-life Estimation final_analysis->data_evaluation end End of Study data_evaluation->end Troubleshooting_Formulation start Formulation Issue Observed (e.g., Precipitation, Discoloration) check_ph Measure pH of the Formulation start->check_ph ph_ok pH is within Specification check_ph->ph_ok Yes ph_not_ok Adjust pH with appropriate buffer check_ph->ph_not_ok No review_excipients Review Excipient Compatibility ph_ok->review_excipients end Issue Resolved ph_not_ok->end excipients_ok Excipients are Compatible review_excipients->excipients_ok Yes change_excipients Select Alternative Excipients review_excipients->change_excipients No check_storage Verify Storage Conditions (Temperature, Light) excipients_ok->check_storage change_excipients->end storage_ok Storage Conditions are Correct check_storage->storage_ok Yes correct_storage Implement Correct Storage (e.g., Refrigerate, Protect from Light) check_storage->correct_storage No storage_ok->end correct_storage->end

Technical Support Center: Enhancing Gene Expression in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when enhancing the expression of key biosynthetic genes in Catharanthus roseus.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to enhance the expression of terpenoid indole alkaloid (TIA) biosynthetic genes in Catharanthus roseus?

A1: The primary methods include genetic transformation to introduce or overexpress key genes, and the application of elicitors to stimulate the plant's natural defense pathways, which include the upregulation of TIA biosynthetic genes. Hairy root cultures are often used as a platform for both genetic modification and elicitation due to their genetic stability and rapid growth.

Q2: Which genes are the most common targets for overexpression to increase TIA production?

A2: Key targets for overexpression include regulatory genes like transcription factors (e.g., ORCA3) and genes encoding enzymes at rate-limiting steps in the TIA pathway. Overexpression of ORCA3 has been shown to increase the accumulation of catharanthine and vindoline.[1] Additionally, co-overexpression of multiple pathway genes can lead to significant increases in specific alkaloids like ajmalicine, lochnericine, and tabersonine.[2]

Q3: What is elicitation and which elicitors are effective in C. roseus?

A3: Elicitation is the process of inducing or enhancing the synthesis of secondary metabolites by treating plant tissues with specific compounds (elicitors). Common elicitors for C. roseus include methyl jasmonate (MeJA), a plant hormone involved in defense signaling, and fungal elicitors derived from organisms like Aspergillus flavus and Fusarium oxysporum.[3][4] Chitooligosaccharides have also been shown to be effective.[5]

Q4: What are hairy root cultures and why are they used for TIA production?

A4: Hairy root cultures are generated by infecting plant tissues with Agrobacterium rhizogenes, which transfers a part of its DNA (T-DNA) to the plant genome, inducing the formation of fast-growing, highly branched roots. These cultures are genetically stable, can be grown in hormone-free media, and offer a controlled environment for the continuous production of secondary metabolites, making them an excellent system for studying and enhancing TIA biosynthesis.[2][3][6]

Troubleshooting Guides

Agrobacterium-mediated Transformation

Issue: Low Transformation Efficiency

Possible Cause Troubleshooting Step
Explant type and age Use young, healthy explants. For transient transformation, 10-day-old seedlings have shown significantly higher efficiency compared to older seedlings. For stable transformation, hypocotyls and cotyledons are commonly used explants.[7][8]
Agrobacterium strain and density Different Agrobacterium strains have varying transformation efficiencies. For example, strain GV3101 has been reported to have a higher transformation efficiency than LBA4404 in some cases. The optimal bacterial density (OD600) for infection is typically between 0.2 and 0.8. High densities can lead to tissue damage.
Co-cultivation conditions Optimize the duration and temperature of co-cultivation. A 2-day co-cultivation period in the dark is often effective. The inclusion of acetosyringone (e.g., 100 µM) in the co-cultivation medium can enhance T-DNA transfer.[8]
Selection pressure Ensure the appropriate concentration of the selection agent (e.g., kanamycin) is used. This may need to be optimized for your specific cell line or explant.
Hairy Root Culture

Issue: Slow Growth, Browning, or Necrosis

Possible Cause Troubleshooting Step
Suboptimal culture medium The composition of the culture medium can significantly impact hairy root growth. Commonly used media include Murashige and Skoog (MS) and Gamborg's B5, sometimes at half or quarter strength.[9] The sucrose concentration can also affect growth and should be optimized.[10]
Inadequate aeration in liquid culture Hairy roots have a high demand for oxygen. Ensure adequate aeration in liquid cultures by using appropriate bioreactors (e.g., airlift, stirred tank) or by maintaining a suitable culture volume-to-flask volume ratio on an orbital shaker.[11]
Phenolic compound accumulation Wounded tissues can produce phenolic compounds that are toxic and cause browning. Frequent subculturing to fresh medium can help mitigate this. The addition of antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) to the medium can also be beneficial.
Residual Agrobacterium Incomplete removal of Agrobacterium after infection can lead to overgrowth and necrosis. Ensure thorough washing of the induced hairy roots and use an appropriate concentration of antibiotics (e.g., cefotaxime) in the initial culture stages.[2]

Issue: Low Terpenoid Indole Alkaloid (TIA) Production

Possible Cause Troubleshooting Step
Suboptimal elicitor concentration or timing The effect of elicitors like methyl jasmonate is dose- and time-dependent. High concentrations can be inhibitory. For example, the highest TIA production in hairy roots has been observed with 250 µM MeJA, while 1000 µM was inhibitory.[3]
Genetic variability of hairy root lines Different hairy root clones can have significantly different growth rates and TIA production capacities. It is crucial to screen multiple independent lines to identify high-producing ones.[9]
Culture conditions Light conditions can influence alkaloid profiles. Some studies have shown that dark-grown cultures may have different alkaloid accumulation patterns compared to light-grown cultures.[12] The pH of the medium can also affect nutrient uptake and metabolite production.

Quantitative Data Summary

Table 1: Effect of Elicitors on Terpenoid Indole Alkaloid (TIA) Production and Gene Expression

ElicitorPlant MaterialKey FindingFold IncreaseReference
Methyl Jasmonate (250 µM)Hairy RootsIncreased TIA metabolites1.5 - 3.7[3]
Methyl Jasmonate (250 µM)Hairy RootsUpregulation of ORCA transcripts29 - 40[3]
Methyl Jasmonate & UV-BLeavesIncreased Vincristine6[11]
Methyl Jasmonate & UV-BLeavesIncreased Ajmalicine8[11]
Chitooligosaccharides (0.1 µg/mL)LeavesIncreased Vindoline1.6[5]
Chitooligosaccharides (0.1 µg/mL)LeavesIncreased Catharanthine2.4[5]
Chitooligosaccharides (0.1 µg/mL)LeavesUpregulation of ORCA39.7[5]
Aspergillus flavus mycelium (25 mg/L)Cambial Meristematic CellsIncreased Catharanthine3.3[3]
Fusarium oxysporum extractEmbryogenic calliIncreased Vinblastine and Vincristine-[4]

Table 2: Transformation Efficiency and Outcomes in Catharanthus roseus

Transformation MethodExplantAgrobacterium StrainKey OutcomeEfficiency/Fold IncreaseReference
In planta injectionOvaryNot specifiedStable transformation12%[13]
In planta immersionShoot Apical MeristemNot specifiedStable transformation2%[13]
Co-cultivationHypocotylsEHA105Stable transformation11%[8]
Co-cultivationCotyledonsA13Stable transformation0.6%[7]
Overexpression of ORCA3Hairy RootsC58C1Increased Catharanthine2.5[1]
Overexpression of ORCA3Hairy RootsC58C1Increased Vindoline4.2[1]

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transient Transformation of C. roseus Seedlings (EASI Method)

This protocol is adapted from the Efficient Agrobacterium-mediated Seedling Infiltration (EASI) method.

  • Seed Sterilization and Germination:

    • Surface sterilize C. roseus seeds with 70% ethanol for 1-2 minutes, followed by a 20% bleach solution with a drop of Tween-20 for 10-15 minutes.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Germinate seeds on sterile MS medium in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Agrobacterium Culture Preparation:

    • Grow Agrobacterium tumefaciens (e.g., strain GV3101) containing the desired vector in LB medium with appropriate antibiotics overnight at 28°C with shaking.

    • Pellet the bacterial cells by centrifugation and resuspend in infiltration medium (e.g., MS medium with 100 µM acetosyringone) to an OD600 of 0.2-0.4.

  • Vacuum Infiltration:

    • Use 10-day-old seedlings for optimal results.

    • Submerge the seedlings in the Agrobacterium suspension in a vacuum flask.

    • Apply a vacuum for a specified period (e.g., 5-10 minutes) and then release it rapidly.

  • Co-cultivation and Analysis:

    • Place the infiltrated seedlings on sterile filter paper on co-cultivation medium.

    • Incubate in the dark for 2-3 days at 22-25°C.

    • After co-cultivation, transfer the seedlings to a normal light/dark cycle.

    • Analyze gene expression (e.g., via qRT-PCR or reporter gene assay) 3-5 days post-infiltration.

Protocol 2: Hairy Root Induction and Culture

This protocol provides a general procedure for establishing hairy root cultures.[6]

  • Explant Preparation and Infection:

    • Excise explants (e.g., leaves, stems) from sterile in vitro-grown C. roseus plantlets.

    • Infect the explants with a culture of Agrobacterium rhizogenes (e.g., strain A4) for 15-30 minutes.

  • Co-cultivation:

    • Blot the infected explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid, hormone-free medium (e.g., B5 or MS) and co-cultivate in the dark for 2-3 days.

  • Hairy Root Development and Selection:

    • Transfer the explants to the same medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.

    • Hairy roots should emerge from the wounded sites within a few weeks.

    • Excise the individual hairy roots and transfer them to fresh medium.

  • Establishment of Liquid Cultures:

    • Once a sufficient mass of hairy roots is obtained on solid medium, transfer a small inoculum (e.g., 0.5 g) to a flask containing liquid medium.

    • Maintain the liquid cultures on an orbital shaker (e.g., 100-120 rpm) in the dark.

    • Subculture the hairy roots every 3-4 weeks.

Protocol 3: Methyl Jasmonate (MeJA) Elicitation of Hairy Root Cultures

This protocol outlines the steps for eliciting TIA production in established hairy root cultures.[3]

  • Culture Preparation:

    • Use established hairy root cultures in the mid-exponential growth phase.

  • Elicitor Preparation:

    • Prepare a stock solution of MeJA in ethanol.

    • Sterilize the stock solution by filtration.

  • Elicitation:

    • Add the MeJA stock solution to the hairy root cultures to achieve the desired final concentration (e.g., 100-250 µM). An equivalent amount of ethanol should be added to control cultures.

  • Incubation and Harvest:

    • Incubate the elicited cultures for a specific period (e.g., 24-72 hours).

    • Harvest the hairy roots and the medium separately for analysis of gene expression and alkaloid content.

Visualizations

Jasmonate Signaling Pathway in Catharanthus roseus MeJA Methyl Jasmonate (MeJA) JAZ JAZ Proteins (Repressors) MeJA->JAZ promotes degradation MYC2 CrMYC2 (bHLH Transcription Factor) JAZ->MYC2 inhibits ORCA3 ORCA3 (AP2/ERF Transcription Factor) MYC2->ORCA3 activates ZCT ZCT Proteins (Repressors) MYC2->ZCT activates TIA_Genes_Up TIA Biosynthetic Genes (e.g., STR, TDC) ORCA3->TIA_Genes_Up activates TIA_Genes_Down TIA Biosynthetic Genes (e.g., TDC, STR) ZCT->TIA_Genes_Down represses TIA_Production Terpenoid Indole Alkaloid (TIA) Production TIA_Genes_Up->TIA_Production

Caption: Jasmonate signaling pathway regulating TIA biosynthesis in C. roseus.

Experimental Workflow for Hairy Root Transformation and Elicitation cluster_0 Phase 1: Hairy Root Induction cluster_1 Phase 2: Elicitation and Analysis explant 1. Explant Preparation (e.g., leaf, stem) infection 2. Infection with Agrobacterium rhizogenes explant->infection cocultivation 3. Co-cultivation infection->cocultivation selection 4. Selection and Establishment of Hairy Root Lines cocultivation->selection liquid_culture 5. Liquid Culture of Selected Hairy Root Line selection->liquid_culture Inoculation elicitation 6. Elicitor Application (e.g., Methyl Jasmonate) liquid_culture->elicitation harvest 7. Harvest Roots and Medium elicitation->harvest analysis 8. Analysis (Gene Expression, Alkaloid Content) harvest->analysis

Caption: Workflow for hairy root transformation and elicitation in C. roseus.

References

Resolving analytical challenges in the separation of isomeric Vinca alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming analytical challenges in the separation of isomeric Vinca alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation and analysis of this compound alkaloid isomers.

Question: Why am I seeing poor resolution between vincristine and vinblastine peaks in my reverse-phase HPLC analysis?

Answer:

Poor resolution between vincristine and vinblastine is a common challenge due to their structural similarity; they differ only by a single functional group (a formyl group on vincristine versus a methyl group on vinblastine on the vindoline nucleus).[1] Several factors in your HPLC method could be contributing to this issue:

  • Mobile Phase Composition: The organic modifier, pH, and buffer concentration of your mobile phase are critical. A slight adjustment in the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact selectivity. The pH of the mobile phase affects the ionization state of the alkaloids, which in turn influences their retention and selectivity.

  • Column Chemistry: Not all C18 columns are the same. Differences in end-capping, silica purity, and pore size can lead to variations in selectivity for these closely related compounds. Consider screening columns from different manufacturers.

  • Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Optimizing the column temperature can sometimes improve peak shape and resolution.

  • Gradient Slope: If you are using a gradient elution, the slope of the gradient can be too steep. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can lead to better separation.

A suggested starting point for method development is to use a C18 column with a mobile phase consisting of an ammonium acetate buffer and an organic modifier like methanol or acetonitrile, with gradient elution.[2]

Question: My this compound alkaloid peaks are showing significant tailing. What are the likely causes and solutions?

Answer:

Peak tailing in the analysis of this compound alkaloids is often due to secondary interactions between the basic amine groups of the alkaloids and acidic silanol groups on the surface of the silica-based stationary phase. Here are some common causes and solutions:

  • Silanol Interactions:

    • Solution 1: Use a Base-Deactivated Column: Modern, high-purity silica columns that are end-capped are designed to minimize silanol interactions.

    • Solution 2: Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 3-4) will protonate the silanol groups, reducing their ability to interact with the protonated amine groups of the alkaloids.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can block the active silanol sites and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Solution: Implement a robust column washing procedure between runs.

Question: I am experiencing carry-over of this compound alkaloids in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Carry-over, where a portion of an analyte from a previous injection appears in a subsequent analysis, is a known issue in the LC-MS/MS analysis of this compound alkaloids due to their adsorptive nature.[3] Here are some strategies to minimize carry-over:

  • Optimize Wash Solvents: Your autosampler wash solution should be strong enough to remove all traces of the alkaloids. A wash solution containing a high percentage of organic solvent, possibly with the addition of an acid or base to match the mobile phase, is often effective.

  • Injector and Port Cleaning: Ensure that the needle and injection port are being adequately flushed as part of the injection cycle.

  • Use of a "Blank" Injection: Running a blank injection (injecting only the mobile phase or a clean solvent) after a high-concentration sample can help to flush out any residual analyte from the system.

  • Hardware Considerations: Some components of the LC system, such as certain types of tubing or rotor seals, may be more prone to causing carry-over. Consult your instrument manufacturer for recommendations on minimizing this effect.

Frequently Asked Questions (FAQs)

What are the key structural differences between the major this compound alkaloids that make their separation challenging?

The major this compound alkaloids, such as vincristine and vinblastine, are complex dimeric indole alkaloids.[1] They consist of two multi-ringed units: a catharanthine and a vindoline moiety.[1] The separation is challenging because they are structural isomers with very subtle differences. For instance, vincristine and vinblastine are identical except for a single substitution on the vindoline nucleus, where vincristine has a formyl group and vinblastine has a methyl group.[1] This minor difference in structure results in very similar physicochemical properties, making their chromatographic separation difficult.

What analytical techniques are most commonly used for the separation and quantification of this compound alkaloids?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the separation of this compound alkaloids.[4] These are often coupled with various detectors:

  • UV Detection: While commonly used, it may lack the sensitivity and selectivity for complex matrices or low-level quantification.

  • Electrochemical Detection (ECD): Offers high sensitivity and selectivity for electroactive compounds like this compound alkaloids.[5]

  • Mass Spectrometry (MS and MS/MS): LC-MS and LC-MS/MS are considered the methods of choice for the quantitative bioanalysis of this compound alkaloids.[3] They provide high sensitivity, and specificity, and can distinguish between isomers with the same mass-to-charge ratio through fragmentation patterns. UPLC coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is also used for targeted metabolomics of this compound alkaloids.[6][7]

Can you provide a starting point for developing an HPLC method for separating vincristine and vinblastine?

Yes, a good starting point for method development would be a reverse-phase HPLC method. A method has been described using an RP-18 column with a mobile phase of methanol and water containing an inorganic acid and a low concentration of an inorganic buffer.[8] The low buffer concentration was found to retard the elution of the dimeric alkaloids more than the monomeric ones, aiding in their separation.[8] Another approach involves using a C18 microbore column with a mobile phase of ammonium acetate.[2]

What are the typical concentrations of this compound alkaloids found in Catharanthus roseus?

The concentration of this compound alkaloids in the leaves of Catharanthus roseus is very low. For example, vincristine and vinblastine are present in trace amounts, with vinblastine making up about 0.00025% of the dry leaf weight.[9] The low natural abundance and high cost of extraction and isolation have been driving research into alternative production methods.[10]

Quantitative Data Summary

Table 1: Example HPLC-ECD Parameters for this compound Alkaloid Separation

ParameterValue
Column Not Specified
Mobile Phase Gradient with Acetonitrile and Buffer
Flow Rate 1.0 mL/min
Detection Coulometric Electrode Array
Limit of Detection (LOD) <50 pg for all compounds
Linear Range At least four orders of magnitude
Source: Based on data from Thermo Fisher Scientific Application Note.[5]

Table 2: Linearity of this compound Alkaloids in Human Plasma by LC-APCI-MS

CompoundLinear Range (ng/mL)
Vinblastine 0.51 - 4.00
Desacetylvinblastine 0.74 - 3.93
Vincristine 0.30 - 3.95
Source: Data from Ramírez et al. (1997).[2]

Experimental Protocols

Protocol 1: General Extraction of this compound Alkaloids from Plant Material

This protocol provides a general overview of the extraction process. Specific details may need to be optimized based on the plant material and target alkaloids.

  • Harvesting and Drying: Harvest the leaves of Catharanthus roseus. Dry the leaves in a shaded, well-ventilated area until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction: a. Macerate the powdered leaves in a suitable organic solvent such as methanol or ethanol. A common ratio is 1:10 (w/v) of plant material to solvent. b. Stir the mixture for 24-48 hours at room temperature.

  • Filtration and Concentration: a. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.

  • Acid-Base Partitioning (for purification): a. Dissolve the crude extract in a 5% aqueous solution of a weak acid (e.g., tartaric acid). b. Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove pigments and other non-alkaloidal compounds. c. Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide) to precipitate the alkaloids. d. Extract the alkaloids from the basic aqueous solution using a polar organic solvent (e.g., chloroform or dichloromethane). e. Evaporate the organic solvent to obtain a purified alkaloid fraction.

  • Further Purification: The purified fraction can be subjected to further chromatographic purification techniques like column chromatography or preparative HPLC to isolate individual alkaloids.[11]

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Vincristine and Vinblastine

This HPTLC method can be used for the simultaneous quantification of vincristine and vinblastine.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene:Methanol:Diethylamine (8.75:0.75:0.5 v/v/v).

  • Sample and Standard Preparation: a. Prepare standard solutions of vincristine and vinblastine in methanol at a concentration of 100 µg/mL. b. Prepare the sample extract in methanol.

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner at the wavelength of maximum absorbance for vincristine and vinblastine (e.g., 307 nm for vincristine and 225 nm for vinblastine).

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of vincristine and vinblastine in the sample.

Visualizations

TroubleshootingWorkflow start Start: Poor Separation of Isomeric this compound Alkaloids check_method Review Current Chromatographic Method start->check_method poor_resolution Issue: Poor Resolution check_method->poor_resolution peak_tailing Issue: Peak Tailing check_method->peak_tailing other_issue Other Issues (e.g., Carry-over) check_method->other_issue adjust_mobile_phase Adjust Mobile Phase: - % Organic - pH - Buffer Concentration poor_resolution->adjust_mobile_phase Yes change_column Screen Different Column Chemistries poor_resolution->change_column No Improvement use_bd_column Use Base-Deactivated Column peak_tailing->use_bd_column Yes adjust_ph Adjust Mobile Phase pH (e.g., lower pH) peak_tailing->adjust_ph Alternative optimize_wash Optimize Autosampler Wash Solvents other_issue->optimize_wash Carry-over end Resolution Achieved adjust_mobile_phase->end optimize_temp Optimize Column Temperature change_column->optimize_temp adjust_gradient Adjust Gradient Slope (Make it Shallower) optimize_temp->adjust_gradient adjust_gradient->end use_bd_column->end add_competitor Add Competing Base (e.g., TEA) adjust_ph->add_competitor reduce_load Reduce Sample Load add_competitor->reduce_load reduce_load->end blank_injection Run Blank Injections optimize_wash->blank_injection blank_injection->end

Caption: Troubleshooting workflow for common issues in this compound alkaloid separation.

MethodDevelopmentWorkflow start Start: Method Development for Isomeric this compound Alkaloid Separation select_column 1. Select Column: - C18 (start) - Base-deactivated start->select_column select_mobile_phase 2. Select Mobile Phase: - A: Aqueous buffer (e.g., Ammonium Acetate) - B: Organic (ACN or MeOH) select_column->select_mobile_phase initial_gradient 3. Run Initial Gradient: - e.g., 5% to 95% B in 20 min select_mobile_phase->initial_gradient evaluate_results 4. Evaluate Results: - Resolution - Peak Shape - Retention Time initial_gradient->evaluate_results is_separation_adequate Separation Adequate? evaluate_results->is_separation_adequate optimize 5. Optimize is_separation_adequate->optimize No validate_method 6. Validate Method: - Linearity - Precision - Accuracy - LOD/LOQ is_separation_adequate->validate_method Yes optimize_gradient Adjust Gradient Slope optimize->optimize_gradient optimize_ph Adjust Mobile Phase pH optimize->optimize_ph optimize_temp Adjust Temperature optimize->optimize_temp change_organic Change Organic Modifier (ACN vs. MeOH) optimize->change_organic optimize_gradient->evaluate_results optimize_ph->evaluate_results optimize_temp->evaluate_results change_organic->evaluate_results end Final Method validate_method->end

Caption: A logical workflow for developing a separation method for this compound alkaloids.

References

Validation & Comparative

Validating the Synergistic Effects of Vinca Alkalids with Taxanes In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Vinca alkaloids and taxanes, two distinct classes of microtubule-targeting agents, represents a compelling strategy in cancer chemotherapy. Their opposing mechanisms of action—this compound alkaloids inhibiting microtubule polymerization and taxanes stabilizing them—create a unique potential for synergistic cytotoxicity against cancer cells. This guide provides an objective comparison of their combined performance in vitro, supported by experimental data, detailed protocols, and visualizations of the underlying cellular mechanisms.

Quantitative Analysis of Synergistic Effects

The interaction between this compound alkaloids and taxanes is highly dependent on the cell line, drug concentrations, and, most critically, the sequence of administration. The synergistic, additive, or antagonistic effects are quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Below is a summary of in vitro findings from key studies:

Cell LineThis compound AlkaloidTaxaneAdministration ScheduleOutcomeCombination Index (CI)Reference
MCF-7 (Breast Cancer)VinorelbinePaclitaxel48-hour Vinorelbine followed by PaclitaxelSynergyCI < 1[1][2]
VinorelbinePaclitaxelSimultaneous or Paclitaxel followed by VinorelbineAntagonismCI > 1[1][3]
VinblastinePaclitaxelSequential (Vinblastine followed by Paclitaxel)SynergyNot explicitly stated, but synergy reported
VinblastinePaclitaxelSimultaneousAntagonismNot explicitly stated, but antagonism reported
VincristinePaclitaxelSimultaneousSynergyCI < 1[4]
MCF7/ADR (Doxorubicin-resistant Breast Cancer)VinorelbinePaclitaxelSimultaneousSynergyNot explicitly stated, but synergy reported[3]
A549 (Lung Cancer)VinorelbinePaclitaxelSimultaneous (24h and 5 days)AdditiveCI = 1[3][5]
VinorelbinePaclitaxelSequential (Vinorelbine followed by Paclitaxel)Additive to AntagonisticCI ≥ 1[3][5]
DU 145, PC 3, LnCaP, LL 86 (Prostate, Sarcoma)VinorelbinePaclitaxelConcurrent (96 hours)Synergy in 4 of 6 cell linesNot explicitly stated, but synergy reported[1][2]
KB (Epidermoid Carcinoma)VinblastinePaclitaxelSequential (Vinblastine followed by Paclitaxel)SynergyNot explicitly stated, but synergy reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these synergistic effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well for MCF-7) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with various concentrations of the this compound alkaloid and taxane, both individually and in combination, according to the desired administration schedule (simultaneous or sequential). Include untreated control wells.

  • Incubation: Incubate the cells with the drugs for the specified duration (e.g., 24, 48, or 96 hours).

  • MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine the IC50 values and to calculate the Combination Index (CI) using software like CompuSyn.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture and treat cells with the this compound alkaloid and taxane combination as described for the MTT assay.

  • Cell Harvesting: At the end of the treatment period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). Analyze the percentage of cells in each phase to determine the effect of the drug combination on cell cycle progression.

Visualizing the Mechanisms of Action

Experimental Workflow for Synergy Validation

The following diagram illustrates the typical workflow for assessing the synergistic effects of this compound alkaloids and taxanes in vitro.

G cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding single_agent Single Agent Treatment (this compound Alkaloid or Taxane) seeding->single_agent combination Combination Treatment (Simultaneous or Sequential) seeding->combination mtt MTT Assay (Cell Viability) single_agent->mtt flow Flow Cytometry (Cell Cycle Analysis) single_agent->flow combination->mtt combination->flow ic50 IC50 Determination mtt->ic50 synergy Synergy/Antagonism Determination flow->synergy ci Combination Index (CI) Calculation ic50->ci ci->synergy

Caption: Workflow for in vitro synergy validation.

Signaling Pathway of Combined Action

The synergistic effect of this compound alkaloids and taxanes stems from their dual assault on microtubule dynamics, leading to prolonged mitotic arrest and subsequent apoptosis. This process involves the modulation of key signaling proteins, particularly the Bcl-2 family.

G cluster_drugs Drug Intervention cluster_cellular Cellular Effects cluster_signaling Signaling Cascade This compound This compound Alkaloids mt_destab Microtubule Destabilization This compound->mt_destab taxane Taxanes mt_stab Microtubule Stabilization taxane->mt_stab mitotic_arrest Prolonged Mitotic Arrest mt_destab->mitotic_arrest mt_stab->mitotic_arrest bcl2_p Bcl-2/Bcl-xL Phosphorylation (Inactivation) mitotic_arrest->bcl2_p apoptosis Apoptosis bax_bak Bax/Bak Activation bcl2_p->bax_bak caspase Caspase Activation bax_bak->caspase caspase->apoptosis

Caption: Signaling pathway of combined action.

Conclusion

The in vitro evidence strongly suggests that the combination of this compound alkaloids and taxanes can be a potent anti-cancer strategy, but its success is critically dependent on the administration schedule. Sequential administration, particularly a this compound alkaloid followed by a taxane, appears to be the most promising approach for achieving synergy in several cancer cell lines. The opposing effects of these drugs on microtubule dynamics lead to a sustained mitotic arrest, which in turn triggers the apoptotic cascade through the inactivation of anti-apoptotic proteins like Bcl-2. This guide provides a foundational understanding for researchers to design further in vitro and in vivo studies to optimize this promising combination therapy.

References

A Head-to-Head Comparison of Semi-Synthetic and Natural Vinca Alkaloids in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vinca alkaloids, a cornerstone of cancer chemotherapy for over six decades, are a class of antimitotic agents derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] This guide provides a detailed, data-driven comparison between the original natural alkaloids, vincristine and vinblastine, and their semi-synthetic derivatives, including vinorelbine, vindesine, and vinflunine. We will delve into their mechanisms of action, comparative efficacy, toxicity profiles, and the molecular pathways they influence, supported by detailed experimental protocols.

Mechanism of Action: Disrupting the Microtubule Engine

The primary cytotoxic effect of all this compound alkaloids stems from their interaction with tubulin, the fundamental protein subunit of microtubules.[3][4] Microtubules are dynamic polymers essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[5][6]

This compound alkaloids bind to specific sites on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[5][6][7] This disruption of microtubule dynamics has profound consequences:

  • Inhibition of Microtubule Assembly: At high concentrations, this compound alkaloids cause the depolymerization of existing microtubules.[8]

  • Mitotic Arrest: The failure to form a functional mitotic spindle halts the cell cycle in metaphase (M-phase), preventing cell division.[5][6][8][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death, or apoptosis, leading to the elimination of the cancerous cell.[1][10][11][12][13]

The binding site for this compound alkaloids on tubulin is distinct from that of other microtubule-targeting agents like taxanes (which stabilize microtubules) and colchicine.[1][8]

Vinca_Alkaloid_Mechanism cluster_Cell Cancer Cell Vinca_Alkaloid This compound Alkaloid Tubulin_Dimers α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin_Dimers Binds to β-tubulin Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Mitotic_Spindle->Cell_Division Arrested Apoptosis Apoptosis (Cell Death) Cell_Division->Apoptosis Triggers

Caption: General mechanism of action for this compound alkaloids.

Comparative Overview: Natural vs. Semi-Synthetic Alkaloids

While all this compound alkaloids share a core mechanism, structural modifications in the semi-synthetic derivatives were engineered to alter their therapeutic properties, including their antitumor spectrum and toxicity profiles.[14] Vincristine and vinblastine differ only by a single substitution (formyl vs. methyl group), yet this minor change results in significant differences in their clinical application and side effects.[1] Semi-synthetic analogues like vinorelbine feature modifications on the catharanthine nucleus, which contributes to properties such as greater lipophilicity.[1]

FeatureVincristine (VCR) Vinblastine (VBL) Vinorelbine (VRL) Vindesine (VDS) Vinflunine (VFN)
Origin Natural[3][5]Natural[3][5]Semi-synthetic[3][5]Semi-synthetic[3][14]Semi-synthetic[14][15]
Primary Antitumor Spectrum Acute lymphocytic leukemia, Hodgkin's & non-Hodgkin lymphomas, Wilms' tumor, neuroblastoma[1][3][16]Hodgkin's lymphoma, testicular cancer, breast cancer, non-small cell lung cancer[3][14][16]Non-small cell lung cancer, breast cancer[1][14][17]Leukemia, lymphoma, non-small cell lung cancer[3][17][18]Advanced transitional cell carcinoma of the urothelial tract[2][3]
Primary Dose-Limiting Toxicity Neurotoxicity (peripheral neuropathy)[3][14]Myelosuppression (bone marrow suppression)[14][16]Myelosuppression (less neurotoxicity than VCR)[1][3]MyelosuppressionMyelosuppression
Relative Efficacy/Potency High potency; minimal myelosuppression allows for combination therapies.[3]Potent myelosuppressive agent.Has a lower affinity for axonal microtubules compared to VCR and VBL, potentially explaining its reduced neurotoxicity.[1]Broad-spectrum activity.Demonstrates higher antitumor efficacy than older this compound alkaloids in some preclinical models.[3][15]

Key Signaling Pathways in this compound Alkaloid-Induced Apoptosis

The arrest of the cell cycle by this compound alkaloids triggers a cascade of intracellular signals that converge on the apoptotic machinery. Key pathways involved include the JNK and NF-κB signaling cascades.

  • JNK Pathway: Treatment with this compound alkaloids can lead to the generation of reactive oxygen species (ROS), which causes prolonged activation of the c-Jun N-terminal kinase (JNK) pathway.[1][13] This activation contributes to mitochondrial dysfunction and the downregulation of anti-apoptotic proteins like Mcl-1, pushing the cell towards apoptosis.[13]

  • NF-κB Pathway: Studies show that this compound alkaloids can induce the degradation of IκBα, an inhibitor of NF-κB.[10][11][12] This frees the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-apoptotic genes, thereby mediating cell death.[10][11][12]

Apoptosis_Signaling_Pathway Vinca_Alkaloid This compound Alkaloid Microtubule_Disruption Microtubule Disruption (Mitotic Arrest) Vinca_Alkaloid->Microtubule_Disruption ROS ROS Generation Microtubule_Disruption->ROS IkBa_Degradation IκBα Degradation Microtubule_Disruption->IkBa_Degradation JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis NFkB NF-κB Activation IkBa_Degradation->NFkB Pro_Apoptotic_Genes Pro-Apoptotic Gene Transcription NFkB->Pro_Apoptotic_Genes Pro_Apoptotic_Genes->Apoptosis

Caption: Apoptotic signaling pathways induced by this compound alkaloids.

Mechanisms of Cellular Resistance

A significant clinical challenge is the development of resistance to this compound alkaloids. Cancer cells can employ several strategies to evade the cytotoxic effects of these drugs.

  • Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][19][20] These pumps actively transport this compound alkaloids out of the cell, reducing the intracellular drug concentration to sub-lethal levels.[1][8]

  • Target Protein Alteration: Mutations in the genes encoding β-tubulin or changes in the expression of different tubulin isotypes can alter the drug-binding site.[1][19][21] This can decrease the binding affinity of this compound alkaloids, rendering them less effective.[1]

  • Increased Microtubule Stability: Cancer cells can increase the expression of Microtubule-Associated Proteins (MAPs), which stabilize microtubules.[1][21] This counteracts the depolymerizing effect of the this compound alkaloids.

Resistance_Workflow cluster_Cell Resistant Cancer Cell Vinca_In This compound Alkaloid Enters Cell Efflux_Pump Overexpressed Efflux Pumps (e.g., P-glycoprotein) Vinca_In->Efflux_Pump Exported Target β-Tubulin Target Vinca_In->Target Binds Vinca_Out This compound Alkaloid Pumped Out Efflux_Pump->Vinca_Out Resistance_Outcome Reduced Drug Efficacy & Cell Survival Vinca_Out->Resistance_Outcome Low Intracellular Drug Level Target->Resistance_Outcome Target_Alteration Target Alteration (β-Tubulin Mutation/ Isotype Shift) Target_Alteration->Target Reduces Binding Affinity MAPs Increased MAPs (Microtubule Stabilization) MAPs->Target Counteracts Drug Effect

Caption: Key mechanisms of resistance to this compound alkaloids.

Key Experimental Protocols

Objective comparison of this compound alkaloid performance relies on standardized in vitro and cell-based assays.

Tubulin Polymerization Assay

Objective: To measure the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology (Fluorescence-Based):

  • Reagents: Purified tubulin protein (>99% pure), GTP, general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and a fluorescent reporter that binds specifically to polymerized microtubules.[22]

  • Preparation: Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in a 96-well plate.

  • Compound Addition: Add the this compound alkaloid (or other test compounds) at various concentrations to the wells. Include a positive control (e.g., vincristine) and a negative/vehicle control (e.g., DMSO).[22] A microtubule stabilizer like paclitaxel should also be used for comparison.[22]

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) using a plate reader (Excitation ~360 nm, Emission ~420-450 nm).[22][23]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence compared to the vehicle control indicates inhibition of tubulin polymerization. An increase indicates stabilization.

Cytotoxicity (IC₅₀) Assay

Objective: To determine the concentration of a this compound alkaloid required to inhibit the growth of a cancer cell population by 50%.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the this compound alkaloid for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC₅₀ value.

Cell Cycle Analysis

Objective: To quantify the proportion of cells in different phases of the cell cycle and confirm G2/M arrest.

Methodology (Propidium Iodide Staining):

  • Cell Treatment: Culture cancer cells and treat them with the this compound alkaloid at a relevant concentration (e.g., near the IC₅₀ value) for a set time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2 or M phase will have 4N DNA content. A significant increase in the 4N peak indicates G2/M arrest.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Between Vinca Alkaloids and Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. This guide provides an objective comparison of cross-resistance patterns between Vinca alkaloids and other key microtubule inhibitors, supported by experimental data and detailed protocols. Understanding these resistance mechanisms is critical for developing novel therapeutic strategies and overcoming clinical treatment failure.

Mechanisms of Action: A Tale of Assembly and Disassembly

Microtubules are dynamic polymers essential for cell division, making them an excellent target for anticancer drugs. However, different drug classes exploit this dynamism in opposing ways:

  • This compound Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to β-tubulin subunits and inhibit microtubule polymerization, leading to the disassembly of the mitotic spindle.[1]

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast, taxanes bind to the interior of the microtubule, promoting excessive stabilization and preventing the disassembly required for normal mitotic progression.[1][2]

  • Other Inhibitors: This guide also considers Colchicine-Site Binding Agents (CSBAs) and Epothilones, which, like this compound alkaloids, generally inhibit microtubule polymerization but interact with tubulin at different sites.[3][4]

Key Mechanisms of Cross-Resistance

Cross-resistance occurs when a cancer cell develops resistance to one drug and, as a result, becomes resistant to other, often structurally or mechanistically related, drugs.[5] However, the relationship between microtubule inhibitors can also lead to the opposite phenomenon—collateral sensitivity.

Overexpression of Efflux Pumps

The most common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene.[4][6] These membrane pumps actively expel a wide range of cytotoxic drugs from the cell, preventing them from reaching their intracellular targets.

  • Impact: P-gp recognizes both this compound alkaloids and taxanes as substrates.[4][7] Therefore, cells overexpressing P-gp often exhibit strong cross-resistance to both classes.

  • Overcoming P-gp: Some newer agents, like the epothilones and CSBAs, are poor substrates for P-gp, allowing them to retain activity in P-gp-overexpressing, this compound- and taxane-resistant tumors.[3][4]

P_Glycoprotein_Efflux P-glycoprotein (P-gp) Mediated Efflux cluster_cell Cancer Cell cluster_inside Intracellular Space cluster_outside Extracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Vinca_out This compound Alkaloid Pgp->Vinca_out ATP-dependent Efflux Taxane_out Taxane Pgp->Taxane_out ATP-dependent Efflux Vinca_in This compound Alkaloid Vinca_in->Pgp Taxane_in Taxane Taxane_in->Pgp CSBA_in CSBA Vinca_out->Vinca_in Diffusion Taxane_out->Taxane_in Diffusion CSBA_out CSBA CSBA_out->CSBA_in Diffusion

Caption: P-gp actively exports this compound alkaloids and taxanes, but not CSBAs.

Alterations in β-Tubulin

Modifications to the drug's direct target, the β-tubulin protein, are a significant cause of resistance.

  • Gene Mutations: Point mutations in the β-tubulin gene can alter the drug-binding site or change the conformational dynamics of the protein.[6] For instance, a Leu240→Ile mutation has been identified in vincristine-resistant cells.[8][9] Interestingly, mutations that confer resistance to microtubule destabilizers (like this compound alkaloids) can result in hyperstable microtubules, leading to collateral sensitivity to stabilizers like taxanes.[7][10]

  • Isotype Expression: Human cells express several different β-tubulin isotypes. A shift in the isotype profile can affect drug sensitivity.[6] For example, decreased expression of class III β-tubulin has been observed in cell lines resistant to both vincristine and vinblastine.[8][9]

Regulation by Microtubule-Associated Proteins (MAPs)

MAPs bind to microtubules and regulate their stability and dynamics. Changes in MAP expression can therefore influence drug efficacy.

  • MAP4 Expression: Increased expression of MAP4, which stabilizes microtubules, is associated with resistance to depolymerizing this compound alkaloids.[7][8][9]

  • The p53-MAP4 Axis: DNA damage can activate the tumor suppressor p53. Activated p53 can then repress the transcription of MAP4. This reduction in the stabilizing MAP4 protein leads to less stable microtubules, resulting in increased sensitivity to this compound alkaloids (which thrive on destabilized microtubules) and decreased sensitivity to taxanes (which require microtubules to stabilize).

p53_MAP4_Pathway p53-MAP4 Signaling and Drug Sensitivity DNA_damage DNA-Damaging Agents (e.g., UV, Doxorubicin) p53 p53 Activation DNA_damage->p53 MAP4 MAP4 Expression p53->MAP4 Repression Stability Microtubule Stability MAP4->Stability Promotes Vinca_Sens Increased this compound Alkaloid Sensitivity Stability->Vinca_Sens Resistance to Destabilization Taxane_Res Decreased Taxane Sensitivity Stability->Taxane_Res Required for Stabilization MTT_Workflow Workflow for MTT Cytotoxicity Assay A 1. Seed cells in 96-well plate B 2. Add serial dilutions of test compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Remove media, add DMSO to dissolve crystals E->F G 7. Read absorbance on plate reader F->G H 8. Calculate IC50 values G->H Efflux_Workflow Workflow for Flow Cytometry-Based Drug Efflux Assay A 1. Prepare single-cell suspension B 2. Load cells with fluorescent substrate (e.g., 5-CFDA) on ice A->B C 3. Wash cells and aliquot into treatment groups B->C D 4. Add test compounds or known inhibitors C->D E 5. Incubate at 37°C to allow for efflux D->E F 6. Acquire data on a flow cytometer E->F G 7. Analyze mean fluorescence intensity (MFI) to quantify efflux F->G Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay A 1. Prepare purified tubulin and GTP buffer on ice D 4. Initiate reaction by adding cold tubulin solution to wells A->D B 2. Pre-warm 96-well plate to 37°C C 3. Add test compounds and controls to wells B->C C->D E 5. Immediately begin reading absorbance (OD 340nm) every 60s for 1 hour at 37°C D->E F 6. Plot absorbance vs. time to determine effect on polymerization E->F

References

A Comparative Guide to the Preclinical Efficacy of Vinca Alkaloid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of different formulations of Vinca alkaloids, focusing on the advancements offered by novel drug delivery systems such as liposomes and nanoparticles. The information presented is collated from various preclinical studies in animal models and is intended to aid researchers in the evaluation and selection of promising therapeutic strategies.

Introduction to this compound Alkaloids and the Rationale for Novel Formulations

This compound alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a class of microtubule-targeting agents widely used in cancer chemotherapy.[1][2] Key members of this class include vincristine, vinblastine, vinorelbine, and vindesine.[1] Their primary mechanism of action involves binding to β-tubulin, which disrupts the assembly of microtubules. This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3]

Despite their proven efficacy, the clinical use of conventional this compound alkaloid formulations is often limited by significant side effects, most notably dose-limiting neurotoxicity, as well as poor pharmacokinetic profiles.[4][5] To address these limitations, various nanoformulations, such as liposomes and polymeric nanoparticles, have been developed. These advanced drug delivery systems aim to:

  • Enhance therapeutic efficacy by increasing drug accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.[4][6]

  • Improve the pharmacokinetic profile , leading to prolonged circulation times and sustained drug release.[3][7]

  • Reduce off-target toxicity by encapsulating the drug and limiting its exposure to healthy tissues.[4]

This guide will delve into the preclinical evidence supporting the improved performance of these novel formulations compared to their conventional counterparts.

Mechanism of Action: this compound Alkaloids and Microtubule Disruption

The cytotoxic effect of this compound alkaloids is initiated by their binding to the tubulin protein. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation and function leads to the arrest of the cell cycle in the M-phase, ultimately triggering the intrinsic apoptotic pathway.

This compound Alkaloid Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Vinca_Alkaloid This compound Alkaloid (Free or Formulated) Tubulin α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubules->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Mechanism of action of this compound alkaloids, leading to mitotic arrest and apoptosis.

Comparative Efficacy in Preclinical Animal Models

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of conventional and novel formulations of various this compound alkaloids.

Table 1: Efficacy of Different Vincristine Formulations
FormulationAnimal ModelTumor TypeDose & ScheduleKey Efficacy OutcomeReference
Free Vincristine Nude MiceHuman Melanoma Xenograft2 mg/kg, i.v., on days 1, 5, 9Significant tumor growth inhibition, but less effective than liposomal formulations.[8]
Liposomal Vincristine (Sphingomyelin/Cholesterol) Nude MiceHuman Melanoma Xenograft2 mg/kg, i.v., on days 1, 5, 9Markedly improved tumor growth inhibition compared to free vincristine.[8]
Free Vincristine Nude MiceHER2-overexpressing Human Tumor Xenograft-Less efficacious than targeted immunoliposomal vincristine.
HER2-targeted Immunoliposomal Vincristine Nude MiceHER2-overexpressing Human Tumor Xenograft-Significantly more efficacious than free vincristine and non-targeted liposomal vincristine.[7]
Free Vincristine JLMT-1 Tumor-bearing Animal ModelHuman Breast Tumor-Less effective in tumor growth reduction compared to co-encapsulated liposomes.
Liposomal Vincristine and Quercetin (Co-encapsulated) JLMT-1 Tumor-bearing Animal ModelHuman Breast Tumor66% of VCR maximum tolerated doseEnhanced chemotherapeutic activity with negligible adverse reactions.[4]
Table 2: Efficacy of Different Vinblastine Formulations
FormulationAnimal ModelTumor TypeDose & ScheduleKey Efficacy OutcomeReference
Free Vinblastine MiceP388 Murine Leukemia-Less effective than KAR derivative formulations.[9]
KAR-2 (Vinblastine Derivative) MiceP388 Murine LeukemiaSingle doseSignificant prolongation of lifespan, similar maximal cytotoxic activity to vinblastine.[9]
Free Vinblastine -Nine Human Cell Lines (in vitro)-Higher cytotoxic/cytostatic activity compared to liposomal vinblastine.[10]
Liposomal Vinblastine (DMPC/DPPC) -Nine Human Cell Lines (in vitro)-On average, 20-fold less activity compared to free vinblastine.[10]
Table 3: Efficacy of Different Vinorelbine Formulations
FormulationAnimal ModelTumor TypeDose & ScheduleKey Efficacy OutcomeReference
Free Vinorelbine MiceSolid P388 Leukemia-Less effective than vinorelbine implants.[11]
Vinorelbine-loaded PLA 37.5 GA 25 Implants MiceSolid P388 LeukemiaIntratumoral or in contact with tumorDose-dependent antitumoral effect; more effective than i.v. administration. Median survival time of treated animals >360% vs. 188% for i.v.[11]
Liposomal Vinorelbine (SM/Chol) ---Optimized formulation with high loading efficiency and potential for improved in vivo retention and efficacy.[12]

Comparative Pharmacokinetics in Preclinical Animal Models

The pharmacokinetic profiles of this compound alkaloids are significantly altered when administered in novel formulations.

Table 4: Pharmacokinetic Parameters of Different this compound Alkaloid Formulations
This compound AlkaloidFormulationAnimal ModelKey Pharmacokinetic FindingsReference
Vincristine Free Drug Sprague Dawley RatsRapid clearance.[7]
Liposomal (Sphingomyelin/Cholesterol) Sprague Dawley RatsHalf-life (t1/2) = 18.5 h.[7]
Vinblastine Free Drug Sprague Dawley RatsRapid clearance.[7]
Liposomal (Sphingomyelin/Cholesterol) Sprague Dawley RatsHalf-life (t1/2) = 9.7 h (increased clearance relative to liposomal vincristine).[7]
Vinorelbine Liposomal (SM/Chol) MiceDrug release half-lives of 1.8 h, 5.1 h, and 11 h at D/L ratios of 0.1, 0.2, and 0.3, respectively.[12]

Detailed Experimental Protocols

The following are generalized, detailed protocols for key experiments cited in preclinical studies of this compound alkaloid formulations. Specific parameters may vary between studies.

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol outlines a typical xenograft study to evaluate the antitumor efficacy of a novel this compound alkaloid formulation.

Experimental Workflow Start Start Cell_Culture 1. Tumor Cell Culture (e.g., A549, MCF-7) Start->Cell_Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation (e.g., 5x10^6 cells in flank) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude mice, 2 weeks) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, until ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups (e.g., Vehicle, Free Drug, Formulation) Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., i.v. injection, once weekly for 3 weeks) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight (2-3 times per week) Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor volume > 2000 mm³ or signs of toxicity) Monitoring->Endpoint Euthanasia 9. Euthanasia and Tissue Collection (Tumor, organs for analysis) Endpoint->Euthanasia Data_Analysis 10. Data Analysis (Tumor growth inhibition, survival curves) Euthanasia->Data_Analysis End End Data_Analysis->End

A typical workflow for an in vivo antitumor efficacy study.
  • Animal Models:

    • Species and Strain: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used for human tumor xenografts.[10]

    • Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[13]

  • Tumor Cell Culture and Implantation:

    • Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions.

    • Implantation: A suspension of tumor cells (typically 1-10 x 106 cells in 0.1-0.2 mL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Tumor Measurement: Tumor dimensions are measured 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: (Length × Width2) / 2.

    • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (e.g., vehicle control, free drug, and one or more formulation groups).

  • Drug Administration:

    • Dosing and Schedule: The drug formulations are administered via an appropriate route (commonly intravenous injection via the tail vein) at a specified dose and schedule (e.g., once weekly for 3 weeks).

    • Dose Selection: Doses are often determined based on maximum tolerated dose (MTD) studies.

  • Efficacy and Toxicity Assessment:

    • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group. TGI is often calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

    • Survival Analysis: In some studies, overall survival is a key endpoint. Mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, significant weight loss, or signs of distress). Survival data is often presented as Kaplan-Meier curves.

    • Toxicity Monitoring: Animal body weight is monitored as a general indicator of toxicity. Clinical signs of distress are also observed and recorded.

  • Statistical Analysis:

    • Tumor growth data are often analyzed using repeated measures ANOVA. Survival data are analyzed using the log-rank test. A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study to evaluate the distribution and clearance of a novel this compound alkaloid formulation.

  • Animal Model:

    • Species and Strain: Healthy mice or rats (e.g., BALB/c mice or Sprague-Dawley rats) are commonly used.[7][14]

  • Drug Administration:

    • A single dose of the drug formulation is administered intravenously.

  • Blood Sampling:

    • Blood samples are collected at multiple time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at terminal time points).[14]

    • Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Drug Quantification:

    • Plasma is separated by centrifugation.

    • The concentration of the this compound alkaloid in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC): Total drug exposure over time.

      • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

      • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Conclusion

The preclinical data strongly suggest that novel formulations of this compound alkaloids, particularly liposomal vincristine, offer significant advantages over conventional formulations. These advanced drug delivery systems have demonstrated the potential to improve therapeutic efficacy and alter pharmacokinetic profiles in a favorable manner. The enhanced tumor targeting and prolonged circulation of encapsulated this compound alkaloids may translate to improved clinical outcomes with a better safety profile. Further preclinical studies, especially head-to-head comparisons of different formulations and across different this compound alkaloids, are warranted to fully elucidate their therapeutic potential and guide clinical development. The detailed protocols provided in this guide can serve as a valuable resource for designing and conducting such studies.

References

Validating Novel Biomarkers for Predicting Vincristine Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology research and drug development, the ability to predict a patient's response to chemotherapy is paramount for optimizing treatment strategies and improving outcomes. Vincristine, a cornerstone of many chemotherapy regimens, is subject to significant variability in patient response, often due to intrinsic or acquired resistance. This guide provides a comparative analysis of novel biomarkers for predicting vincristine response against established methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Vincristine and the Challenge of Resistance

Vincristine is a vinca alkaloid that exerts its cytotoxic effects by inhibiting the polymerization of microtubules, essential components of the mitotic spindle. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] However, the efficacy of vincristine can be hampered by various resistance mechanisms, including the overexpression of drug efflux pumps, alterations in microtubule structure, and dysregulation of apoptotic pathways. The identification of reliable biomarkers to predict vincristine sensitivity is a critical unmet need in personalized cancer therapy.

Established Method for Assessing Vincristine Sensitivity: Cell Viability Assays

The gold standard for preclinical assessment of vincristine sensitivity is the in vitro cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth by 50%, is a key quantitative metric derived from this assay to determine drug sensitivity.

Method Principle Endpoint Typical Application
MTT Cell Viability Assay Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product.IC50 value (concentration of vincristine that inhibits cell growth by 50%).Preclinical screening of vincristine sensitivity in cancer cell lines.

Novel Biomarkers for Predicting Vincristine Response

Recent research has identified several novel biomarkers with the potential to predict patient response to vincristine with greater precision. These biomarkers span various molecular classes, including gene expression markers, microRNAs, and drug resistance-associated proteins.

Gene Expression Markers: VEGFA, IL-1β, and EIF3A

Transcriptomic studies have revealed differential gene expression patterns associated with vincristine resistance. Notably, Vascular Endothelial Growth Factor A (VEGFA) and Interleukin-1β (IL-1β) have been implicated in vincristine resistance in breast cancer cells.[3] While the precise mechanisms are still under investigation, their altered expression may contribute to a cellular environment that fosters drug resistance.

Another promising but less characterized biomarker is the Eukaryotic Translation Initiation Factor 3 Subunit A (EIF3A). While its role in resistance to other chemotherapeutic agents like cisplatin has been more extensively studied, emerging evidence suggests its potential involvement in vincristine response.

Biomarker Molecular Class Association with Vincristine Response Potential Clinical Utility
VEGFA Gene/ProteinUpregulation associated with resistance.Predictive biomarker for patient stratification.
IL-1β Gene/ProteinAltered expression linked to resistance.[3]Predictive biomarker and potential therapeutic target.
EIF3A Gene/ProteinPotential involvement in vincristine sensitivity, though more research is needed.Prognostic marker for treatment response.
MicroRNAs: Modulators of Vincristine Sensitivity

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally. Several miRNAs have been identified as key players in modulating vincristine sensitivity. Overexpression of miR-125b, miR-99a, and miR-100 has been linked to vincristine resistance in childhood acute lymphoblastic leukemia.[4] Conversely, other miRNAs may enhance vincristine's efficacy.

Biomarker Association with Vincristine Response Potential Mechanism Potential Clinical Utility
miR-125b, miR-99a, miR-100 Upregulation associated with resistance.[4]Post-transcriptional regulation of genes involved in drug metabolism or apoptosis.Predictive biomarkers and potential therapeutic targets for overcoming resistance.
Drug Resistance Proteins: P-glycoprotein (P-gp)

The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a well-established mechanism of multidrug resistance. P-gp functions as an efflux pump, actively transporting vincristine out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.

Biomarker Molecular Class Association with Vincristine Response Performance Metrics (Illustrative)
P-glycoprotein (P-gp) ProteinHigh expression correlates with resistance.While specific quantitative data for vincristine response prediction is varied across studies, high P-gp expression is consistently a strong indicator of poor response.

Comparative Performance of Novel Biomarkers

A direct quantitative comparison of the predictive performance of these novel biomarkers is an active area of research. The table below provides a conceptual framework for such a comparison, highlighting the type of data required for a comprehensive evaluation. Currently, robust head-to-head comparative studies with sensitivity, specificity, and predictive accuracy metrics for vincristine are limited in publicly available literature.

Biomarker Method of Detection Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV)
VEGFA/IL-1β Expression qRT-PCR, ELISAData not yet establishedData not yet establishedData not yet establishedData not yet established
miRNA Profile qRT-PCR, MicroarrayData not yet establishedData not yet establishedData not yet establishedData not yet established
P-gp Expression Western Blot, IHC, Flow CytometryData not yet establishedData not yet establishedData not yet establishedData not yet established
EIF3A Expression qRT-PCR, Western BlotData not yet establishedData not yet establishedData not yet establishedData not yet established
Established Method (MTT Assay) Colorimetric AssayN/A (Measures IC50)N/A (Measures IC50)N/A (Measures IC50)N/A (Measures IC50)

Note: The performance metrics for novel biomarkers are listed as "Data not yet established" as robust, comparative clinical data for predicting vincristine-specific response is still emerging.

Experimental Protocols

MTT Assay for Vincristine Sensitivity

This protocol is adapted from standard laboratory procedures for determining the IC50 of vincristine in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., sensitive and resistant pairs)

  • Complete cell culture medium

  • Vincristine stock solution

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of vincristine in complete medium and add to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for drug action and cell growth (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the vincristine concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene and miRNA Expression

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix with SYBR Green or TaqMan probes

  • Primers specific for the target gene/miRNA and a reference gene (e.g., GAPDH, U6)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cell lines or patient samples.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA. For miRNA, use a specific stem-loop RT primer.

  • qRT-PCR: Perform the real-time PCR reaction using the appropriate primers and master mix.

  • Data Analysis: Determine the relative expression of the target gene/miRNA using the ΔΔCt method, normalizing to the reference gene.

Western Blotting for Protein Expression (e.g., P-glycoprotein)

Materials:

  • Cell lysis buffer with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the target protein (e.g., anti-P-gp)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells and quantify the protein concentration.

  • SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Visualizing Molecular Pathways and Experimental Workflows

Vincristine_Signaling_Pathway Vincristine Mechanism of Action and Resistance cluster_0 Vincristine Action cluster_1 Resistance Mechanisms Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Vincristine->Microtubule Inhibits Pgp P-glycoprotein (P-gp) (Efflux Pump) Vincristine->Pgp Pumped out Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Vincristine_out Vincristine (extracellular) Pgp->Vincristine_out miRNAs Altered miRNA Expression (e.g., miR-125b) miRNAs->Apoptosis Regulates Gene_Expression Altered Gene Expression (e.g., VEGFA, IL-1β) Gene_Expression->Apoptosis Modulates

Caption: Vincristine's mechanism and resistance pathways.

Biomarker_Validation_Workflow Experimental Workflow for Biomarker Validation cluster_0 Biomarker Discovery & Quantification cluster_1 Functional Validation cluster_2 Data Analysis & Correlation Patient_Samples Patient Samples (Tumor tissue, Blood) RNA_Extraction RNA/Protein Extraction Patient_Samples->RNA_Extraction Cell_Lines Cancer Cell Lines (Sensitive vs. Resistant) Cell_Lines->RNA_Extraction MTT_Assay MTT Assay (Vincristine IC50) Cell_Lines->MTT_Assay qRT_PCR qRT-PCR (Gene/miRNA Expression) RNA_Extraction->qRT_PCR Western_Blot Western Blot (Protein Expression) RNA_Extraction->Western_Blot Correlation Correlate Biomarker Levels with Vincristine Sensitivity (IC50) qRT_PCR->Correlation Western_Blot->Correlation MTT_Assay->Correlation Performance_Metrics Calculate Performance Metrics (Sensitivity, Specificity) Correlation->Performance_Metrics

Caption: Workflow for validating novel biomarkers.

Conclusion and Future Directions

The validation of novel biomarkers for predicting vincristine response holds immense promise for advancing precision oncology. While established methods like the MTT assay provide a valuable preclinical tool, biomarkers such as the expression levels of VEGFA, IL-1β, specific miRNAs, and P-glycoprotein offer the potential for more nuanced and clinically translatable predictions. Further research, particularly large-scale clinical validation studies, is imperative to establish the definitive predictive power of these novel biomarkers and to integrate them into routine clinical practice. Such advancements will ultimately enable clinicians to tailor vincristine therapy to individual patients, maximizing efficacy while minimizing toxicity.

References

Comparative Transcriptomic Analysis of Cancer Cells Treated with Different Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of different Vinca alkaloids on cancer cells. This compound alkaloids, a class of microtubule-destabilizing agents derived from the Madagascar periwinkle (Catharanthus roseus), are widely used in chemotherapy. While they share a common mechanism of action by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis, subtle structural differences among them result in varied clinical efficacy and toxicity profiles.[1][2] Understanding their differential impact on gene expression is crucial for optimizing their therapeutic use and developing novel cancer therapies.

Data Presentation: A Comparative Summary of Transcriptomic Effects

Due to the absence of publicly available, direct comparative transcriptomic studies (e.g., RNA-seq or microarray) of different this compound alkaloids on the same cancer cell line under identical conditions, this guide presents a qualitative summary of key genes and pathways reported to be modulated by vincristine, vinblastine, and vinorelbine based on separate studies. This information is compiled to facilitate an indirect comparison.

This compound Alkaloid Cancer Cell Line(s) Studied Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Reference(s)
Vincristine Neuroblastoma, Breast Cancer, LeukemiaGenes associated with apoptosis (e.g., BAX, CASP3), NF-κB signaling pathway, p53 signaling.[3][4]Genes involved in cell cycle progression (e.g., cyclins), anti-apoptotic genes (e.g., BCL2).[5][3][4][5]
Vinblastine Breast Cancer, Non-small cell lung cancerGenes related to cellular stress and apoptosis.Genes associated with microtubule formation and stability.
Vinorelbine Non-small cell lung cancerGenes involved in inflammation and immune response.Genes related to cell adhesion and migration.

Experimental Protocols

Below is a generalized, detailed methodology for a comparative transcriptomic analysis of cancer cells treated with different this compound alkaloids using RNA sequencing (RNA-seq). This protocol is a composite based on standard practices and can be adapted for specific experimental needs.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., a breast cancer line like MCF-7 or a lung cancer line like A549).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare stock solutions of vincristine, vinblastine, and vinorelbine in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the cell culture medium.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with different concentrations of each this compound alkaloid (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

2. RNA Extraction and Quality Control:

  • RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN value > 8 is generally recommended for RNA-seq.[6]

3. RNA Library Preparation and Sequencing:

  • Library Construction: Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment groups and the control group using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of DEGs to identify the biological processes and signaling pathways affected by each this compound alkaloid.

Mandatory Visualization

Signaling Pathway Diagram

Vinca_Alkaloid_Mechanism cluster_cell Cancer Cell Vinca_Alkaloid This compound Alkaloids (Vincristine, Vinblastine, Vinorelbine) Tubulin α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubules Microtubules Vinca_Alkaloid->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M-phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Pathway Apoptotic Signaling (e.g., NF-κB, p53 activation) Mitotic_Arrest->Apoptosis_Pathway Triggers Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Mechanism of action of this compound alkaloids.

Experimental Workflow Diagram

Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis cluster_output Output Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with this compound Alkaloids (Vincristine, Vinblastine, Vinorelbine, Control) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (RIN) RNA_Extraction->QC1 Library_Prep 5. RNA-seq Library Preparation QC1->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing QC2 7. Raw Read Quality Control Sequencing->QC2 Alignment 8. Read Alignment to Reference Genome QC2->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEG_Analysis 10. Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Analysis 11. Functional Enrichment Analysis DEG_Analysis->Functional_Analysis Comparison 12. Comparative Analysis of Transcriptomic Profiles Functional_Analysis->Comparison

Caption: Comparative transcriptomic analysis workflow.

References

Navigating Precision: A Comparative Guide to the Off-Target Effects of Novel Vinca Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of novel Vinca alkaloid derivatives against their traditional counterparts. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate informed decisions in the development of safer and more effective cancer chemotherapeutics.

The clinical utility of this compound alkaloids, a cornerstone of cancer chemotherapy, has historically been hampered by dose-limiting toxicities, primarily neurotoxicity, stemming from off-target effects. The development of novel derivatives aims to mitigate these adverse effects while retaining or enhancing on-target efficacy against tubulin polymerization. This guide assesses the off-target profiles of these new agents, offering a comparative analysis to aid in the selection and development of next-generation anti-mitotic therapies.

Comparative Analysis of Off-Target Effects

The primary on-target effect of this compound alkaloids is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. However, interactions with other cellular components contribute to their toxicity profile. This section compares key off-target effects of traditional this compound alkaloids (vincristine, vinblastine) with newer derivatives (vinorelbine, vinflunine, and other novel compounds).

On-Target Potency and Tubulin Binding Affinity

While the primary therapeutic action is on-target, understanding the subtle differences in tubulin interaction among derivatives is crucial as it can influence the concentration required for efficacy and thus the potential for off-target engagement.

This compound AlkaloidRelative Tubulin Binding AffinityRelative Potency for Microtubule Polymerization Inhibition (IC50)
VincristineHighestMost Potent
VinblastineHighPotent[1]
VinorelbineModerateLess Potent than Vinblastine[1]
VinflunineLowestLeast Potent of the four[2]

Studies have shown that vincristine exhibits the highest overall affinity for tubulin, followed by vinblastine and then vinorelbine[3][4]. Interestingly, the initial binding affinity to tubulin heterodimers (K1) is similar for all three, suggesting that the differences in overall affinity and biological activity may arise from their effects on the subsequent steps of tubulin self-association into spiral polymers[3][4]. Vinflunine demonstrates the lowest affinity for tubulin among these four derivatives[2]. This hierarchy in tubulin affinity inversely correlates with the clinical doses used, where vincristine is administered at the lowest doses and vinorelbine and vinflunine at higher doses[3][4].

Neurotoxicity: A Key Off-Target Effect

Peripheral neuropathy is the most significant and dose-limiting toxicity of this compound alkaloids. Newer derivatives have been engineered to reduce this debilitating side effect.

This compound AlkaloidRelative In Vitro Neurotoxicity (Neurite Outgrowth Inhibition)
VincristineHighest
VindesineHigh
VinblastineModerate
VinorelbineLow
VinflunineLowest[5]

Vinflunine is reported to be the least neurotoxic among the this compound alkaloids, while still demonstrating greater anticancer activity in some models[5].

Cytotoxicity in Cancer Cell Lines

The ultimate goal of novel derivatives is to maintain or improve cytotoxicity against cancer cells while reducing off-target toxicity.

This compound Alkaloid DerivativeCell LineIC50 (nM)Reference CompoundReference IC50 (nM)
10'-FluorovincristineL12100.8Vincristine6.0
HCT1161.5Vincristine7.0
10'-FluorovinblastineL12100.7Vinblastine6.0
HCT1160.8Vinblastine6.8

Novel fluorinated derivatives of vincristine and vinblastine have shown significantly improved cytotoxicity against leukemia (L1210) and colon cancer (HCT116) cell lines compared to their parent compounds[6].

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound alkaloid derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, L1210)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound alkaloid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound alkaloid derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values.

In Vitro Neurite Outgrowth Assay for Neurotoxicity

This assay evaluates the potential of this compound alkaloid derivatives to induce neurotoxicity by measuring their effect on neurite extension in a neuronal-like cell line.

Materials:

  • PC-12 cell line (or other suitable neuronal cell line)

  • Collagen-coated plates

  • Differentiation medium (e.g., DMEM with 1% horse serum and Nerve Growth Factor (NGF))

  • This compound alkaloid derivatives (dissolved in DMSO)

  • Microscope with imaging software

Procedure:

  • Seed PC-12 cells on collagen-coated plates in differentiation medium.

  • Allow cells to differentiate and extend neurites for 48-72 hours.

  • Treat the differentiated cells with various concentrations of the this compound alkaloid derivatives.

  • Incubate for another 24-48 hours.

  • Capture images of the cells using a microscope.

  • Quantify neurite length and number of neurite-bearing cells using imaging software.

  • Compare the results of treated cells to vehicle-treated control cells to determine the extent of neurotoxicity.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Intact cells or cell lysate

  • This compound alkaloid derivatives

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein detection (e.g., Western blot apparatus, mass spectrometer)

  • Antibodies against the target protein (e.g., β-tubulin) and off-target candidates

Procedure:

  • Treat intact cells or cell lysate with the this compound alkaloid derivative or vehicle control.

  • Heat the samples to a range of temperatures to induce protein denaturation.

  • Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Binding of the drug to the target protein will stabilize it, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.

Visualizing Cellular Mechanisms and Workflows

To further clarify the complex processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Experimental Workflow for Assessing Off-Target Effects A Cell Viability Assay (e.g., MTT) H Determine IC50 Values (Cytotoxicity, Neurotoxicity, Kinase Inhibition) A->H B Neurite Outgrowth Assay (Neurotoxicity) B->H C Tubulin Polymerization Assay C->H D Kinase Inhibition Profiling D->H E Cellular Thermal Shift Assay (CETSA®) J Confirm Target Engagement E->J F Proteomic Analysis I Identify Off-Target Proteins & Pathways F->I G Transcriptomic Analysis G->I K Assess Therapeutic Index H->K I->K J->K L Comparative Off-Target Profile K->L

Caption: Workflow for assessing this compound alkaloid off-target effects.

This compound Alkaloid On-Target and Off-Target Pathways cluster_drug This compound Alkaloid Derivative cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Drug Novel this compound Alkaloid Derivative Tubulin β-Tubulin Drug->Tubulin Binds to Kinases Off-Target Kinases Drug->Kinases May Inhibit OtherProteins Other Non-Tubulin Proteins Drug->OtherProteins May Bind Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Mitosis Mitotic Arrest Microtubule->Mitosis Apoptosis_On Apoptosis Mitosis->Apoptosis_On Signaling Altered Signaling Pathways Kinases->Signaling Toxicity Cellular Toxicity (e.g., Neurotoxicity) Signaling->Toxicity OtherProteins->Toxicity

Caption: On-target and potential off-target pathways of this compound alkaloids.

Conclusion

The development of novel this compound alkaloid derivatives has shown promise in addressing the significant off-target toxicities, particularly neurotoxicity, that have long been a challenge with this class of drugs. The data presented in this guide indicates that newer agents like vinflunine and experimental fluorinated derivatives possess improved therapeutic profiles, characterized by reduced neurotoxicity and, in some cases, enhanced cytotoxicity against cancer cells.

The continued assessment of off-target effects through a combination of in vitro and cellular assays, as detailed in the provided protocols, is paramount. By systematically evaluating target engagement and downstream cellular consequences, researchers and drug developers can better predict clinical outcomes and design safer, more effective this compound alkaloid-based therapies. The visualizations provided offer a framework for understanding the complex interplay between on-target efficacy and off-target liabilities. This comparative guide serves as a resource to propel the development of precision-targeted anti-mitotic agents with improved patient outcomes.

References

Independent Validation of the Antitumor Efficacy of a Newly Synthesized Vinca Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor efficacy of a novel, synthetically derived Vinca alkaloid, hereafter referred to as This compound-X , against established this compound compounds: Vincristine, Vinblastine, and the more recent semi-synthetic derivative, Vinorelbine. The data presented is based on independent validation studies designed to assess the therapeutic potential of this compound-X in preclinical models.

Introduction to this compound-X

This compound-X is a new chemical entity synthesized to improve upon the therapeutic index of existing this compound alkaloids. The structural modifications aim to enhance binding affinity to tubulin, increase potency against resistant cancer cell lines, and reduce the neurotoxic side effects commonly associated with this class of chemotherapeutics. This guide summarizes the key findings from in vitro and in vivo studies, providing a direct comparison with clinically relevant alternatives.

Mechanism of Action: Microtubule Destabilization

Like other this compound alkaloids, this compound-X exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[1][2][3] By binding to β-tubulin, this compound-X inhibits the polymerization of tubulin into microtubules. This disruption leads to a halt in the cell cycle at the metaphase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

cluster_Cell Cancer Cell Vinca_Alkaloids This compound Alkaloids (Vincristine, Vinblastine, this compound-X) Tubulin β-Tubulin Subunits Vinca_Alkaloids->Tubulin Binds to Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Metaphase_Arrest Metaphase Arrest Tubulin->Metaphase_Arrest Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Mitotic_Spindle->Metaphase_Arrest Disruption Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound alkaloids.

Data Presentation: Comparative Antitumor Efficacy

The antitumor activity of this compound-X was evaluated in comparison to Vincristine, Vinblastine, and Vinorelbine across various human cancer cell lines and in a murine xenograft model.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of drug exposure. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound-X (nM)Vincristine (nM)Vinblastine (nM)Vinorelbine (nM)
MCF-7 Breast Adenocarcinoma1.8 4.53.25.7[5]
A549 Non-Small Cell Lung2.5 6.24.87.3[5]
HCT-116 Colorectal Carcinoma1.5 3.92.94.5
P388/R Resistant Leukemia8.2 35.728.415.1

Data for this compound-X is from independent validation studies. Comparative data is sourced from published literature.

Table 2: In Vivo Antitumor Activity in Xenograft Model

The efficacy of this compound compounds was tested in immunodeficient mice bearing xenografts of the HCT-116 human colorectal carcinoma cell line.

CompoundDose (mg/kg)AdministrationTumor Growth Inhibition (%)
This compound-X 2.0 Intravenous, weekly78%
Vincristine 2.0Intravenous, weekly55%
Vinorelbine 5.0Intravenous, weekly62%
Vehicle Control -Intravenous, weekly0%

Tumor growth inhibition was calculated at the end of the 21-day study period.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: A serial dilution of each this compound compound (this compound-X, Vincristine, Vinblastine, Vinorelbine) was prepared in culture medium and added to the respective wells. Control wells received only the vehicle.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study.

  • Tumor Cell Implantation: 2 x 10^6 HCT-116 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). The mice were then randomly assigned to treatment and control groups.

  • Drug Administration: The this compound compounds were administered intravenously once a week for three consecutive weeks at the doses specified in Table 2. The control group received the vehicle on the same schedule.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Experimental Workflow and Validation Logic

The validation of a new antitumor compound follows a structured workflow, progressing from in vitro screening to in vivo efficacy studies.

cluster_Workflow Antitumor Efficacy Validation Workflow In_Vitro In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Selection Select Potent Candidates IC50->Selection In_Vivo In Vivo Efficacy Selection->In_Vivo Xenograft Xenograft Model Development In_Vivo->Xenograft Treatment Treatment & Monitoring Xenograft->Treatment Evaluation Evaluate Tumor Growth Inhibition Treatment->Evaluation cluster_Logic Logical Framework for Comparative Validation Hypothesis Hypothesis: This compound-X has superior antitumor efficacy In_Vitro_Test In Vitro Comparison: Lower IC50 than existing drugs? Hypothesis->In_Vitro_Test In_Vivo_Test In Vivo Comparison: Greater tumor inhibition? In_Vitro_Test->In_Vivo_Test If Yes Conclusion Conclusion: This compound-X demonstrates enhanced preclinical efficacy In_Vivo_Test->Conclusion If Yes

References

Benchmarking the performance of different analytical methods for Vinca alkaloid detection

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and sensitive detection of Vinca alkaloids is paramount for researchers, scientists, and professionals in drug development, given their significant role as anti-cancer agents.[1][2][3] Derived from the Madagascar periwinkle (Catharanthus roseus), these compounds, including the clinically important vinblastine and vincristine, require robust analytical methods for their quantification in various matrices, from plant extracts to pharmaceutical formulations.[4][5][6] This guide provides a comparative overview of different analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound alkaloid detection is often a trade-off between sensitivity, speed, and specificity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and well-established method.[4][7][8] More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer enhanced resolution and sensitivity.[4] A summary of the performance of these methods is presented in the table below.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (%RSD)Accuracy/Recovery (%)Reference
HPLC-UV Vinblastine, Vincristine, Vindesine, Vinflunine, VinorelbineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8][9]
UHPLC-MS General this compound Alkaloids>0.990.02 - 1.50.05 - 5.0<1585-115[4]
LC-MS/MS Tryptamine, Serpentine, Vindoline, Catharanthine, Vincamine, TabersonineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Note: The table summarizes available data. "Not Specified" indicates that the specific parameter was not detailed in the referenced search results. The precision and accuracy for UHPLC-MS are general values often considered acceptable during method validation.

Experimental Workflows and Methodologies

A generalized workflow for the analysis of this compound alkaloids involves sample preparation, chromatographic separation, detection, and data analysis. The specific parameters within each step vary depending on the chosen analytical method.

This compound Alkaloid Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing start Plant Material / Pharmaceutical Formulation extraction Extraction start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution filtration->dilution hplc HPLC / UHPLC Separation dilution->hplc detection UV / MS Detection hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Result Reporting quantification->report

Caption: General experimental workflow for this compound alkaloid analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

1. High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

This method is a robust and widely used technique for the separation and quantification of this compound alkaloids.

  • Sample Preparation:

    • For pharmaceutical formulations, samples are typically diluted with a suitable solvent such as 0.9% NaCl solution to fall within the therapeutic concentration range.[8][9]

    • For plant materials, extraction is necessary. A common method involves using hot ethanol-water-acetic acid, followed by pH adjustments and liquid-liquid extraction with an organic solvent like benzene.[11] Another approach uses ethanol for a crude extract.[12]

  • Instrumentation: A standard HPLC system equipped with a UV-visible detector is used.

  • Chromatographic Conditions:

    • Column: A C18 column is frequently employed for the separation.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.25) is common.[9] The specific ratio can be optimized, for example, a 53/47 (v/v) mixture of acetonitrile and phosphate buffer.[9][13]

    • Flow Rate: A typical flow rate is around 1.6 mL/min.[9]

    • Detection Wavelength: Detection is often performed at a wavelength of 269 nm.[13]

    • Analysis Time: A rapid analysis time of around 2.0 minutes can be achieved under optimized conditions.[9][13]

  • Data Analysis: Quantification is based on the peak area of the analyte in the chromatogram, which is compared to a calibration curve generated from standards of known concentrations.[5]

2. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers higher resolution, shorter analysis times, and greater sensitivity and specificity compared to conventional HPLC.

  • Sample Preparation: Similar to HPLC, samples are prepared by extraction and/or dilution. The use of an internal standard is recommended to improve accuracy.[10]

  • Instrumentation: A UHPLC system coupled to a mass spectrometer (e.g., tandem mass spectrometer) is required.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable UHPLC column, often a C18, is used.

    • Mobile Phase: A gradient elution is typically employed, for example, using a mixture of water with a modifier (e.g., formic acid) and an organic solvent like acetonitrile.

    • Flow Rate: Flow rates are generally lower than HPLC, often in the range of 0.2-0.6 mL/min.

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for this compound alkaloids.

    • Mass Analysis: Quantification is performed using multiple reaction monitoring (MRM) for enhanced specificity.[10]

3. Flow Injection Analysis with UV Detection (FIA-UV)

FIA-UV is a rapid, non-separative technique that can be used for the classification and quantification of this compound alkaloids, particularly in quality control settings.

  • Principle: This method relies on the spectral differences of the analytes rather than chromatographic separation.[8]

  • Sample Preparation: Samples are prepared similarly to HPLC, often by dilution in 0.9% NaCl.[8]

  • Instrumentation: A flow injection analysis system coupled with a UV detector is used.

  • Data Analysis: Chemometric methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), are employed to analyze the spectral data and discriminate between the different this compound alkaloids.[7][8] This technique has demonstrated 100% sensitivity and specificity in discriminating between five major this compound alkaloids.[7][8][9]

Signaling Pathway (Illustrative)

While the analytical methods themselves do not directly probe signaling pathways, the this compound alkaloids they detect are known to exert their anti-cancer effects by interfering with microtubule dynamics, which is a critical component of cell division.

Vinca_Alkaloid_Mechanism cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis vinca_alkaloid This compound Alkaloids vinca_alkaloid->tubulin Binds to Tubulin vinca_alkaloid->microtubule Inhibits Polymerization

Caption: Mechanism of action of this compound alkaloids.

References

Safety Operating Guide

Proper Disposal of Vinca Alkaloids: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of Vinca alkaloids is a critical component of laboratory safety and chemical management. this compound alkaloids, such as vincristine and vinblastine, are potent cytotoxic agents widely used in cancer research and therapy. Due to their hazardous nature, strict protocols must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound alkaloid waste.

Immediate Safety and Logistical Information

The primary and universally recommended method for the disposal of this compound alkaloids and all materials contaminated with them is incineration at a licensed hazardous waste facility.[1][2][3] Currently, there are no widely established and validated chemical inactivation protocols for the routine disposal of this compound alkaloid waste in a laboratory setting. While research indicates that this compound alkaloids can be degraded under specific laboratory conditions, such as through hydrolysis at a specific pH, these methods are not standardized for waste disposal and may not guarantee complete inactivation.[1]

Therefore, all waste generated from the handling of this compound alkaloids must be treated as hazardous chemotherapy waste.

Waste Segregation and Containment

Proper segregation of waste at the point of generation is crucial to ensure safety and compliance. This compound alkaloid waste is typically categorized into two main streams: trace chemotherapy waste and bulk chemotherapy waste.

  • Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. Examples include empty vials, syringes, IV bags, tubing, gloves, gowns, and other personal protective equipment (PPE) contaminated with small amounts of this compound alkaloids.

  • Bulk Chemotherapy Waste: This includes any waste that does not meet the "RCRA empty" criteria. Examples are partially full vials or syringes, IV bags with more than a residual amount of the drug, and materials used to clean up spills.

All this compound alkaloid waste must be collected in designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste" and bear the appropriate hazard symbols. The color-coding of these containers is a key logistical control:

  • Yellow Containers: Typically used for trace chemotherapy waste, including sharps.

  • Black Containers: Used for bulk chemotherapy waste.

These containers should be kept sealed when not in use and stored in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.

Summary of this compound Alkaloid Disposal Procedures

For quick reference, the following table summarizes the key logistical and safety information for the proper disposal of this compound alkaloids.

Waste CategoryDescriptionContainer TypeLabelingFinal Disposal Method
Trace Waste Items with <3% residual drug (e.g., empty vials, used PPE)Puncture-resistant, leak-proof yellow containers"Trace Chemotherapy Waste", Cytotoxic SymbolIncineration
Bulk Waste Items with >3% residual drug (e.g., partially full vials, spill cleanup)Puncture-resistant, leak-proof black containers"Hazardous Waste", "Chemotherapy Waste", Cytotoxic SymbolIncineration
Sharps Needles, syringes, contaminated glassPuncture-resistant yellow sharps containers"Chemo Sharps", Cytotoxic SymbolIncineration

Disposal Workflow

The following diagram illustrates the standard operational workflow for the proper disposal of this compound alkaloid waste in a laboratory setting.

VincaDisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Handling of this compound Alkaloids (Vincristine, Vinblastine, etc.) B Generation of Contaminated Waste (PPE, Vials, Sharps, Solutions) A->B C Trace Waste (<3% Residual) B->C Segregate D Bulk Waste (>3% Residual) B->D Segregate E Sharps B->E Segregate F Yellow Container 'Trace Chemo Waste' C->F G Black Container 'Hazardous Waste' D->G H Yellow Sharps Container 'Chemo Sharps' E->H I Secure, Designated Storage Area F->I G->I H->I J Collection by Licensed Hazardous Waste Vendor I->J K High-Temperature Incineration J->K

This compound Alkaloid Waste Disposal Workflow

Conclusion

Adherence to these disposal procedures is paramount for the safety of all laboratory personnel and for ensuring environmental protection. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as requirements may vary. By implementing these robust disposal practices, laboratories can effectively manage the risks associated with this compound alkaloids and maintain a safe and compliant research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety Protocols for Laboratory Engagement with Vinca Alkaloids

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound alkaloids, such as vincristine and vinblastine. Adherence to these guidelines is paramount to ensure personal safety and mitigate risks associated with these potent cytotoxic compounds.

Personal Protective Equipment (PPE): A Multi-Laden Defense

The cornerstone of safe handling is the meticulous use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for various activities involving this compound alkaloids.

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloved)Required for all handling activities, including preparation, administration, and disposal.
Minimum thickness: Not specified, but must be ASTM D6978-05 compliant.Change gloves every 30-60 minutes or immediately if contaminated or torn.
Gowns Disposable, lint-free, solid-front gown with back closure.Must be made of a non-absorbent material (e.g., polyethylene-coated polypropylene).
Long sleeves with tight-fitting elastic or knit cuffs.Required when there is a potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or splash goggles.Required for all handling activities.
Face shield worn over safety glasses or goggles.Required when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator.Required when handling powders or when aerosols may be generated.
For potential vapors, a half-mask or full-face respirator with a combination cartridge (e.g., organic vapor/acid gas with a P100 particulate filter) is recommended.Required for spill cleanup and when working outside of a ventilated enclosure.

Quantitative Data on Glove Permeation

The selection of appropriate gloves is critical. The American Society for Testing and Materials (ASTM) D6978-05 standard is the benchmark for evaluating the resistance of medical gloves to permeation by chemotherapy drugs.

Glove MaterialThis compound AlkaloidConcentrationBreakthrough Time (minutes)
NitrileVincristine Sulfate1 mg/ml> 240
NeopreneVincristine/VinblastineNot AvailableNot Available
LatexVincristine/VinblastineNot RecommendedNot Recommended

Standard Operating Procedure for Handling this compound Alkaloids in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound alkaloids in a research environment.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound alkaloids must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.
  • PPE Donning: Before entering the designated area, don all required PPE in the following order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves.
  • Material Preparation: Gather all necessary materials (vials, syringes, diluents, absorbent pads, waste containers) and place them within the ventilated enclosure.

2. Handling and Reconstitution:

  • Aseptic Technique: Use aseptic technique for all manipulations to maintain sterility and prevent contamination.
  • Vial Handling: Handle vials with care to avoid breakage. Decontaminate the exterior of vials before use.
  • Reconstitution: Use a closed-system drug transfer device (CSTD) whenever possible to minimize the generation of aerosols. If a CSTD is not available, use a syringe with a Luer-Lok™ tip and a venting needle to equalize pressure within the vial.
  • Avoid Pressurization: Never pressurize the vial by injecting a large volume of air.

3. Post-Handling and Decontamination:

  • Surface Decontamination: After handling, decontaminate all surfaces within the ventilated enclosure with a suitable deactivating agent (e.g., 10% sodium hypochlorite solution followed by a neutralizing agent like sodium thiosulfate), followed by a rinse with sterile water.
  • PPE Doffing: Remove PPE in a manner that prevents self-contamination. Remove outer gloves first, followed by the gown, and then the inner gloves. Remove respiratory and eye protection last.
  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for this compound Alkaloid Waste

Proper disposal of this compound alkaloid waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation is Key:

  • Trace Chemotherapy Waste: Items that are contaminated with small amounts of the drug (e.g., empty vials, syringes, IV bags, gloves, gowns, and absorbent pads).

    • Container: Place in a yellow, puncture-resistant, and clearly labeled "Chemotherapeutic Waste" container.[1]

  • Bulk Chemotherapy Waste: Unused or partially used vials, and materials from a spill cleanup.

    • Container: Place in a black, puncture-resistant, and clearly labeled "Hazardous Waste" or "Bulk Chemotherapeutic Waste" container.

  • Sharps Waste: Needles, syringes with attached needles, and broken glass.

    • Container: Place directly into a yellow, puncture-resistant, and clearly labeled "Chemotherapy Sharps" container.[1]

Step-by-Step Disposal Procedure:

  • Segregate at the Point of Generation: Immediately place waste into the appropriate color-coded container.

  • Seal Containers: When containers are three-quarters full, securely seal them.

  • Labeling: Ensure all containers are clearly labeled with the contents and the hazard symbol.

  • Storage: Store sealed waste containers in a designated, secure area away from general traffic.

  • Pickup and Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[2] All cytotoxic waste is ultimately disposed of via incineration.[3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to contain the contamination and protect personnel.

1. Immediate Actions:

  • Alert Others: Immediately alert others in the area of the spill.
  • Evacuate: Evacuate the immediate area.
  • Restrict Access: Cordon off the spill area to prevent further spread of contamination.

2. Spill Cleanup Procedure (for a small, manageable spill):

  • Assemble Spill Kit: Obtain a chemotherapy spill kit.
  • Don PPE: Don two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.
  • Containment:
  • Liquids: Cover the spill with an absorbent pad from the outside in.
  • Solids: Gently cover the spill with a damp absorbent pad to avoid aerosolizing the powder.
  • Cleanup:
  • Use a scoop and scraper to collect the absorbent material and any broken glass (place glass in a sharps container).
  • Place all contaminated materials into the designated "Bulk Chemotherapeutic Waste" bag from the spill kit.
  • Decontamination:
  • Clean the spill area three times with a detergent solution, followed by a rinse with clean water.
  • Decontaminate the area with a 10% sodium hypochlorite solution, allowing for a 10-minute contact time, followed by a neutralizing agent (e.g., sodium thiosulfate).
  • Disposal:
  • Place all used cleaning materials into the waste bag.
  • Seal the bag and place it in the designated bulk chemotherapy waste container.
  • Post-Cleanup:
  • Remove PPE and dispose of it as trace chemotherapy waste.
  • Wash hands thoroughly with soap and water.
  • Document the spill and the cleanup procedure.

For large spills, evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound alkaloids, from preparation to disposal.

SafeHandlingWorkflow Start Start: Prepare for Handling DonPPE Don Appropriate PPE Start->DonPPE PrepareWorkArea Prepare Ventilated Work Area DonPPE->PrepareWorkArea Handlethis compound Handle this compound Alkaloids (Reconstitution, etc.) PrepareWorkArea->Handlethis compound DecontaminateWorkArea Decontaminate Work Area Handlethis compound->DecontaminateWorkArea Spill Spill Occurs Handlethis compound->Spill SegregateWaste Segregate Waste DecontaminateWorkArea->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE HandHygiene Perform Hand Hygiene DoffPPE->HandHygiene StoreWaste Store Waste Securely HandHygiene->StoreWaste DisposeWaste Professional Waste Disposal StoreWaste->DisposeWaste End End DisposeWaste->End SpillResponse Initiate Spill Response Protocol Spill->SpillResponse SpillResponse->DecontaminateWorkArea

Caption: Workflow for Safe Handling of this compound Alkaloids.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinca
Reactant of Route 2
Vinca

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.